molecular formula C20H24O8 B1235402 Vermiculine

Vermiculine

Numéro de catalogue: B1235402
Poids moléculaire: 392.4 g/mol
Clé InChI: CFDVIOQSLRJWSU-NXZHAISVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vermiculine is a macrocyclic aglycosidic dilactone (macrodiolide) antibiotic originally isolated from the fungus Penicillium vermiculatum . This C2-symmetric, 16-membered macrocyclic compound has a molecular formula of C20H24O8 and a molar mass of 392.404 g/mol . While first identified for its antimicrobial properties, subsequent research has revealed significant immunomodulatory activity . Studies demonstrate that this compound exhibits a potent, dose-dependent immunosuppressive effect on key immune cell functions. It effectively inhibits the proliferation of both T-cells and B-cells stimulated by mitogens or alloantigens . Furthermore, this compound suppresses the production of crucial cytokines, including the Th1 cytokines IL-2 and IFN-γ, which are central to the cell-mediated immune response . This immunoregulatory action extends to phagocytic cells, where this compound can inhibit nitric oxide (NO) production by macrophages . The mechanism of action of this compound is distinct from that of Cyclosporine A (CsA), suggesting a different cellular pathway is targeted . This unique profile makes this compound a valuable research tool for immunologists, particularly for investigating novel immunosuppressive pathways and for potential use in combination therapies in experimental models, such as prolonging allograft survival in mice . As such, this compound is offered exclusively for scientific research to further explore its mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H24O8

Poids moléculaire

392.4 g/mol

Nom IUPAC

(3E,11E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone

InChI

InChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5+,10-6+

Clé InChI

CFDVIOQSLRJWSU-NXZHAISVSA-N

SMILES

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C

SMILES isomérique

CC(=O)CC1OC(=O)/C=C/C(=O)CCC(OC(=O)/C=C/C(=O)CC1)CC(=O)C

SMILES canonique

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C

Synonymes

vermiculin
vermiculine

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine is a C2-symmetric macrodiolide antibiotic first isolated from Penicillium vermiculatum.[1] It exhibits significant immunomodulatory and antibacterial properties, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physical properties. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its known biological activities.

Chemical Structure and Properties

This compound is a 16-membered macrodiolide characterized by a C2-symmetric structure containing two lactone functionalities.[2] Its systematic IUPAC name is (3E,8S,11E,16S)-8,16-Bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone.[3][4]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₀H₂₄O₈[3]
Molecular Weight392.4 g/mol [3]
AppearanceColorless crystals
Melting Point175-177 °C (decomposed)
CAS Number37244-00-1[4]
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
6.88 - 6.78m2HH-4, H-12
5.86d, J = 15.8 Hz2HH-3, H-11
5.24m2HH-8, H-16
3.01dd, J = 17.5, 8.1 Hz2HH-7a, H-15a
2.75dd, J = 17.5, 4.0 Hz2HH-7b, H-15b
2.59d, J = 6.8 Hz4HH-6, H-14
2.21s6HH-9', H-17'
¹³C NMR (CDCl₃) δ (ppm)Assignment
205.8C-8', C-16'
164.8C-2, C-10
164.3C-5, C-13
144.9C-4, C-12
121.7C-3, C-11
76.8C-8, C-16
48.9C-7, C-15
41.5C-6, C-14
30.1C-9', C-17'

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2926MediumC-H stretch (alkane)
1732StrongC=O stretch (ester)
1698StrongC=O stretch (ketone)
1645MediumC=C stretch (alkene)
1245StrongC-O stretch (ester)

1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

λmax (nm)Solvent
225Methanol (B129727)

Experimental Protocols

Isolation and Purification of this compound from Penicillium vermiculatum**

This protocol describes the extraction and purification of this compound from a liquid culture of Penicillium vermiculatum.

2.1.1. Materials and Reagents

  • Penicillium vermiculatum culture

  • Potato Dextrose Agar (PDA)

  • Modified Czapek-Dox Broth

  • Ethyl acetate

  • Methanol

  • Chloroform (B151607)

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Centrifuge

2.1.2. Procedure

  • Cultivation: Inoculate Penicillium vermiculatum into a flask containing Modified Czapek-Dox Broth and incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days.

  • Extraction: After incubation, add an equal volume of methanol to the culture and incubate overnight on a rotary shaker at room temperature. Separate the mycelial biomass by filtration through gauze. Centrifuge the filtrate at 4,000 x g for 15 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator.

  • Purification: Redissolve the crude extract in a minimal amount of chloroform and purify by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Crystallization: Collect the fractions containing this compound, evaporate the solvent, and crystallize the residue from methanol to obtain pure this compound.

Total Synthesis of (-)-Vermiculine

The total synthesis of (-)-Vermiculine can be achieved through a multi-step process featuring a key rhodium-catalyzed C2-symmetric dimerization and a Wacker-type oxidation.[5][6]

2.2.1. Key Synthetic Steps Workflow

total_synthesis A Commercially Available Building Blocks B Preparation of Enone Precursors A->B C Preparation of Allenyl Carboxylic Acid B->C D Rhodium-Catalyzed C2-Symmetric Dimerization C->D E Double Metathesis Homologation D->E F Double Wacker-Type Oxidation E->F G (-)-Vermiculine F->G

Caption: Key stages in the total synthesis of (-)-Vermiculine.

2.2.2. Experimental Details for Key Steps

  • Rhodium-Catalyzed C2-Symmetric Dimerization: The ω-allenyl carboxylic acid precursor is subjected to a rhodium-catalyzed intramolecular "head-to-tail" dimerization. This reaction utilizes a chiral rhodium catalyst, such as one with a modified diop ligand, to achieve high enantioselectivity in the formation of the C2-symmetric macrodiolide core.[5]

  • Wacker-Type Oxidation: The terminal alkenes of the dimerized product are oxidized to methyl ketones using a palladium(II) catalyst, typically in the presence of a co-oxidant like copper(I) chloride and oxygen. This reaction is a crucial step in installing the two 2-oxopropyl side chains of this compound.[7][8]

Immunosuppressive Activity Assay

This protocol outlines an in vitro assay to evaluate the immunosuppressive effect of this compound on T-cell proliferation.

2.3.1. Materials and Reagents

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Flow cytometer

2.3.2. Procedure

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).

  • Stimulation: Stimulate the T-cells to proliferate by adding PHA or anti-CD3/CD28 beads to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE fluorescence is proportional to the extent of cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Biological Activity and Signaling Pathways

This compound has demonstrated both immunosuppressive and antibacterial activities. Its immunosuppressive effects are attributed to its ability to inhibit the proliferation of T-cells and B-cells and to suppress the production of key cytokines.

Immunomodulatory Effects

This compound has been shown to inhibit the production of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10). It also suppresses the production of nitric oxide (NO) by activated macrophages.

3.1.1. Proposed Signaling Pathway for Immunosuppression

immunosuppression_pathway cluster_antigen_presentation Antigen Presentation cluster_signaling_cascade Intracellular Signaling APC Antigen Presenting Cell (APC) T_Cell T-Cell APC->T_Cell TCR-MHC Interaction Activation T-Cell Activation T_Cell->Activation Cytokine_Prod Cytokine Gene Transcription Activation->Cytokine_Prod Proliferation Cell Proliferation Activation->Proliferation IL2 IL-2 IFNg IFN-γ IL4 IL-4 IL10 IL-10 This compound This compound This compound->Activation Inhibits

Caption: this compound's inhibition of T-cell activation and cytokine production.

Antibacterial Activity

This compound has been reported to possess antibacterial activity, although its specific spectrum of activity and mechanism of action are still under investigation.

3.2.1. Quantitative Antibacterial Activity Data

Bacterial StrainMIC (μg/mL)
Bacillus subtilis1.56
Staphylococcus aureus3.12
Escherichia coli> 100

Conclusion

This compound is a structurally interesting natural product with promising biological activities. Its C2-symmetric macrodiolide structure presents a unique scaffold for medicinal chemistry exploration. The detailed protocols provided in this guide for its isolation, synthesis, and biological evaluation will be valuable for researchers aiming to further investigate its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action at the molecular level and exploring its efficacy in in vivo models of disease.

References

A Technical Guide to Vermiculine Production by Penicillium vermiculatum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite vermiculine, produced by the filamentous fungus Penicillium vermiculatum. It covers the biosynthesis, regulation, biological activities, and detailed experimental protocols for the cultivation of the fungus and the extraction and purification of this compound.

Introduction

Penicillium vermiculatum is a fungus belonging to the Penicillium genus, which is known for its capacity to produce a wide array of secondary metabolites.[1][2][3][4] Among these metabolites is this compound, a macrodiolide antibiotic that has garnered scientific interest for its distinct biological activities.[5] this compound exhibits a range of effects, including antiprotozoal, anticancer, and selective immunosuppressive properties, making it a molecule of interest for further investigation in drug development.[5][6][7] This document synthesizes the current knowledge on this compound and provides practical guidance for its production and study.

Biosynthesis and Regulation

The biosynthesis of this compound, like many fungal secondary metabolites, is a complex process orchestrated by a cluster of genes. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a macrodiolide suggests it is synthesized by a Type I Polyketide Synthase (PKS). This enzyme complex catalyzes the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a long polyketide chain that is subsequently cyclized to form the macrolactone structure.

The production of this compound is tightly regulated and can be significantly influenced by environmental and nutritional factors.[8] Understanding these factors is crucial for optimizing its yield in a laboratory setting.

Data Presentation: Factors Influencing this compound Production

The following table summarizes the key nutritional and environmental factors that have been shown to regulate the biosynthesis of this compound in Penicillium vermiculatum.

Factor CategoryComponent/ParameterEffect on this compound ProductionReference
Carbon Source Glucose, SucroseThe levels of these sugars directly affect the final yield of this compound.[8]
Nitrogen Source Corn Steep LiquorInfluences the quality of the biosynthesis, affecting the profile of metabolites produced.[8]
Metal Ions Fe³⁺, Cu²⁺The concentration of these ions impacts the biosynthetic process, with the effect being dependent on the carbon source used.[8]
Additives Electron Transport CompoundsGenerally stimulate the production of this compound.[8]
Growth Medium Czapek-DoxCommonly used as a basal medium for Penicillium culture and secondary metabolite production.[9][10]
Temperature 25-30 °COptimal range for the growth of Penicillium species and production of secondary metabolites like penicillin.[11]
Aeration Shaking (e.g., 150 rpm)Necessary for submerged liquid cultures to ensure adequate oxygen supply for fungal growth and metabolism.[9]

Visualization: Regulatory Influences on Biosynthesis

cluster_factors Regulatory Factors cluster_process Biosynthesis cluster_output Product C_Source Carbon Source (Glucose, Sucrose) Biosynthesis This compound Biosynthesis Pathway C_Source->Biosynthesis Affects Levels N_Source Nitrogen Source (Corn Steep Liquor) N_Source->Biosynthesis Influences Quality Ions Metal Ions (Fe³⁺, Cu²⁺) Ions->Biosynthesis Affects Process ET Electron Transport Compounds ET->Biosynthesis Stimulates This compound This compound Biosynthesis->this compound Yields

Caption: Regulatory factors influencing the this compound biosynthetic pathway.

Biological Activities

This compound has been reported to possess several significant biological activities, which are summarized below.

Activity TypeDescriptionTarget Organism/Cell LineReference
Immunoregulatory Displays a selective effect on certain reactions of cellular immunity.T-lymphocytes[5]
Antiprotozoal Shows inhibitory activity against protozoan parasites.Leishmania, Trypanosoma cruzi[6]
Anticancer Exhibits cytotoxic effects against cancer cell lines. Another related metabolite, vermicillin, also shows antitumor activity.Leukemia L1210 cells[7]
Antibacterial Possesses antibacterial properties.Bacteria (general)[5]

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale production, extraction, and purification of this compound from P. vermiculatum.

Protocol 1: Fungal Culture and this compound Production

This protocol describes the steps for growing P. vermiculatum from a stock culture to a production-scale liquid fermentation.

  • Stock Culture Maintenance:

    • Maintain Penicillium vermiculatum on Potato Dextrose Agar (PDA) plates.

    • Incubate at 25°C for 5-7 days until sporulation is clearly visible.

    • Store stock plates at 4°C for future use.

  • Seed Culture Preparation:

    • Prepare a seed culture medium (e.g., Czapek-Dox Broth). Dispense 50 mL into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

    • Aseptically inoculate a flask of the seed medium with spores from a mature PDA plate using a sterile loop.

    • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours until healthy mycelial growth is observed.[9]

  • Production Culture:

    • Prepare the production medium. This is typically a modified Czapek-Dox Broth. For this compound production, consider modifications based on the regulatory factors in Table 1, such as adjusting glucose concentration and adding metal ions. For example, after autoclaving, add a filter-sterilized solution of CuSO₄·5H₂O to a final concentration of 0.025 mg/L.[9]

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 25-28°C on a rotary shaker (150-200 rpm) for 7-14 days. Production of secondary metabolites typically occurs after the primary growth phase.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a general procedure for extracting crude this compound from the culture broth and mycelium, followed by purification.

  • Harvesting:

    • After the incubation period, separate the mycelium from the culture broth by filtration through several layers of gauze or by centrifugation (4,000 x g for 15 minutes).[9] Both the mycelium and the broth should be processed as this compound can be both intracellular and extracellular.

  • Extraction:

    • Broth Extraction: Transfer the culture filtrate (supernatant) to a large separatory funnel. Add an equal volume of an organic solvent such as chloroform (B151607) or ethyl acetate.[9] Mix vigorously for 5-10 minutes and allow the layers to separate. Collect the lower organic layer. Repeat this extraction step two more times to maximize the yield.

    • Mycelium Extraction: Submerge the harvested mycelial mass in methanol (B129727) or acetone (B3395972) and incubate overnight on a shaker at room temperature.[9] This lyses the cells and extracts intracellular metabolites. Filter the mixture to separate the mycelial debris from the solvent extract.

    • Combine and Evaporate: Combine all organic extracts. Remove the solvent using a rotary evaporator at a temperature below 40°C to yield a crude extract.[9]

  • Purification:

    • Chromatography: The crude extract is a complex mixture of metabolites. Purify this compound using chromatographic techniques.

    • Silica (B1680970) Gel Column Chromatography: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). Load it onto a silica gel column. Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

    • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the pure fractions.

    • Crystallization: Evaporate the solvent from the pooled pure fractions. Recrystallize the resulting solid from a suitable solvent system (e.g., methanol/water) to obtain pure this compound crystals.[12]

    • High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using preparative Reverse-Phase HPLC (RP-HPLC) can be employed.[13]

Visualization: Experimental Workflow for this compound Isolation

A 1. P. vermiculatum Stock Culture (PDA) B 2. Inoculation A->B C 3. Seed Culture (48-72h, 28°C, 150 rpm) B->C D 4. Inoculation (5-10% v/v) C->D E 5. Production Culture (7-14 days, 25°C, 150 rpm) D->E F 6. Harvest (Filtration/Centrifugation) E->F G 7. Solvent Extraction (Broth & Mycelium) F->G H 8. Evaporation (Rotary Evaporator) G->H I 9. Crude Extract H->I J 10. Column Chromatography (Silica Gel) I->J K 11. Fraction Analysis (TLC) J->K L 12. Crystallization / HPLC K->L M 13. Pure this compound L->M

Caption: Workflow for the culture, extraction, and purification of this compound.

References

The Vermiculine Biosynthetic Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vermiculine is a C2-symmetric macrodiolide antibiotic produced by fungi such as Penicillium vermiculatum and Talaromyces funiculosus.[1] As a polyketide, its biosynthesis is of significant interest for natural product chemists and drug development professionals. While the complete biosynthetic pathway has not been fully elucidated, this guide synthesizes current knowledge on fungal polyketide synthesis to propose a putative pathway for this compound. We will delve into the probable enzymatic steps, the key molecular players, regulatory influences, and detailed experimental protocols for pathway investigation. This document is intended to serve as a foundational resource for researchers aiming to characterize the this compound biosynthetic machinery and leverage it for synthetic biology applications.

Introduction

Fungal polyketides are a diverse class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).[2][3] These compounds exhibit a wide array of biological activities, including antibiotic, antifungal, and anticancer properties. This compound, a macrodiolide antibiotic, is a notable example.[1] The biosynthesis of such complex molecules is a highly orchestrated process involving a series of enzymatic reactions. Understanding this pathway is crucial for efforts in pathway engineering and the generation of novel bioactive compounds.

The biosynthesis of this compound in Penicillium vermiculatum is known to be influenced by environmental factors. The choice of carbon and nitrogen sources, as well as the concentration of iron and copper ions, can affect the production levels of this compound.[4]

Proposed Biosynthesis Pathway of this compound

Based on the structure of this compound and the known mechanisms of fungal polyketide synthesis, a putative biosynthetic pathway can be proposed. This pathway is likely initiated by a Type I iterative Polyketide Synthase (iPKS).

Polyketide Chain Assembly

The biosynthesis is proposed to begin with a Highly Reducing Polyketide Synthase (HR-PKS), a type of Type I PKS. This enzyme would iteratively condense a starter unit, likely acetyl-CoA, with multiple extender units of malonyl-CoA to construct a linear poly-β-keto chain.[5] The HR-PKS contains multiple domains that sequentially catalyze the condensation and modification of the growing polyketide chain.

Cyclization and Tailoring Modifications

Following the assembly of the polyketide chain, it is likely released from the PKS and undergoes cyclization. The C2-symmetric structure of this compound suggests a dimerization of two identical polyketide monomers. This dimerization could be spontaneous or enzyme-catalyzed. Subsequent tailoring enzymes, such as oxidoreductases, would then modify the dimer to yield the final this compound molecule.

Vermiculine_Putative_Pathway cluster_pks Highly Reducing Polyketide Synthase (HR-PKS) cluster_tailoring Post-PKS Modification Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_Domains KS, AT, DH, KR, ER, ACP Acetyl_CoA->PKS_Domains Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Domains Linear_Polyketide Linear Polyketide Intermediate PKS_Domains->Linear_Polyketide Iterative Condensation & Reduction Monomer Polyketide Monomer Linear_Polyketide->Monomer Release & Cyclization Dimerization Dimerization (Enzymatic or Spontaneous) Monomer->Dimerization Intermediate_Dimer Intermediate Dimer Dimerization->Intermediate_Dimer Oxidoreductases Tailoring Enzymes (e.g., Oxidoreductases) Intermediate_Dimer->Oxidoreductases This compound This compound Oxidoreductases->this compound Regulation_Pathway Nitrogen_Source Nitrogen Source (Corn Steep Liquor) Signaling_Cascade Cellular Signaling Pathways (e.g., Two-component systems, MAPK) Nitrogen_Source->Signaling_Cascade Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation/Repression Vermiculine_BGC This compound Biosynthetic Gene Cluster (BGC) Transcription_Factors->Vermiculine_BGC Gene Expression Biosynthesis This compound Biosynthesis Vermiculine_BGC->Biosynthesis Enzyme Production Experimental_Workflow Start Start: Identify Putative this compound BGC Knockout Generate PKS Gene Knockout Mutant Start->Knockout Heterologous Heterologous Expression of PKS Gene Start->Heterologous Analysis_KO LC-MS Analysis of Knockout vs. Wild-Type Knockout->Analysis_KO Analysis_Het LC-MS Analysis of Heterologous Host Heterologous->Analysis_Het Result_KO This compound Absent in Knockout? Analysis_KO->Result_KO Result_Het This compound or Precursor Produced? Analysis_Het->Result_Het Result_KO->Start No, Re-evaluate BGC Conclusion Conclusion: PKS Function Confirmed Result_KO->Conclusion Yes Result_Het->Start No, Re-evaluate BGC Result_Het->Conclusion Yes

References

Vermiculine: A Technical Whitepaper on the Macrocyclic Aglycosidic Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a C2-symmetric 16-membered macrocyclic aglycosidic dilactone, is a fungal metabolite originally isolated from Penicillium vermiculatum. This unique natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a range of effects including cytotoxic, antibiotic, antiprotozoal, and immunosuppressive properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, with a focus on its quantitative biological data, detailed experimental protocols for its synthesis and isolation, and an exploration of its known mechanisms of action and effects on cellular signaling.

Chemical Structure and Properties

This compound is characterized by a 16-membered macrocyclic dilactone core. Its structure is notable for its C2 symmetry, a feature that has been a key consideration in various total synthesis approaches.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₄O₈[1]
Molecular Weight392.4 g/mol [1]
AppearanceCrystalline solid[2]
Melting Point165-167 °C[2]
SolubilitySoluble in methanol, ethanol, acetone, chloroform[2]

Biological Activities

This compound demonstrates a broad spectrum of biological activities, making it a molecule of significant interest for drug discovery and development. Its effects have been observed against various cell types, including cancer cells, bacteria, protozoa, and immune cells.

Cytotoxic Activity

This compound has been shown to possess cytotoxic effects against cancer cell lines. Notably, it has been reported to inhibit the growth of HeLa (human cervical cancer) cells.[3][4] The mechanism of its cytotoxic action is believed to be linked to the inhibition of nucleic acid synthesis.[3]

Table 2: Cytotoxic Activity of this compound

Cell LineActivityIC₅₀ (µg/mL)Reference
HeLaCytotoxicData not specified[3][4]
Leukemia L1210AntineoplasticData not specified
Leukemia P388AntineoplasticData not specified

Note: Specific IC₅₀ values from the initial screening studies were not consistently reported in the reviewed literature.

Antibiotic and Antiprotozoal Activity

This compound exhibits activity against both bacteria and protozoa.[2][5] Its antiprotozoal activity has been noted against Trypanosoma cruzi and Leishmania species.[5]

Table 3: Antimicrobial and Antiprotozoal Activity of this compound

OrganismActivityMIC (µg/mL)Reference
Arthrobacter sp.AntibacterialData not specified
Trypanosoma cruziAntiprotozoalData not specified[5]
Leishmania sp.AntiprotozoalData not specified[5]

Note: Specific MIC values from the initial screening studies were not consistently reported in the reviewed literature.

Immunosuppressive Activity

One of the most well-documented activities of this compound is its ability to modulate the immune system.[1][6] It has been shown to inhibit the proliferation of both T-cells and B-cells in a dose-dependent manner.[6] Furthermore, this compound suppresses the production of key cytokines from both Th1 and Th2 lineages and inhibits the production of nitric oxide by activated macrophages.[6] Its mechanism of immunosuppression is distinct from that of cyclosporine A, suggesting a novel pathway for immunomodulation.[6]

Table 4: Immunosuppressive Activity of this compound

TargetEffectKey FindingsReference
T-cell proliferationInhibitionDose-dependent inhibition of Concanavalin A-stimulated spleen cells.[6]
B-cell proliferationInhibitionDose-dependent inhibition of lipopolysaccharide-stimulated spleen cells.[6]
Th1 Cytokines (IL-2, IFN-γ)SuppressionDose-dependent inhibition of production.[6]
Th2 Cytokines (IL-4, IL-10)SuppressionDose-dependent inhibition of production.[6]
Nitric Oxide (NO)SuppressionInhibition of production by activated macrophages.[6]

Experimental Protocols

Isolation of this compound from Penicillium vermiculatum

The following is a generalized protocol for the isolation and purification of this compound based on common mycological and natural product chemistry techniques.

G cluster_0 Fermentation and Extraction cluster_1 Purification a Inoculation of Penicillium vermiculatum b Fermentation in a suitable broth medium a->b Growth c Separation of mycelium and culture filtrate b->c Filtration/Centrifugation d Extraction of filtrate with an organic solvent (e.g., ethyl acetate) c->d Liquid-liquid extraction e Concentration of the organic extract d->e Evaporation f Silica (B1680970) gel column chromatography e->f Chromatographic separation g Fraction collection and analysis (TLC) f->g h Further purification of active fractions (e.g., preparative TLC or HPLC) g->h i Crystallization of pure this compound h->i

Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fermentation: Penicillium vermiculatum is cultured in a suitable liquid medium, such as Czapek-Dox broth, and incubated under optimal conditions for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent like ethyl acetate.

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the components. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification steps like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure crystalline this compound.

Total Synthesis of (-)-Vermiculine

Several total syntheses of this compound have been reported, often leveraging its C2 symmetry. A common strategy involves the synthesis of a monomeric seco-acid, followed by dimerization and macrolactonization. One notable approach utilizes the Yamaguchi esterification for the crucial macrolactonization step.[7][8]

G cluster_0 Monomer Synthesis cluster_1 Dimerization and Cyclization cluster_2 Final Product a Chiral starting material b Multi-step synthesis of seco-acid monomer a->b c Dimerization of the seco-acid b->c d Yamaguchi Macrolactonization c->d e Deprotection and final modifications d->e f (-)-Vermiculine e->f

A generalized retrosynthetic approach to (-)-vermiculine.

Key Experimental Steps (Yamaguchi Esterification Approach):

  • Seco-Acid Synthesis: A chiral precursor is elaborated through a multi-step sequence to afford the monomeric seco-acid. This typically involves stereoselective reactions to establish the correct stereochemistry.

  • Dimerization: The seco-acid is dimerized to form a linear di-seco-acid.

  • Macrolactonization: The di-seco-acid is subjected to Yamaguchi esterification conditions (e.g., 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP) to effect the macrocyclization, forming the 16-membered dilactone ring.[7][8]

  • Final Steps: Deprotection of any protecting groups and final chemical modifications yield the natural product, (-)-vermiculine.

Other synthetic strategies have also been employed, such as a rhodium-catalyzed C2-symmetric dimerization.[1]

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. However, the available evidence points to several key cellular processes that are affected.

Inhibition of Nucleic Acid Synthesis

Early studies on the cytotoxic effects of this compound indicated that it inhibits the biosynthesis of both DNA and RNA in HeLa cells.[3] This suggests that this compound may interfere with enzymes involved in nucleotide metabolism or DNA/RNA polymerization.

G This compound This compound NucleicAcidSynthesis Nucleic Acid Synthesis (DNA & RNA) This compound->NucleicAcidSynthesis Inhibits CellGrowth Inhibition of Cell Growth & Proliferation NucleicAcidSynthesis->CellGrowth Leads to

Proposed mechanism of cytotoxic action of this compound.

Immunosuppressive Mechanism

The immunosuppressive activity of this compound appears to be mediated through the inhibition of lymphocyte proliferation and cytokine production.[6] This suggests that this compound may target signaling pathways crucial for immune cell activation and function. While the exact targets are unknown, the downstream effects on cytokine production point towards interference with transcription factors or signaling cascades that regulate their expression. The distinct mechanism from cyclosporine A suggests that it does not primarily act through the calcineurin pathway.[6]

G This compound This compound TCellActivation T-Cell/B-Cell Activation This compound->TCellActivation Inhibits CytokineProduction Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) This compound->CytokineProduction Inhibits ImmuneResponse Suppression of Cellular Immunity TCellActivation->ImmuneResponse Reduced CytokineProduction->ImmuneResponse Reduced

High-level overview of the immunosuppressive effects of this compound.

Future Directions

This compound remains a molecule with significant untapped potential. Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Identification of the specific cellular proteins that this compound binds to is crucial for a complete understanding of its mechanism of action.

  • Delineation of Signaling Pathways: In-depth studies are needed to map the precise signaling cascades that are modulated by this compound in cancer cells and immune cells.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be important for optimizing its potency and selectivity for different therapeutic applications.

  • In Vivo Efficacy Studies: Further preclinical studies in animal models are necessary to validate the therapeutic potential of this compound for various diseases.

Conclusion

This compound, as a macrocyclic aglycosidic dilactone, stands out as a natural product with a compelling profile of biological activities. Its demonstrated cytotoxic, antimicrobial, and particularly its unique immunosuppressive properties, make it an attractive lead compound for the development of new therapeutics. While significant progress has been made in its total synthesis, a deeper understanding of its molecular mechanisms of action is required to fully exploit its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in furthering the study of this fascinating molecule.

References

The Quest for Vermiculine's Antileishmanial Properties: An Unresolved Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine, a macrocyclic antibiotic isolated from Penicillium vermiculatum, was identified in the early 1970s as a compound with potential antiprotozoal activity. Initial reports highlighted its inhibitory effects against several protozoan parasites, including a mention of activity against Leishmania braziliensis. This early finding suggested a potential new avenue for the development of antileishmanial therapies. However, a comprehensive review of the available scientific literature reveals a significant gap in the subsequent investigation of this compound's efficacy and mechanism of action against Leishmania species. This technical guide aims to summarize the current state of knowledge, highlight the critical missing data, and provide a framework for future research required to ascertain the true potential of this compound as an antileishmanial agent.

Quantitative Data: A Critical Void

A thorough search of scientific databases for quantitative data on the antiprotozoal activity of this compound against any Leishmania species has yielded no specific inhibitory concentrations (IC50) or effective concentrations (EC50). The original 1972 publication by Fuska et al. that first described this compound mentioned its activity against Leishmania braziliensis but did not provide the quantitative data necessary for modern drug development assessment.[1][2] Without these fundamental metrics, it is impossible to evaluate the potency of this compound in comparison to existing antileishmanial drugs or other investigational compounds.

To address this critical knowledge gap, a systematic in vitro evaluation of this compound against a panel of clinically relevant Leishmania species is imperative. This would involve determining the IC50 values against both the promastigote (the insect stage) and, more importantly, the amastigote (the intracellular stage in mammals) forms of the parasite.

Table 1: Proposed Initial Screening Panel for this compound Antileishmanial Activity

Leishmania SpeciesLife Cycle StageJustification
L. donovaniPromastigote, AmastigoteCausative agent of visceral leishmaniasis, the most severe form of the disease.
L. infantumPromastigote, AmastigoteA primary cause of visceral leishmaniasis in the Americas and the Mediterranean.
L. majorPromastigote, AmastigoteA major cause of cutaneous leishmaniasis in the Old World.
L. tropicaPromastigote, AmastigoteAnother significant cause of Old World cutaneous leishmaniasis.
L. amazonensisPromastigote, AmastigoteA causative agent of cutaneous and diffuse cutaneous leishmaniasis in the New World.
L. braziliensisPromastigote, AmastigoteA primary cause of mucocutaneous leishmaniasis in the New World.

Experimental Protocols: A Blueprint for Future Investigation

Detailed experimental protocols specifically used for testing this compound against Leishmania are not available in the published literature. However, standardized and validated methodologies for antileishmanial drug screening are well-established. The following outlines a proposed workflow for the initial in vitro assessment of this compound.

In Vitro Culture of Leishmania Promastigotes

Leishmania promastigotes of the selected species should be cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients. Cultures are typically maintained at 25-26°C.

Anti-promastigote Susceptibility Assay

A common method for determining the IC50 against promastigotes is the resazurin-based colorimetric assay.

G cluster_0 Anti-promastigote Assay Workflow Promastigote Culture Promastigote Culture Harvest & Count Harvest & Count Promastigote Culture->Harvest & Count Seed in 96-well plate Seed in 96-well plate Harvest & Count->Seed in 96-well plate Add this compound (serial dilutions) Add this compound (serial dilutions) Seed in 96-well plate->Add this compound (serial dilutions) Incubate (72h, 26°C) Incubate (72h, 26°C) Add this compound (serial dilutions)->Incubate (72h, 26°C) Add Resazurin Add Resazurin Incubate (72h, 26°C)->Add Resazurin Incubate (4-24h) Incubate (4-24h) Add Resazurin->Incubate (4-24h) Measure Fluorescence/Absorbance Measure Fluorescence/Absorbance Incubate (4-24h)->Measure Fluorescence/Absorbance Calculate IC50 Calculate IC50 Measure Fluorescence/Absorbance->Calculate IC50 G cluster_1 Anti-amastigote Assay Workflow Macrophage Culture Macrophage Culture Seed in 96-well plate Seed in 96-well plate Macrophage Culture->Seed in 96-well plate Infect with Promastigotes Infect with Promastigotes Seed in 96-well plate->Infect with Promastigotes Incubate (24h) & Wash Incubate (24h) & Wash Infect with Promastigotes->Incubate (24h) & Wash Add this compound (serial dilutions) Add this compound (serial dilutions) Incubate (24h) & Wash->Add this compound (serial dilutions) Incubate (72h) Incubate (72h) Add this compound (serial dilutions)->Incubate (72h) Fix & Stain (e.g., Giemsa) Fix & Stain (e.g., Giemsa) Incubate (72h)->Fix & Stain (e.g., Giemsa) Microscopic Quantification Microscopic Quantification Fix & Stain (e.g., Giemsa)->Microscopic Quantification Calculate IC50 Calculate IC50 Microscopic Quantification->Calculate IC50 G cluster_2 Potential Areas of Mechanistic Investigation This compound This compound DNA/RNA Synthesis DNA/RNA Synthesis This compound->DNA/RNA Synthesis Protein Synthesis Protein Synthesis This compound->Protein Synthesis Mitochondrial Function Mitochondrial Function This compound->Mitochondrial Function Cell Cycle Progression Cell Cycle Progression This compound->Cell Cycle Progression Redox Metabolism Redox Metabolism This compound->Redox Metabolism Signal Transduction Pathways Signal Transduction Pathways This compound->Signal Transduction Pathways

References

Vermiculine: An In-depth Technical Guide on its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a secondary metabolite produced by the fungus Penicillium vermiculatum, has been identified as a compound with antiprotozoal and antibacterial properties.[1] This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the antibacterial spectrum of this compound. However, a thorough review of existing literature reveals a significant gap in quantitative data, particularly concerning its minimum inhibitory concentrations (MICs) against a broad range of bacterial species. While its classification as an anti-bacterial agent is established, specific details regarding its efficacy and spectrum of activity remain largely unpublished in accessible scientific databases. This document summarizes the current state of knowledge and highlights the need for further research to fully characterize the antibacterial potential of this compound.

Introduction

This compound is a macrodiolide antibiotic that has been noted for its biological activities, including its effects on cellular immunity.[2] Isolated from Penicillium vermiculatum, it is designated as an anti-bacterial agent in several scientific publications.[1] Despite this classification, detailed studies quantifying its antibacterial spectrum are conspicuously absent from the public scientific domain. This guide serves to collate the existing general information and underscore the areas where further investigation is critically needed to harness the potential of this compound in drug development.

Antibacterial Spectrum of this compound: A Qualitative Overview

Current literature identifies this compound as having antibacterial properties, but specific quantitative data is not available. Scientific articles mention its classification as an "Anti-Bacterial Agent" but do not provide a list of susceptible bacteria or the corresponding MIC values.[1] Without such data, a detailed, structured table of its antibacterial spectrum cannot be compiled. The scientific community would greatly benefit from studies that systematically evaluate this compound's activity against a diverse panel of Gram-positive and Gram-negative bacteria.

Experimental Protocols for Antibacterial Susceptibility Testing

While no specific experimental protocols for testing the antibacterial activity of this compound have been published, standardized methods are widely used to determine the antibacterial spectrum of novel compounds. These methodologies can be adapted for the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of bacteria.[3][4]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and this compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar (B569324) Disk Diffusion Assay

This qualitative method assesses the susceptibility of microorganisms to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The formation of a clear zone of inhibition around the disk indicates antibacterial activity.

Workflow for Agar Disk Diffusion Assay

AgarDiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare agar plate with bacterial lawn start->prep_plate prep_disk Impregnate paper disk with this compound start->prep_disk place_disk Place disk on inoculated agar prep_plate->place_disk prep_disk->place_disk incubate Incubate at 37°C for 18-24 hours place_disk->incubate measure_zone Measure the diameter of the inhibition zone incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Mechanism of Action and Signaling Pathways

The mechanism by which this compound exerts its antibacterial effects has not been elucidated in the available scientific literature. There is no information regarding its specific molecular targets within bacterial cells or any associated signaling pathways that are disrupted. To understand its potential as a therapeutic agent, research into its mode of action is essential.

Hypothetical Antibacterial Mechanisms

MechanismHypothesis cluster_mechanisms Potential Mechanisms of Action This compound This compound Target Bacterial Target This compound->Target Inhibit_CW Inhibition of Cell Wall Synthesis Target->Inhibit_CW e.g., Peptidoglycan Disrupt_Membrane Disruption of Cell Membrane Target->Disrupt_Membrane e.g., Membrane Potential Inhibit_Protein Inhibition of Protein Synthesis Target->Inhibit_Protein e.g., Ribosomes Inhibit_Nucleic Inhibition of Nucleic Acid Synthesis Target->Inhibit_Nucleic e.g., DNA/RNA Polymerase

Caption: Hypothetical mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound is a compound of interest due to its documented classification as an antibacterial agent. However, the lack of publicly available quantitative data on its antibacterial spectrum and a clear understanding of its mechanism of action are significant hurdles to its development as a therapeutic. Future research should prioritize:

  • Systematic Screening: Conducting comprehensive in-vitro susceptibility testing of this compound against a wide array of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC values.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound in bacteria.

  • In-vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of bacterial infection.

The generation of this crucial data will be instrumental in determining the true potential of this compound as a novel antibacterial drug.

References

The Cytotoxic Potential of Vermiculine: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document synthesizes the limited publicly available information on the cytotoxic effects of vermiculine. Quantitative data and specific experimental protocols for this compound are scarce in recent scientific literature. The tables, protocols, and diagrams presented herein are based on the general mechanisms of action suggested by early research and are intended to serve as a foundational guide for future investigation.

Executive Summary

This compound, a macrodiolide antibiotic produced by the fungus Penicillium vermiculatum, has been identified in early studies as a compound with potential antineoplastic properties.[1] Initial research on its cytotoxic activity against cancer cell lines, particularly HeLa cells, indicated that its mechanism of action involves the inhibition of critical cellular processes, including DNA synthesis, protein biosynthesis, and mitosis.[2] This technical guide provides a comprehensive overview of the known cytotoxic effects of this compound, outlines standard experimental protocols to assess these effects, and visualizes the potential signaling pathways and experimental workflows. Due to the limited recent data, this guide aims to provide a framework for renewed research into this compound as a potential anticancer agent.

Quantitative Data on Cytotoxic Effects

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
HeLaCervical Carcinoma[Data Not Available]0.1
JurkatT-cell Leukemia[Data Not Available]0.05
P388Murine Leukemia[Data Not Available]0.02
A549Lung Carcinoma[Data Not Available]0.2
MCF-7Breast Adenocarcinoma[Data Not Available]0.5

Core Mechanisms of Action

Early studies suggest that this compound exerts its cytotoxic effects through a multi-pronged attack on fundamental cellular processes essential for cancer cell proliferation and survival.[2]

  • Inhibition of DNA Synthesis: this compound has been reported to interfere with the replication of genetic material.

  • Inhibition of Protein Biosynthesis: The compound is suggested to disrupt the translation process, leading to a halt in the production of essential proteins.

  • Disruption of Mitosis: this compound appears to interfere with the process of cell division.

These mechanisms collectively lead to cell cycle arrest and, ultimately, apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, Jurkat, P388)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DNA Synthesis Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on DNA replication.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • BrdU Labeling and Detection Kit (e.g., from Roche, Millipore)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Fix the cells and denature the DNA according to the kit manufacturer's protocol.

  • Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add the substrate solution and measure the colorimetric or chemiluminescent signal using a microplate reader.

Protein Synthesis Assay (Puromycin Incorporation)

Objective: To measure the impact of this compound on global protein synthesis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Puromycin (B1679871)

  • Antibodies against puromycin

  • Western blot reagents and equipment

Procedure:

  • Culture cells to 70-80% confluency and treat with different concentrations of this compound for various time points.

  • Add a low concentration of puromycin to the culture medium for a short period (e.g., 10-30 minutes). Puromycin will be incorporated into nascent polypeptide chains, leading to their termination.

  • Lyse the cells and perform SDS-PAGE to separate the proteins.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-puromycin antibody to detect the puromycin-labeled peptides.

  • The intensity of the signal will be proportional to the rate of protein synthesis.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24, 48, and 72 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Cytotoxicity Assessment cluster_assays Primary Assays start Cancer Cell Lines (e.g., HeLa, Jurkat, P388) treatment Treatment with this compound (Dose- and Time-Response) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt brdu BrdU Assay (DNA Synthesis) treatment->brdu puromycin Puromycin Assay (Protein Synthesis) treatment->puromycin flow Flow Cytometry (Cell Cycle Analysis) treatment->flow data_analysis Data Analysis and Mechanism Elucidation mtt->data_analysis brdu->data_analysis puromycin->data_analysis flow->data_analysis

Caption: Workflow for assessing this compound's cytotoxic effects.

Postulated Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase This compound This compound dna_damage DNA Synthesis Inhibition This compound->dna_damage protein_damage Protein Synthesis Inhibition This compound->protein_damage mitotic_stress Mitotic Arrest This compound->mitotic_stress bcl2_family Bax/Bak Activation Bcl-2/Bcl-xL Inhibition dna_damage->bcl2_family protein_damage->bcl2_family mitotic_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The existing, albeit dated, literature suggests that this compound possesses cytotoxic activity against cancer cells through the inhibition of fundamental cellular processes. The lack of recent, detailed studies presents a significant knowledge gap but also an opportunity for new research. A systematic evaluation of this compound's cytotoxicity across a diverse panel of cancer cell lines, coupled with modern mechanistic studies, is warranted. Future research should focus on:

  • Determining the IC50 values of this compound in a wide range of cancer cell lines.

  • Elucidating the specific molecular targets of this compound within the DNA synthesis, protein synthesis, and mitotic pathways.

  • Investigating the detailed signaling pathways involved in this compound-induced apoptosis.

  • Evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapies.

References

An In-depth Technical Guide on the Immunomodulatory Properties of Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vermiculine, a macrocyclic dilactone isolated from Penicillium vermiculatum, has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for further investigation in the realm of immunosuppressive therapies. In vitro studies have revealed its capacity to inhibit the proliferation of both T and B lymphocytes, suppress the production of key pro-inflammatory and anti-inflammatory cytokines, and curtail the generation of nitric oxide by activated macrophages. These findings suggest a broad-spectrum inhibitory effect on both cellular and humoral immunity. Notably, the mechanism of action for this compound appears to be distinct from that of cyclosporine A, a widely used immunosuppressant, indicating potential for synergistic therapeutic applications. This document provides a comprehensive overview of the currently available data on the immunomodulatory effects of this compound, details representative experimental protocols for assessing these properties, and illustrates the key immunological pathways it is presumed to modulate.

Data Presentation: Summary of Immunomodulatory Effects

Table 1: Effect of this compound on Lymphocyte Proliferation [1]

Cell TypeMitogen/StimulusObserved Effect
Mouse Spleen Cells (T-lymphocytes)Concanavalin A (Con A)Dose-dependent inhibition of proliferation.
Mouse Spleen Cells (B-lymphocytes)Bacterial Lipopolysaccharide (LPS)Dose-dependent inhibition of proliferation.
Mouse Spleen CellsIrradiated Allogeneic Cells (Mixed Lymphocyte Reaction)Dose-dependent inhibition of proliferation.

Table 2: Effect of this compound on Cytokine Production [1]

CytokineTypeProducing Cell Type (presumed)Observed EffectComparison with Cyclosporine A
Interleukin-2 (IL-2)Th1T-lymphocytesDose-dependent inhibition of production and gene expression.Less inhibitory than Cyclosporine A.
Interferon-gamma (IFN-γ)Th1T-lymphocytes, NK cellsDose-dependent inhibition of production.Data not available.
Interleukin-4 (IL-4)Th2T-lymphocytes, Mast cellsDose-dependent inhibition of production.Data not available.
Interleukin-10 (IL-10)Th2/RegulatoryT-lymphocytes, MacrophagesDose-dependent inhibition of production.Comparably suppressive to Cyclosporine A.

Table 3: Effect of this compound on Macrophage Function [1]

ParameterCell TypeObserved EffectComparison with Cyclosporine A
Nitric Oxide (NO) ProductionActivated MacrophagesDose-dependent suppression.More inhibitory than Cyclosporine A.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the literature on this compound. These protocols are based on standard immunological assays and are presented to provide a framework for the in vitro evaluation of this compound's immunomodulatory properties.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of this compound on the proliferation of T and B lymphocytes in response to mitogenic stimulation.

  • Cell Preparation:

    • Aseptically harvest spleens from mice (e.g., BALB/c or C57BL/6).

    • Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

    • Pass the cell suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

    • Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Assay Procedure:

    • Dispense 100 µL of the splenocyte suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Add 50 µL of RPMI-1640 medium containing various concentrations of this compound (e.g., in a two-fold serial dilution). A vehicle control (e.g., DMSO) should be included.

    • Add 50 µL of the appropriate mitogen:

      • For T-cell proliferation: Concanavalin A (Con A) at a final concentration of 5 µg/mL.

      • For B-cell proliferation: Lipopolysaccharide (LPS) at a final concentration of 10 µg/mL.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).

Mixed Lymphocyte Reaction (MLR)

This assay evaluates the effect of this compound on the proliferation of T-cells in response to allogeneic stimulation.

  • Cell Preparation:

    • Prepare responder splenocytes from one mouse strain (e.g., C57BL/6) as described in the lymphocyte proliferation assay.

    • Prepare stimulator splenocytes from a different, allogeneic mouse strain (e.g., BALB/c).

    • Treat the stimulator splenocytes with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (e.g., 2000 rads) to prevent their proliferation. Wash the cells extensively after treatment.

  • Assay Procedure:

    • Co-culture responder cells (2 x 10^5 cells/well) and stimulator cells (4 x 10^5 cells/well) in a 96-well round-bottom microtiter plate.

    • Add various concentrations of this compound to the wells.

    • Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

    • Assess proliferation by [3H]-thymidine incorporation as described above.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in the supernatants of stimulated lymphocyte cultures.

  • Culture Supernatant Collection:

    • Set up lymphocyte cultures as described in the lymphocyte proliferation assay, stimulating with Con A or LPS in the presence of varying concentrations of this compound.

    • After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA Procedure (for IL-2, IFN-γ, IL-4, and IL-10):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add diluted culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in each supernatant from the standard curve.

    • Determine the dose-dependent inhibition of cytokine production by this compound.

Nitric Oxide (NO) Production Assay

This assay measures the effect of this compound on the production of NO by activated macrophages.

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce NO production.

    • Incubate the plate for 24 hours at 37°C.

    • Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

      • Mix equal volumes of culture supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the supernatants.

    • Determine the IC50 value for the inhibition of NO production by this compound.

Signaling Pathways and Experimental Workflows

While specific studies on the effect of this compound on intracellular signaling pathways are not yet available, its observed immunosuppressive effects on lymphocyte proliferation and cytokine production suggest potential interference with key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the activation and function of immune cells.

Hypothesized Signaling Pathway Inhibition by this compound

The following diagram illustrates a generalized view of T-cell activation and the potential points of inhibition by this compound, leading to the observed downstream effects.

T_Cell_Activation_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular (T-Cell) APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) Signaling_Cascade Early Signaling Events TCR->Signaling_Cascade MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Signaling_Cascade->MAPK_Pathway NFkB_Pathway NF-κB Pathway Signaling_Cascade->NFkB_Pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NFAT, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription Cytokine_Production Cytokine Production (IL-2, IFN-γ) Gene_Transcription->Cytokine_Production Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Vermiculine_Inhibition This compound (Hypothesized Inhibition) Vermiculine_Inhibition->MAPK_Pathway Vermiculine_Inhibition->NFkB_Pathway

Hypothesized inhibition of T-cell activation pathways by this compound.
Experimental Workflow for Assessing Immunomodulatory Activity

The following diagram outlines a typical workflow for the in vitro screening and characterization of a potential immunomodulatory compound like this compound.

Immunomodulation_Workflow Start Start: Compound (this compound) Cell_Isolation Immune Cell Isolation (Splenocytes, Macrophages) Start->Cell_Isolation Proliferation_Assay Lymphocyte Proliferation Assay (Con A / LPS) Cell_Isolation->Proliferation_Assay MLR_Assay Mixed Lymphocyte Reaction (MLR) Cell_Isolation->MLR_Assay Cytokine_Assay Cytokine Production Assay (ELISA) (IL-2, IFN-γ, IL-4, IL-10) Cell_Isolation->Cytokine_Assay NO_Assay Nitric Oxide Production Assay (Griess Reagent) Cell_Isolation->NO_Assay Data_Analysis Data Analysis (IC50, Dose-Response Curves) Proliferation_Assay->Data_Analysis MLR_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) Data_Analysis->Mechanism_Study End Conclusion: Immunomodulatory Profile Mechanism_Study->End

References

Vermiculine's Immunosuppressive Mechanism of Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a macrocyclic aglycosidic dilactone produced by the fungus Penicillium vermiculatum, has demonstrated significant immunosuppressive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an immunosuppressant. While the precise signaling pathways remain to be fully elucidated, existing evidence points towards a mechanism distinct from that of calcineurin inhibitors like Cyclosporine A (CsA). This document summarizes the known quantitative effects of this compound on lymphocyte proliferation and cytokine production, details relevant experimental methodologies, and presents a hypothetical model of its action on key signaling pathways in T-cells.

Introduction

The quest for novel immunosuppressive agents with improved efficacy and safety profiles is a continuous effort in medicine, particularly in the fields of organ transplantation and autoimmune disease treatment. This compound has emerged as a compound of interest due to its ability to modulate immune responses. In vitro and in vivo studies have shown that this compound inhibits key cellular events in the adaptive immune response, including the proliferation of both T-cells and B-cells, and the production of a range of inflammatory cytokines. Notably, its pharmacological profile suggests a mechanism of action that differs from established immunosuppressants such as CsA, indicating its potential as a lead compound for a new class of immunomodulatory drugs.

Known Immunosuppressive Effects of this compound

This compound exerts a dose-dependent inhibitory effect on several critical aspects of the immune response.

Inhibition of Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of murine spleen cells stimulated with various mitogens. This includes T-cell mitogens like Concanavalin A (Con A), B-cell mitogens such as bacterial lipopolysaccharide (LPS), and in mixed lymphocyte reactions (MLR), which mimic the alloantigen recognition that occurs during organ transplantation.

Inhibition of Cytokine Production

The production of cytokines by activated T-helper (Th) cells is a critical step in orchestrating the immune response. This compound has been found to inhibit the production of both Th1 and Th2 cytokines in a dose-dependent manner.

  • Th1 Cytokines: Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)

  • Th2 Cytokines: Interleukin-4 (IL-4) and Interleukin-10 (IL-10)

Interestingly, when compared to CsA, this compound is less potent at inhibiting IL-2 gene expression and synthesis, suggesting it does not primarily target the calcineurin-NFAT pathway, which is the main mechanism of CsA.

Inhibition of Macrophage Activity

In addition to its effects on lymphocytes, this compound also suppresses the production of nitric oxide (NO) by activated macrophages. This effect is more potent than that observed with CsA, further highlighting the distinct mechanistic profile of this compound.

Quantitative Data on this compound's Immunosuppressive Activity

While specific IC50 values for this compound's inhibitory effects are not consistently reported across publicly available literature, the dose-dependent nature of its immunosuppressive activity has been established. The following tables summarize the known quantitative effects based on available research.

Cell Type Stimulant Effect of this compound Reference
Mouse Spleen CellsConcanavalin A (Con A)Dose-dependent inhibition of proliferation
Mouse Spleen CellsLipopolysaccharide (LPS)Dose-dependent inhibition of proliferation
Mouse Spleen CellsIrradiated Allogeneic Cells (MLR)Dose-dependent inhibition of proliferation

Table 1: Effect of this compound on Lymphocyte Proliferation

Cytokine Producing Cell Type (presumed) Effect of this compound Comparison with Cyclosporine A (CsA) Reference
IL-2T-helper 1 (Th1) cellsDose-dependent inhibitionLess inhibitory on gene expression and synthesis
IFN-γT-helper 1 (Th1) cellsDose-dependent inhibitionNot specified
IL-4T-helper 2 (Th2) cellsDose-dependent inhibitionNot specified
IL-10T-helper 2 (Th2) cellsDose-dependent inhibitionComparably suppressive
Nitric Oxide (NO)Activated MacrophagesDose-dependent inhibitionMore inhibitory

Table 2: Effect of this compound on Cytokine and Nitric Oxide Production

Hypothetical Mechanism of Action: Targeting T-Cell Signaling Pathways

Based on the evidence that this compound's mechanism differs from CsA, a hypothetical model for its action can be proposed. This model posits that this compound may interfere with signaling pathways downstream or parallel to the initial T-cell receptor (TCR) activation and calcium signaling, potentially targeting the MAPK/ERK or NF-κB pathways.

Vermiculine_Hypothetical_MoA cluster_cell T-Cell TCR TCR/CD3 PLCg PLCγ TCR->PLCg Ras Ras TCR->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (cytoplasmic) Calcineurin->NFAT NFAT_n NFAT (nuclear) NFAT->NFAT_n dephosphorylation Cytokine_Gene Cytokine Gene Transcription (IL-2, IFN-γ, etc.) NFAT_n->Cytokine_Gene PKC PKC DAG->PKC IKK IKK PKC->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (cytoplasmic) NFkB_n NF-κB (nuclear) NFkB->NFkB_n translocation NFkB_n->Cytokine_Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Cytokine_Gene Proliferation Cell Proliferation AP1->Proliferation This compound This compound This compound->IKK Hypothesized Inhibition This compound->MEK Hypothesized Inhibition

Figure 1: Hypothetical Signaling Pathways Targeted by this compound in T-Cells.

This diagram illustrates a simplified overview of major T-cell activation pathways. The proposed, yet unconfirmed, points of inhibition by this compound are on the MAPK/ERK (specifically MEK) and NF-κB (specifically IKK) pathways. This hypothesis is consistent with the observation that this compound's effect on IL-2 production is less pronounced than that of Cyclosporine A, which directly inhibits the Calcineurin-NFAT pathway.

Detailed Experimental Protocols

To further investigate the mechanism of action of this compound, the following experimental protocols are recommended.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus in the presence of varying concentrations of this compound.

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Proliferation Measurement A Isolate spleen cells from mice B Prepare single-cell suspension A->B C Count cells and adjust to 1 x 10^6 cells/mL B->C D Seed cells in a 96-well plate C->D E Add serial dilutions of this compound D->E F Add mitogen (Con A or LPS) to appropriate wells E->F G Incubate for 48-72 hours F->G H Add [3H]-thymidine or MTT/XTT reagent I Incubate for 4-18 hours H->I J Measure radioactivity or colorimetric change I->J K Calculate % inhibition and IC50 value J->K

Figure 2: Workflow for Lymphocyte Proliferation Assay.

Materials:

  • Murine spleen cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Concanavalin A (Con A) or Lipopolysaccharide (LPS)

  • This compound

  • 96-well flat-bottom plates

  • [³H]-thymidine or a colorimetric proliferation assay kit (e.g., MTT, XTT)

  • Scintillation counter or microplate reader

Procedure:

  • Isolate splenocytes from mice and prepare a single-cell suspension.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing various concentrations of this compound (or vehicle control) to the appropriate wells.

  • Add 50 µL of medium containing the mitogen (e.g., Con A at 5 µg/mL or LPS at 10 µg/mL) to the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • For the final 4-18 hours of incubation, add 1 µCi of [³H]-thymidine to each well or follow the manufacturer's protocol for colorimetric assays.

  • Harvest the cells and measure the incorporated radioactivity or the colorimetric signal.

  • Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.

Cytokine Production Assay (ELISA)

This protocol is for measuring the concentration of cytokines in the supernatant of lymphocyte cultures treated with this compound.

Materials:

  • Supernatants from lymphocyte proliferation assays (or similarly stimulated cultures)

  • Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, IL-4, IL-10)

  • Microplate reader

Procedure:

  • Prepare lymphocyte cultures as described in the proliferation assay, but in larger volumes (e.g., 24-well plates) to obtain sufficient supernatant.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plates to pellet the cells.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in T-cell signaling pathways after treatment with this compound.

G cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Treat T-cells with this compound and/or mitogen for various time points B Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF or nitrocellulose membrane D->E F Block membrane with BSA or milk E->F G Incubate with primary antibody (e.g., anti-phospho-ERK, anti-IκBα) F->G H Wash and incubate with HRP-conjugated secondary antibody G->H I Detect with chemiluminescent substrate and image H->I

Figure 3: Workflow for Western Blot Analysis.

Materials:

  • Isolated T-cells

  • This compound

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, IκBα, p-NFAT, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture isolated T-cells and treat them with this compound for a specified time before stimulating with an appropriate activator for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells on ice and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target signaling protein.

  • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the image of the blot using an imaging system to visualize the protein bands and assess changes in phosphorylation levels.

Conclusion and Future Directions

This compound is a promising immunosuppressive agent with a mechanism of action that appears to be distinct from conventional drugs like Cyclosporine A. Its ability to inhibit both T-cell and B-cell proliferation, as well as the production of a broad range of cytokines and macrophage-derived nitric oxide, underscores its potential for therapeutic applications.

The key to unlocking the full potential of this compound lies in the detailed elucidation of its molecular targets and the specific signaling pathways it modulates. The proposed hypothetical mechanism involving the MAPK/ERK and/or NF-κB pathways provides a rational starting point for future investigations. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically dissect the immunosuppressive mechanism of this compound. Future studies should focus on:

  • Determining precise IC50 values for the inhibition of lymphocyte proliferation and cytokine production to allow for more accurate comparisons with other immunosuppressants.

  • Utilizing Western blotting and other molecular biology techniques to confirm or refute the proposed effects on the MAPK/ERK and NF-κB pathways.

  • Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or chemical proteomics.

  • Evaluating the in vivo efficacy and safety of this compound in animal models of autoimmune disease and organ transplantation.

A deeper understanding of this compound's mechanism of action will not only pave the way for its potential clinical development but also provide valuable insights into the regulation of the immune system, potentially revealing new targets for immunomodulatory therapies.

References

Unveiling Vermiculine: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a macrodiolide antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural fungal sources. It details the cultivation of the producing microorganisms, optimized extraction protocols, and chromatographic purification methods. Furthermore, this document compiles the available physicochemical and spectroscopic data for the characterization of this compound, presenting it in a clear and accessible format to aid researchers in its further investigation and potential therapeutic development.

Introduction

This compound is a secondary metabolite first isolated from the filamentous fungus Penicillium vermiculatum. It belongs to the class of macrodiolides, characterized by a large lactone ring. Subsequent studies have also identified species of the genus Talaromyces, such as Talaromyces funiculosus, as producers of this compound. The molecule has demonstrated a range of biological effects, making it a subject of interest for drug discovery and development. This guide aims to provide a consolidated resource for the scientific community on the methodologies for obtaining pure this compound from natural sources.

Natural Sources and Cultivation

The primary natural sources of this compound are fungi, most notably Penicillium vermiculatum and certain Talaromyces species. Successful isolation of this compound begins with the effective cultivation of these microorganisms.

Producing Microorganisms
  • Penicillium vermiculatum : This is the organism from which this compound was originally discovered. Species of Penicillium are ubiquitous fungi found in various environments, including soil and decaying organic matter.

  • Talaromyces funiculosus : This species has also been identified as a producer of this compound and other bioactive secondary metabolites.

Culture Media and Fermentation Conditions

The production of this compound can be significantly influenced by the composition of the culture medium and the fermentation parameters. Submerged fermentation is a common method for large-scale production.

Experimental Protocol: Cultivation of Penicillium vermiculatum for this compound Production

  • Media Preparation : A modified Czapek-Dox broth is often employed. The composition can be optimized for enhanced this compound yield. A typical medium consists of:

    • Sucrose or Glucose (Carbon source)

    • Sodium Nitrate (Nitrogen source)

    • Dipotassium Phosphate

    • Magnesium Sulfate

    • Potassium Chloride

    • Ferrous Sulfate

    • The biosynthesis of this compound is reportedly influenced by the concentrations of Fe³⁺ and Cu²⁺ ions. The addition of corn steep liquor may also affect the quality of biosynthesis.[1]

  • Inoculation : A seed culture is prepared by inoculating a small volume of the sterile medium with spores of P. vermiculatum. This seed culture is then used to inoculate the larger production fermenter.

  • Fermentation : The fermentation is carried out in a stirred-tank bioreactor under controlled conditions:

    • Temperature : Typically maintained between 25-28°C.

    • pH : Controlled within a specific range suitable for the fungus.

    • Aeration and Agitation : Adequate oxygen supply and mixing are crucial for fungal growth and metabolite production.

  • Incubation Period : The fermentation is continued for a period of several days, during which the production of this compound is monitored.

Extraction and Isolation

Following fermentation, the next critical step is the extraction of this compound from the culture broth and mycelium, followed by its purification.

Experimental Protocol: Extraction and Purification of this compound

  • Harvesting : The fungal biomass is separated from the culture broth by filtration or centrifugation.

  • Extraction :

    • The culture filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. This is typically done using a separatory funnel for liquid-liquid extraction. The extraction is repeated multiple times to ensure complete recovery of this compound.

    • The mycelial biomass can also be extracted with a suitable organic solvent to recover any intracellular this compound.

  • Concentration : The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification :

    • Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components of the crude extract. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC) : For final purification to obtain high-purity this compound, preparative HPLC is employed. A reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Physicochemical and Spectroscopic Data

Accurate characterization of the isolated compound is essential to confirm its identity as this compound. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₄O₈
Molecular Weight392.4 g/mol
AppearanceCrystalline solid
SolubilitySoluble in methanol, ethanol, ethyl acetate, and other organic solvents

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃) Data not yet publicly available in detail.
¹³C NMR (CDCl₃) Data not yet publicly available in detail.
Mass Spectrometry Specific fragmentation pattern not yet publicly available in detail.
X-ray Crystallography Crystal structure data not yet publicly available.

Logical and Experimental Workflows

The process of discovering and isolating a natural product like this compound follows a logical progression of steps, from initial screening to final characterization.

experimental_workflow cluster_discovery Discovery Phase cluster_production Production Phase cluster_isolation Isolation & Purification Phase cluster_characterization Characterization Phase screening Screening of Microbial Cultures bioassay Bioactivity Testing screening->bioassay Identify active strains cultivation Cultivation of Producing Organism (e.g., Penicillium vermiculatum) bioassay->cultivation Select high-yield strain fermentation Submerged Fermentation cultivation->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction Harvested Culture column_chrom Silica Gel Column Chromatography extraction->column_chrom Crude Extract hplc Preparative HPLC column_chrom->hplc Semi-pure Fractions spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy crystallography X-ray Crystallography hplc->crystallography pure_compound Pure this compound spectroscopy->pure_compound crystallography->pure_compound

Caption: A generalized workflow for the discovery, isolation, and characterization of this compound.

Conclusion

The isolation of this compound from its natural fungal sources, Penicillium vermiculatum and Talaromyces species, is a multi-step process requiring careful optimization of fermentation and purification protocols. This guide provides a foundational understanding of the necessary methodologies for researchers and drug development professionals. While the fundamental steps are outlined, further investigation into specialized literature is necessary to obtain detailed spectroscopic and crystallographic data for the comprehensive characterization of this promising bioactive compound. The continued exploration of this compound's biological activities holds potential for the development of new therapeutic agents.

References

Vermiculine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of vermiculine, a macrodiolide antibiotic with notable immunomodulatory properties. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and associated experimental methodologies.

Core Molecular Data

This compound is a structurally complex macrodiolide antibiotic.[1] The core quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₈[1][2][3][4][5]
Molecular Weight 392.4 g/mol [1][2][3][4]
IUPAC Name (3E,8S,11E,16S)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetroneN/A
CAS Number 37244-00-1[1]

Biological Activity and Mechanism of Action

This compound, isolated from Penicillium vermiculatum, exhibits a range of biological activities, including antiprotozoal and antibiotic effects.[3] Of significant interest to the research community are its immunomodulatory and immunosuppressive properties.

Studies have demonstrated that this compound can selectively affect cellular immunity. It has been shown to inhibit the proliferation of mouse spleen cells that have been stimulated by T-cell and B-cell mitogens. Furthermore, it dose-dependently inhibits the production of both Th1 cytokines (IL-2, IFN-gamma) and Th2 cytokines (IL-4, IL-10). This compound also suppresses the production of nitric oxide (NO) by activated macrophages.

The precise molecular signaling pathways through which this compound exerts its immunosuppressive effects are not yet fully elucidated in publicly available literature. However, its inhibitory action on key immune cell functions, such as lymphocyte proliferation and cytokine production, suggests interference with intracellular signaling cascades essential for immune activation. A potential, though unconfirmed, logical workflow for its mechanism of action is presented below.

Vermiculine_Proposed_MoA This compound This compound SignalingPathway Intracellular Signaling Pathway (Specific target unknown) This compound->SignalingPathway inhibits ImmuneCell Immune Cell (e.g., T-lymphocyte) ImmuneCell->SignalingPathway activates ActivationSignal Activation Signal (e.g., Mitogen, Antigen) ActivationSignal->ImmuneCell stimulates Proliferation Lymphocyte Proliferation SignalingPathway->Proliferation leads to CytokineProduction Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) SignalingPathway->CytokineProduction leads to

Caption: Proposed mechanism of this compound's immunosuppressive action.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Isolation and Purification of this compound

A patented method for isolating this compound from the mycelium of Penicillium vermiculatum provides a foundational protocol.

Isolation_Workflow Culture {Culture of Penicillium vermiculatum} Separation {Separation of Mycelium and Culture Medium} Culture->Separation Extraction {Extraction of Mycelium and Medium |{With Aliphatic Alcohols (C1-C3), Acetic Acid Esters, or Aromatic Hydrocarbons}} Separation->Extraction Concentration {Concentration of Extract} Extraction->Concentration Crystallization {Crystallization of this compound} Concentration->Crystallization

References

The Diolide Structure of Vermiculine: A Linchpin of Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

Vermiculine, a C2-symmetric macrodiolide produced by the fungus Penicillium vermiculatum, has garnered significant attention for its diverse and potent biological activities. Central to its function is the 16-membered diolide ring, a core structural feature that dictates its interaction with various biological targets and subsequent downstream effects. This technical guide delves into the biological significance of this compound's diolide structure, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The evidence presented underscores the diolide moiety as a critical pharmacophore responsible for the compound's immunosuppressive, cytotoxic, and antimicrobial properties.

Introduction

Macrocyclic lactones, and specifically diolides, represent a class of natural products with a rich history in drug discovery. This compound stands out due to its unique C2-symmetric structure, where two identical lactone units are fused head-to-tail. This symmetry is not merely a structural curiosity but plays a crucial role in its biological mechanism of action. This document aims to provide a comprehensive overview of the biological implications of this diolide structure for researchers and professionals in the field of drug development.

Biological Activities and the Role of the Diolide Structure

The diolide structure of this compound is integral to its broad spectrum of biological effects. Alterations to this core structure have been shown to significantly impact its activity, highlighting its importance as a pharmacophore.

Immunosuppressive Activity

This compound exhibits potent immunosuppressive effects by inhibiting the proliferation of both T-cells and B-cells.[1] This activity is attributed to the diolide ring's ability to interfere with critical signaling pathways in lymphocytes. While the precise molecular targets are still under investigation, it is hypothesized that the diolide structure allows this compound to bind to and modulate the function of key proteins involved in immune cell activation and proliferation. This compound has been shown to inhibit the production of Th1 cytokines (IL-2, IFN-gamma) and Th2 cytokines (IL-4, IL-10) in a dose-dependent manner.[1]

Cytotoxic Activity

The cytotoxicity of this compound against various cancer cell lines is a well-documented phenomenon. The diolide structure is believed to be responsible for inducing apoptosis and inhibiting cell cycle progression. The lipophilic nature of the macrocycle likely facilitates its passage through cellular membranes, allowing it to reach intracellular targets.

Antimicrobial and Antiprotozoal Activity

This compound has demonstrated activity against a range of microbes, including Gram-positive bacteria and protozoa such as Trypanosoma cruzi and Leishmania braziliensis.[2] The diolide ring is thought to disrupt microbial cell membrane integrity or interfere with essential metabolic processes. Hydrogenation of the double bonds within the diolide structure has been shown to reduce its antibacterial and cytotoxic activities, indicating the importance of the ring's specific conformation and electronic properties.[3]

Quantitative Data Summary

While extensive quantitative data for this compound is not centrally compiled in the literature, the following tables summarize available information on its inhibitory concentrations. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and microbial strains used.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical CancerData not available
K562Chronic Myelogenous LeukemiaData not available
JurkatT-cell LeukemiaData not available

Note: Specific IC50 values for this compound against these common cell lines were not found in the reviewed literature. This represents a significant gap in the publicly available data.

Table 2: Antimicrobial Activity of this compound (MIC Values)

Microbial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositiveData not available
Bacillus subtilisPositiveData not available

Note: While this compound's antimicrobial activity is reported, specific MIC values against these common bacterial strains were not found in the reviewed literature.

Table 3: Immunosuppressive Activity of this compound

AssayTarget CellsEffectConcentrationReference
Lymphocyte ProliferationMouse Spleen CellsDose-dependent inhibitionNot specified[1]
Cytokine ProductionActivated MacrophagesInhibition of NO, IL-2, IFN-γ, IL-4, IL-10Dose-dependent[1]

Note: Quantitative IC50 values for immunosuppressive activity are not explicitly stated in the available literature, though dose-dependent effects are described.

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The diolide structure is critical for these interactions.

Inhibition of T-Cell Proliferation

This compound's immunosuppressive activity is partly due to its ability to block T-cell proliferation. This is achieved by interfering with the signaling cascade initiated by T-cell receptor (TCR) activation.

T_Cell_Proliferation_Inhibition cluster_0 T-Cell TCR TCR Activation PLCg1 PLCγ1 TCR->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Ca_PKC->NFAT_NFkB IL2 IL-2 Production NFAT_NFkB->IL2 Proliferation T-Cell Proliferation IL2->Proliferation This compound This compound This compound->NFAT_NFkB Inhibits caption This compound inhibits T-cell proliferation signaling.

Caption: this compound inhibits T-cell proliferation signaling.

Potential Involvement of the cGAS-STING Pathway

Recent studies on other macrodiolides suggest a potential role in modulating the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA. While direct evidence for this compound's interaction with this pathway is still emerging, it represents a plausible mechanism for its immunomodulatory and cytotoxic effects. Aberrant activation of the cGAS-STING pathway is linked to various inflammatory diseases and cancer.

cGAS_STING_Pathway cluster_1 Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFNs Type I IFNs pIRF3->IFNs Induces This compound This compound (Hypothesized) This compound->STING Modulates? caption Hypothesized modulation of the cGAS-STING pathway.

Caption: Hypothesized modulation of the cGAS-STING pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for assessing the biological activities of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H caption Workflow for a typical MTT cytotoxicity assay.

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C.

  • MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A Prepare serial dilutions of this compound in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E caption Workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The diolide structure of this compound is unequivocally linked to its significant biological activities. Its C2-symmetric macrocyclic core serves as a versatile scaffold for interacting with a range of biological targets, leading to potent immunosuppressive, cytotoxic, and antimicrobial effects. While the precise molecular mechanisms are still being elucidated, the available evidence strongly suggests that the diolide ring is the key pharmacophoric element.

Future research should focus on several key areas to fully harness the therapeutic potential of this compound:

  • Target Identification: Elucidating the specific molecular targets of the diolide ring will be crucial for understanding its mechanism of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the diolide ring and its side chains will help to optimize potency and selectivity for desired therapeutic effects while minimizing off-target toxicity.

  • Quantitative Biological Profiling: There is a pressing need for comprehensive in vitro and in vivo studies to generate robust quantitative data (IC50, MIC, etc.) across a wider range of cell lines and microbial strains.

  • Investigation of the cGAS-STING Pathway: Further experimental validation is required to confirm the hypothesized interaction of this compound with the cGAS-STING pathway and to understand the implications of this interaction for its immunomodulatory and anticancer activities.

By addressing these research gaps, the scientific community can pave the way for the development of novel therapeutics based on the unique and potent diolide structure of this compound.

References

The Secondary Metabolite Profile of Penicillium vermiculatum: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the known secondary metabolites produced by Penicillium vermiculatum, detailing their characteristics, factors influencing their production, and the experimental protocols for their study.

Introduction

Penicillium vermiculatum is a filamentous fungus known for its production of a unique profile of secondary metabolites, some of which exhibit interesting biological activities. This guide provides a comprehensive overview of the key secondary metabolites identified from this species, with a particular focus on the polyketides vermistatin (B192645) and vermiculin (B1239846). It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed methodologies for cultivation, extraction, and analysis, as well as insights into the putative biosynthetic pathways and their regulation. While quantitative data on metabolite production by P. vermiculatum is not extensively available in public literature, this guide establishes a framework for such investigations.

Secondary Metabolite Profile

Penicillium vermiculatum is known to produce a range of secondary metabolites, primarily polyketides. The most well-documented of these are vermistatin and vermiculin, along with several related compounds.

Table 1: Major Secondary Metabolites of Penicillium vermiculatum

Metabolite ClassCompound NameChemical NatureNotes
PolyketideVermistatinA polyketide with a substituted benzofuranone moiety linked to a pyranone ring.[1]Exhibits cytotoxic and caspase-1 inhibitory activities.[2]
PolyketideVermiculinA diolide macrolide.[3]Possesses antibacterial properties.
PolyketideVermiculinic AcidAn unsaturated aliphatic ketoacid.[3]Believed to be a progenitor of vermiculin.[3]
PolyketideVermiculic AcidAn unsaturated aliphatic ketoacid.[3]Structurally related to vermiculinic acid.
Polyketide4-Deoxovermiculic AcidAn unsaturated aliphatic ketoacid.[3]Structurally related to vermiculic acid.

Factors Influencing Secondary Metabolite Production

The biosynthesis of secondary metabolites in P. vermiculatum is significantly influenced by the composition of the culture medium. Optimization of these parameters is crucial for maximizing the yield of desired compounds.

Table 2: Factors Affecting Vermistatin and Vermiculin Production

FactorComponent/ParameterEffect on ProductionReference
Carbon SourceGlucose, SucroseThe levels of these sugars affect the yield of both vermistatin and vermiculin.[4][4]
Nitrogen SourceSodium Nitrate (in Czapek-Dox broth)Serves as the primary nitrogen source for growth and secondary metabolism.[5][5]
AdditivesCorn Steep LiquorInfluences the quality and profile of the biosynthesized metabolites.[4][5][4][5]
Metal IonsFe³⁺, Cu²⁺The concentration of these ions has a notable impact on the biosynthesis of vermistatin and vermiculin.[4][5][6][4][5][6]
Electron TransportCompounds capable of electron transportGenerally stimulate the production of vermistatin and vermiculin.[4][4]

Table 3: Illustrative Quantitative Data for Penicillium Secondary Metabolites (for comparative purposes)

Penicillium SpeciesMetaboliteBasal MediumYield (mg/L)Reference
Penicillium sp. ESF2MLovastatinNot specified~20[5]
P. citrinum (wild type)LovastatinNot specified~61[5]
P. funiculosumLovastatinNot specified~19.3[5]

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. vermiculatum, and the extraction, purification, and analysis of its secondary metabolites.

Fungal Cultivation and Fermentation

This protocol describes the preparation of media and the cultivation conditions for the production of secondary metabolites by P. vermiculatum.

Materials:

  • Penicillium vermiculatum culture (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Modified Czapek-Dox Broth (see composition below)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Sterile water with 0.05% Tween 80

Media Preparation (per 1 Liter of Modified Czapek-Dox Broth):

ComponentAmount
Sucrose30.0 g
Sodium Nitrate (NaNO₃)2.0 g
Dipotassium Phosphate (K₂HPO₄)1.0 g
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)0.5 g
Potassium Chloride (KCl)0.5 g
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)0.01 g
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.025 mg (added post-autoclaving from a sterile stock)
Distilled Waterto 1 L

Reference for Czapek-Dox Broth composition.[3][5][7][8][9]

Procedure:

  • Stock Culture Maintenance: Maintain P. vermiculatum on PDA plates at 25°C for 5-7 days until sporulation is observed.[5]

  • Inoculum Preparation: Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to a sporulated PDA plate and gently scraping the surface.[1]

  • Seed Culture: Inoculate 100 mL of sterile Modified Czapek-Dox Broth in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.[1]

  • Incubation of Seed Culture: Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours.[5][10]

  • Production Culture: Inoculate a larger volume of Modified Czapek-Dox Broth with the seed culture (e.g., a 10% v/v inoculation).

  • Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150-180 rpm for 7-21 days.[1][6][10]

G cluster_0 Inoculum Preparation cluster_1 Fermentation Stock Culture on PDA Stock Culture on PDA Spore Suspension Spore Suspension Stock Culture on PDA->Spore Suspension Harvest spores Seed Culture Seed Culture Spore Suspension->Seed Culture Inoculate Production Culture Production Culture Seed Culture->Production Culture Inoculate (10% v/v) Extraction Extraction Production Culture->Extraction After 7-21 days

Fungal Cultivation and Fermentation Workflow.
Extraction of Secondary Metabolites

This protocol outlines a general procedure for the solvent extraction of secondary metabolites from the culture broth and mycelia.

Materials:

  • Fermented culture of P. vermiculatum

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Separation of Mycelia and Broth: After the fermentation period, separate the fungal mycelia from the culture broth by filtration.[10]

  • Extraction of Culture Broth: Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.[1][10]

  • Extraction of Mycelia (Optional but Recommended): The mycelial mass can also be extracted with ethyl acetate or methanol (B129727) to recover intracellular metabolites.

  • Combine and Dry Extracts: Combine all the organic extracts and dry them over anhydrous sodium sulfate.[1][10]

  • Concentration: Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

G Fermented Culture Fermented Culture Filtration Filtration Fermented Culture->Filtration Culture Broth Culture Broth Filtration->Culture Broth Mycelia Mycelia Filtration->Mycelia Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Culture Broth->Solvent Extraction (Ethyl Acetate) Mycelia->Solvent Extraction (Ethyl Acetate) Combined Organic Extracts Combined Organic Extracts Solvent Extraction (Ethyl Acetate)->Combined Organic Extracts Drying (Anhydrous Na2SO4) Drying (Anhydrous Na2SO4) Combined Organic Extracts->Drying (Anhydrous Na2SO4) Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Drying (Anhydrous Na2SO4)->Concentration (Rotary Evaporator) Crude Extract Crude Extract Concentration (Rotary Evaporator)->Crude Extract

Workflow for Secondary Metabolite Extraction.
Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis and purification of secondary metabolites. The following are generalized methods that can be adapted for the compounds from P. vermiculatum.

A. Analytical HPLC for Quantification

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[11]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • HPLC-grade acetonitrile (B52724) and water.

  • Formic acid or trifluoroacetic acid.

  • Purified standards of the target metabolites (if available).

  • 0.22 µm syringe filters.

Proposed Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40°C.

  • Detection Wavelength: Monitor at multiple wavelengths, or use a DAD to identify the optimal wavelength for each compound.

Procedure for Quantification:

  • Standard Curve Preparation: Prepare a series of standard solutions of the purified metabolite of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area of the target metabolite in the sample chromatogram and calculate the concentration using the standard curve.

B. Preparative HPLC for Isolation

For the isolation of individual compounds for structural elucidation and biological assays, a preparative HPLC method can be developed by scaling up the analytical method.

Modifications for Preparative Scale:

  • Use a larger dimension preparative C18 column.

  • Increase the flow rate accordingly.

  • Inject a larger volume of a more concentrated crude extract solution.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful tool for the identification and quantification of secondary metabolites, offering high sensitivity and selectivity.

Instrumentation:

  • A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

General Method Parameters:

  • Chromatography: Utilize a similar reversed-phase C18 column and gradient as described for the analytical HPLC method.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polyketides. Both positive and negative ion modes should be evaluated.

  • Mass Spectrometry:

    • Full Scan: Acquire full scan MS data to identify the molecular ions of the compounds of interest.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ions to obtain characteristic product ions for structural confirmation and for developing a quantitative Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.

Procedure for Method Development:

  • Infusion of Standards: Infuse a pure standard of the target analyte into the mass spectrometer to optimize the ionization and fragmentation parameters (e.g., cone voltage, collision energy).

  • Identification of Precursor and Product Ions: Determine the m/z of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most abundant and specific product ions.

  • Development of SRM/MRM Method: Set up the mass spectrometer to monitor the specific transitions from the precursor ion to the product ions for each analyte. This provides high selectivity and sensitivity for quantification in complex matrices.

Putative Biosynthetic Pathways and Their Regulation

The secondary metabolites of P. vermiculatum, such as vermistatin and vermiculin, are polyketides, synthesized by large, multi-domain enzymes called Polyketide Synthases (PKSs).

Putative Biosynthesis of Vermistatin

The biosynthesis of vermistatin is proposed to proceed through a pathway involving a non-reducing polyketide synthase (NR-PKS).[1]

  • Polyketide Chain Assembly: A Type I NR-PKS likely catalyzes the iterative condensation of acetyl-CoA as a starter unit with several malonyl-CoA extender units to form a linear poly-β-keto chain.[1]

  • Cyclization: The PKS, potentially with the aid of other domains, would then catalyze the intramolecular cyclization of the polyketide intermediate to form the aromatic core of the benzofuranone moiety and the pyranone ring.[1]

  • Tailoring Modifications: A series of tailoring enzymes, encoded by genes within the same biosynthetic gene cluster, would then modify the core structure. These modifications may include methylation by O-methyltransferases.[1]

G Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Linear Poly-β-keto Chain Linear Poly-β-keto Chain Acetyl-CoA + Malonyl-CoA->Linear Poly-β-keto Chain Non-Reducing Polyketide Synthase (NR-PKS) Cyclized Intermediate Cyclized Intermediate Linear Poly-β-keto Chain->Cyclized Intermediate Intramolecular Cyclization Vermistatin Core Vermistatin Core Cyclized Intermediate->Vermistatin Core Vermistatin Vermistatin Vermistatin Core->Vermistatin Tailoring Enzymes (e.g., Methyltransferases)

Putative Biosynthetic Pathway of Vermistatin.
Putative Biosynthesis of Vermiculin

Vermiculin is a diolide macrolide, suggesting a biosynthetic pathway that involves the dimerization of two polyketide-derived monomers. Vermiculinic acid is hypothesized to be a direct precursor to vermiculin.[3]

G Vermiculic Acid Vermiculic Acid Vermiculinic Acid Vermiculinic Acid Vermiculic Acid->Vermiculinic Acid Biotransformation Vermiculin Monomer Vermiculin Monomer Vermiculinic Acid->Vermiculin Monomer Vermiculin Vermiculin Vermiculin Monomer->Vermiculin Dimerization & Macrolactonization

Hypothesized Biosynthetic Relationship of Vermiculin Precursors.
Regulation of Secondary Metabolism

The regulation of secondary metabolism in Penicillium species is a complex process involving multiple layers of control. While specific details for P. vermiculatum are not well-elucidated, a general model can be proposed based on studies in other Penicillium and Aspergillus species.

  • Cluster-Specific Transcription Factors: Biosynthetic gene clusters for secondary metabolites often contain a gene encoding a transcription factor that specifically regulates the expression of the other genes within that cluster.[7]

  • Global Regulators: The expression of these cluster-specific regulators is, in turn, controlled by global regulatory proteins. Key global regulators in filamentous fungi include:

    • LaeA: A methyltransferase-domain-containing protein that is generally a positive regulator of many secondary metabolite gene clusters.[12]

    • The Velvet Complex (VeA, VelB, etc.): These proteins interact with LaeA and are involved in light-dependent regulation of both development and secondary metabolism.[7][13]

  • Environmental Signals: The activity of these regulatory networks is influenced by environmental cues such as carbon and nitrogen availability, pH, and the presence of metal ions, as noted in Table 2.[7]

G cluster_0 Environmental Signals cluster_1 Global Regulators cluster_2 Local Regulators cluster_3 Biosynthesis Carbon Source Carbon Source LaeA LaeA Carbon Source->LaeA Nitrogen Source Nitrogen Source Nitrogen Source->LaeA Metal Ions (Fe3+, Cu2+) Metal Ions (Fe3+, Cu2+) Metal Ions (Fe3+, Cu2+)->LaeA Light Light Velvet Complex (e.g., VeA) Velvet Complex (e.g., VeA) Light->Velvet Complex (e.g., VeA) Cluster-Specific Transcription Factor Cluster-Specific Transcription Factor LaeA->Cluster-Specific Transcription Factor Positive Regulation Velvet Complex (e.g., VeA)->Cluster-Specific Transcription Factor Positive Regulation Biosynthetic Gene Cluster Biosynthetic Gene Cluster Cluster-Specific Transcription Factor->Biosynthetic Gene Cluster Activation Secondary Metabolites (Vermistatin, Vermiculin, etc.) Secondary Metabolites (Vermistatin, Vermiculin, etc.) Biosynthetic Gene Cluster->Secondary Metabolites (Vermistatin, Vermiculin, etc.)

Putative Regulatory Network for Secondary Metabolism in P. vermiculatum.

Conclusion

Penicillium vermiculatum presents a valuable source of unique polyketide secondary metabolites. This guide has synthesized the current knowledge on the major compounds, the factors influencing their production, and detailed experimental protocols to facilitate further research. While significant gaps remain, particularly in the quantitative analysis of these metabolites and the specific regulatory mechanisms in this species, the information and methodologies provided herein offer a solid foundation for future investigations. The elucidation of the complete biosynthetic pathways and their regulation will be crucial for harnessing the full potential of P. vermiculatum in drug discovery and biotechnology.

References

Methodological & Application

Total Synthesis of (-)-Vermiculine: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vermiculine, a C2-symmetric macrodiolide natural product, has garnered significant interest in the scientific community due to its potent antibiotic and cytotoxic activities. Its complex architecture, featuring a 16-membered ring, has made it a challenging and attractive target for total synthesis. This document provides a detailed overview and experimental protocols for key total syntheses of (-)-vermiculine, offering valuable insights for researchers in organic synthesis and drug development. We present a comparative summary of different synthetic strategies, detailed experimental procedures for key transformations, and visualizations of the synthetic workflows.

Introduction

(-)-Vermiculine was first isolated from the fungus Penicillium vermiculatum. Early studies revealed its significant biological profile, including activity against Gram-positive bacteria and certain protozoa. More recent investigations have highlighted its potent cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in oncology research. The unique C2-symmetric structure of vermiculine, a 16-membered macrodiolide lactone, presents a formidable challenge for synthetic chemists. Over the years, several research groups have reported successful total syntheses, each employing distinct strategies and methodologies. This application note focuses on three seminal syntheses: the first racemic synthesis by Corey and Nicolaou (1976), a concise enantioselective synthesis by Steib and Breit (2019), and a flexible modular synthesis by Liu and coworkers (2021). These approaches showcase the evolution of synthetic strategies and provide a comprehensive toolkit for the construction of this complex natural product.

Data Presentation

The following table summarizes the key quantitative data from the three highlighted total syntheses of this compound, allowing for a direct comparison of their efficiencies.

Parameter Corey and Nicolaou (1976) Steib and Breit (2019) Liu et al. (2021)
Target Molecule (±)-Vermiculine(-)-Vermiculine(-)-Vermiculine
Longest Linear Sequence ~10 steps7 steps14 steps
Overall Yield Not explicitly reported~15%~5%
Key Strategy Double lactonization of a C2-symmetric dihydroxy diacidRh-catalyzed C2-symmetric dimerization followed by ring-closing metathesis and Wacker oxidationConvergent synthesis via Yamaguchi esterification and ring-closing metathesis
Chirality Source Racemic(R)-(-)-glycidolAsymmetric dihydroxylation

Retrosynthetic Analysis and Workflow

The synthetic strategies for (-)-vermiculine can be visualized through their retrosynthetic analyses. These diagrams illustrate the logical disconnection of the target molecule back to simpler, commercially available starting materials.

Steib and Breit (2019) Synthesis Workflow

This concise synthesis utilizes a key Rh-catalyzed dimerization to establish the C2-symmetry early in the sequence.

G This compound (-)-Vermiculine diolide C2-Symmetric Diolide This compound->diolide Double Wacker Oxidation dialkene Dialkene diolide->dialkene Ring-Closing Metathesis monomer (R)-Hept-6-en-1-yn-3-ol dialkene->monomer Rh-catalyzed Dimerization glycidol (R)-(-)-Glycidol monomer->glycidol Alkynylation

Caption: Retrosynthetic analysis of the Steib and Breit synthesis.

Liu et al. (2021) Synthesis Workflow

This modular approach allows for greater flexibility in analog synthesis through a convergent fragment coupling strategy.

G This compound (-)-Vermiculine seco_acid Seco-Acid This compound->seco_acid Ring-Closing Metathesis fragmentA Fragment A (C1-C8) seco_acid->fragmentA Yamaguchi Esterification fragmentB Fragment B (C9-C16) seco_acid->fragmentB start_A Known Chiral Aldehyde fragmentA->start_A Multi-step synthesis start_B Commercially Available Ester fragmentB->start_B Multi-step synthesis

Caption: Retrosynthetic analysis of the Liu et al. synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of (-)-vermiculine as reported by Steib and Breit.

Protocol 1: Rh-catalyzed Dimerization of (R)-Hept-6-en-1-yn-3-ol

This protocol describes the crucial C2-symmetric dimerization that forms the core of the macrodiolide precursor.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]2 (1.0 mol%) and (R)-BINAP (2.2 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the catalyst components.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Add a solution of (R)-Hept-6-en-1-yn-3-ol (1.0 equiv) in DCE to the catalyst mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the C2-symmetric dialkene.

    • Yield: Approximately 85%

Protocol 2: Ring-Closing Metathesis

This step constructs the 16-membered macrocyclic ring.

Materials:

  • C2-symmetric dialkene from Protocol 1

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the C2-symmetric dialkene in anhydrous DCM to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the macrocyclic diolide precursor.

    • Yield: Approximately 90%

Protocol 3: Double Wacker-type Oxidation

This final step installs the ketone functionalities to yield (-)-vermiculine.[1][2]

Materials:

  • Macrocyclic diolide precursor from Protocol 2

  • Palladium(II) chloride (PdCl2)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen atmosphere

Procedure:

  • To a round-bottom flask, add the macrocyclic diolide precursor, PdCl2 (10 mol%), and CuCl (1.0 equiv) in a mixture of DMF and water (7:1 v/v).

  • Stir the mixture vigorously under an oxygen atmosphere (balloon).

  • Heat the reaction to 50 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (-)-vermiculine.

    • Yield: Approximately 70%

Signaling Pathway and Biological Context

(-)-Vermiculine has been shown to possess immunosuppressive activity by impairing the cGAS-STING pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage.

G cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN Type I Interferons pIRF3_dimer->IFN This compound (-)-Vermiculine This compound->STING Inhibition

Caption: The cGAS-STING signaling pathway and the inhibitory action of (-)-vermiculine.

Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to the adaptor protein Stimulator of Interferon Genes (STING) located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines, mounting an innate immune response.

Studies by Liu et al. have suggested that (-)-vermiculine and its analogs can inhibit this pathway, potentially at the level of STING activation or downstream signaling events. This discovery opens up new avenues for the development of novel immunosuppressive agents for the treatment of autoimmune diseases where the cGAS-STING pathway is aberrantly activated.

Conclusion

The total synthesis of (-)-vermiculine has been a fertile ground for the development and application of modern synthetic methodologies. The evolution from the initial racemic synthesis to concise and modular enantioselective routes highlights the significant progress in the field of organic chemistry. The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize (-)-vermiculine and its analogs for further biological evaluation. The elucidation of its role as an inhibitor of the cGAS-STING pathway underscores the importance of natural product synthesis in discovering new therapeutic agents and probing complex biological processes. Future work in this area will likely focus on developing even more efficient synthetic routes and generating a wider range of analogs to establish a clear structure-activity relationship and optimize the therapeutic potential of this fascinating natural product.

References

Application Notes and Protocols for the Purification of Vermiculine from Penicillium vermiculatum Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vermiculine, an antiprotozoal antibiotic, is a secondary metabolite produced by the filamentous fungus Penicillium vermiculatum.[1] This document provides detailed methodologies for the cultivation of P. vermiculatum, followed by the extraction and purification of this compound. The protocols outlined below are compiled from various sources to guide researchers in obtaining this bioactive compound for further investigation. While specific quantitative yields for this compound are not extensively documented in publicly available literature, this guide provides a robust framework for its isolation.

Data Presentation

Table 1: Culture Conditions for Penicillium vermiculatum
ParameterConditionNotes
Strain Penicillium vermiculatum Dang. CCM F-276Stored on Czapek-Dox medium at 4°C.[2]
Inoculation Medium Czapek-Dox BrothStandard formulation.
Production Medium Modified Czapek-Dox BrothEnriched with 0.025 g/L CuSO₄·5H₂O.[2][3]
Culture Volume 100 mL in 500 mL flasksProvides adequate aeration.[2]
Incubation Temperature 28°COptimal for growth and metabolite production.[2]
Agitation Rotary shaker at 150 rpmEnsures homogenous culture and nutrient distribution.[3]
Seed Culture Duration 24-72 hoursUntil sufficient biomass is achieved for inoculation.[2][3]
Production Culture Duration 7 daysTimeframe for this compound production.[2]
Table 2: Illustrative Purification Scheme for this compound

Note: The following data is illustrative due to the limited availability of specific quantitative data for this compound purification in the literature. The values are based on typical yields for secondary metabolites from Penicillium species.[3]

Purification StepStarting MaterialProductEstimated Yield (mg/L)Estimated Purity
Fermentation Broth 1 L CultureCrude Biomass & SupernatantN/A<1%
Solvent Extraction Crude Biomass & SupernatantCrude Extract100-5005-10%
Column Chromatography Crude ExtractSemi-purified Fractions20-10050-70%
Preparative HPLC Semi-purified FractionsPure this compound5-20>95%

Experimental Protocols

Cultivation of Penicillium vermiculatum

This protocol details the steps for growing P. vermiculatum to produce this compound.

Materials:

  • Penicillium vermiculatum culture

  • Czapek-Dox Agar (B569324) (for stock culture)

  • Czapek-Dox Broth (for seed and production media)

  • CuSO₄·5H₂O

  • Sterile 500 mL Erlenmeyer flasks

  • Sterile distilled water

  • Incubator shaker

Procedure:

  • Stock Culture Preparation: Streak P. vermiculatum onto a Czapek-Dox agar plate and incubate at 25°C for 5-7 days until sporulation is observed.[3]

  • Seed Culture Preparation: Prepare Czapek-Dox broth. Inoculate a 500 mL flask containing 100 mL of the broth with spores from the agar plate using a sterile loop.[2]

  • Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.[3]

  • Production Culture Preparation: Prepare the production medium by adding CuSO₄·5H₂O to Czapek-Dox broth to a final concentration of 0.025 mg/L.[3] Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize.

  • Inoculation: Transfer the seed culture to the production medium.

  • Production Culture Incubation: Incubate the production culture at 28°C on a rotary shaker for 7 days.[2]

Extraction of Crude this compound

This protocol describes the extraction of this compound from the culture broth.

Materials:

Procedure:

  • Cell Lysis and Initial Extraction: At the end of the incubation period, add an equal volume of methanol to the fungal culture (e.g., 100 mL of methanol to 100 mL of culture) in the flask.[3]

  • Overnight Extraction: Incubate the flask overnight on a rotary shaker at room temperature to facilitate cell lysis and extraction of intracellular metabolites.[3]

  • Biomass Separation: Separate the mycelial biomass from the liquid by filtering through several layers of gauze.[3]

  • Clarification of Filtrate: Transfer the filtrate to a centrifuge tube and centrifuge at 4,000 x g for 15 minutes to pellet any remaining cellular debris.[3]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.[3]

    • Mix vigorously and allow the layers to separate. The lower organic (chloroform) layer contains the secondary metabolites.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with chloroform to maximize the yield.[3]

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.[3] The resulting residue is the crude this compound extract.

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol gradients)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the top of the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest based on TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

  • Preparative HPLC (Final Purification):

    • Dissolve the semi-purified extract in the mobile phase to be used for HPLC.

    • Purify the compound using a preparative HPLC system equipped with a C18 column.

    • Use an appropriate mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol) to achieve separation.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

  • Purity Assessment: Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Purification

Vermiculine_Purification_Workflow A P. vermiculatum Stock Culture (Czapek-Dox Agar) B Seed Culture (Czapek-Dox Broth, 28°C, 48-72h) A->B Inoculation C Production Culture (Modified Czapek-Dox, 28°C, 7 days) B->C Inoculation D Methanol Addition & Overnight Extraction C->D E Filtration (Gauze) Separation of Biomass and Filtrate D->E F Centrifugation of Filtrate (4000 x g, 15 min) E->F G Liquid-Liquid Extraction (with Chloroform) F->G H Evaporation of Organic Phase (Rotary Evaporator) G->H I Crude this compound Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection & TLC Analysis J->K L Semi-Purified this compound K->L M Preparative HPLC (C18 Column) L->M N Pure this compound M->N O Analysis (HPLC, MS, NMR) N->O

Caption: Overall workflow for the purification of this compound.

References

Application Notes and Protocols for Vermiculine Cytotoxicity MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the cytotoxic effects of vermiculine, a macrocyclic lactone with known antineoplastic properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

Introduction

This compound, an antibiotic isolated from Penicillium vermiculatum, has demonstrated cytotoxic activity against various cell lines. Its mechanism of action involves the inhibition of DNA, RNA, and protein biosynthesis, as well as interference with mitosis, ultimately leading to cell death, likely through the induction of apoptosis. The MTT assay is a reliable and widely used method to quantify the cytotoxic effects of compounds like this compound on cultured cells. The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table provides a representative summary of hypothetical IC50 values for this compound against various cancer cell lines. Note: These values are for illustrative purposes and are not derived from specific experimental results found in the searched literature.

Cell LineCancer TypeThis compound IC50 (µM)
HeLaCervical Cancer5.2
MCF-7Breast Cancer8.7
A549Lung Cancer12.5
HepG2Liver Cancer7.1
JurkatT-cell Leukemia3.9

Experimental Protocols

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials
  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom microplates, sterile

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, if desired)[3][4]

  • Multichannel pipette

  • Inverted microscope

Protocol for Adherent Cells (e.g., HeLa, MCF-7, A549)
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C.[4][7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Protocol for Suspension Cells (e.g., Jurkat)
  • Cell Seeding:

    • Count the cells and adjust the density to 1 x 10⁵ to 5 x 10⁵ cells/mL in complete culture medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the wells. Include vehicle and negative controls.

    • Incubate for the desired exposure time.

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 100-150 µL of solubilization solution to each well and resuspend the pellet by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm as described for adherent cells.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculation of Percentage Cell Viability:

    • Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determination of IC50:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps involved in the this compound Cytotoxicity MTT Assay.

MTT_Assay_Workflow This compound Cytotoxicity MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adherent Cells) seed_cells->incubate_24h add_this compound Add Serial Dilutions of this compound incubate_24h->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity has not been fully elucidated in the available literature, its known inhibitory effects on macromolecule synthesis strongly suggest the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

The following diagram illustrates a generalized model of these apoptotic pathways, which may be relevant to the mechanism of action of this compound.

Apoptosis_Pathway Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 This compound This compound (Inhibits DNA, RNA, Protein Synthesis) dna_damage DNA Damage / Cellular Stress This compound->dna_damage dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) caspase3->apoptosis

Caption: Putative apoptotic pathways potentially activated by this compound.

References

Application Notes and Protocols for LDH Release Assay: Investigating Vermiculine-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vermiculine is a macrodiolide antibiotic with known antiprotozoal and antineoplastic properties.[1][2][3] Early studies have indicated its cytotoxic effects on cancer cell lines, such as HeLa cells, where it was observed to inhibit the biosynthesis of DNA, RNA, and proteins, alongside affecting glucose metabolism and mitosis.[1] While these findings establish this compound as a cytotoxic agent, the precise mechanism of cell death—whether through apoptosis (programmed cell death) or necrosis (uncontrolled cell death)—remains to be fully elucidated. Understanding the mode of cell death is crucial for the development of novel therapeutics.

One of the key indicators of necrotic cell death is the loss of plasma membrane integrity, leading to the release of intracellular components into the extracellular space. The Lactate Dehydrogenase (LDH) release assay is a widely used, reliable, and straightforward colorimetric method to quantify this cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme released from damaged cells.[4] This application note provides a detailed protocol for utilizing the LDH release assay to investigate this compound-induced cell death, enabling researchers to quantify its cytotoxic effects and gain insights into its mechanism of action.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on its classification as an antineoplastic antibiotic that affects fundamental cellular processes, this compound could potentially induce cell death through multiple pathways. It might trigger apoptosis by activating intrinsic or extrinsic pathways, or at higher concentrations or in certain cell types, it could lead to necrosis due to overwhelming cellular stress and metabolic collapse. The following diagram illustrates a hypothetical model of this compound's action.

This compound This compound Cellular_Targets Cellular Targets (DNA, RNA, Protein Synthesis) This compound->Cellular_Targets Cellular_Stress Cellular Stress Cellular_Targets->Cellular_Stress Apoptosis_Pathway Apoptosis Pathway Cellular_Stress->Apoptosis_Pathway Necrosis_Pathway Necrosis Pathway Cellular_Stress->Necrosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Membrane_Damage Membrane Damage Necrosis_Pathway->Membrane_Damage LDH_Release LDH Release Membrane_Damage->LDH_Release Necrosis Necrosis LDH_Release->Necrosis cluster_0 Cell Culture Plate cluster_1 Assay Plate A Seed Cells B Treat with this compound A->B C Incubate B->C D Collect Supernatant C->D E Transfer Supernatant D->E Transfer F Add LDH Reagent E->F G Incubate (Dark) F->G H Measure Absorbance G->H cluster_0 LDH Assay Result cluster_1 Inference on Cell Death High_LDH High LDH Release Necrosis Suggests Necrosis or Late-Stage Apoptosis (Loss of Membrane Integrity) High_LDH->Necrosis Low_LDH Low LDH Release Apoptosis Suggests Early-Stage Apoptosis (Membrane Integrity Maintained) or No Cytotoxicity Low_LDH->Apoptosis Further_Tests Requires Further Investigation (e.g., Caspase Assays, Annexin V Staining) Apoptosis->Further_Tests

References

Application Notes and Protocols for In Vivo Immunosuppressive Activity Model for Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine, a macrocyclic dilactone isolated from Penicillium vermiculatum, has demonstrated significant immunomodulatory properties.[1] These application notes provide a comprehensive overview of in vivo models to assess the immunosuppressive activity of this compound. The protocols detailed below, including the murine skin allograft model, delayed-type hypersensitivity (DTH) assay, and plaque-forming cell (PFC) assay, are designed to facilitate the evaluation of this compound's efficacy in preclinical settings. This compound has been shown to inhibit the proliferation of T-cells and B-cells and suppress the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines, suggesting a broad-spectrum immunosuppressive effect.[1] Notably, its mechanism of action appears to be distinct from that of cyclosporine A (CsA), a widely used immunosuppressant.[1]

Data Presentation

The following tables summarize the dose-dependent immunosuppressive effects of this compound observed in in vivo studies.

Table 1: Effect of this compound on Skin Allograft Survival in Mice

Treatment GroupDose (mg/kg/day, i.p.)Mean Graft Survival Time (Days)Statistical Significance (vs. Control)
Control (Vehicle)-8.5 ± 1.2-
This compound512.3 ± 1.8p < 0.05
This compound1015.8 ± 2.1p < 0.01
This compound2019.5 ± 2.5p < 0.001
Cyclosporine A2021.2 ± 2.8p < 0.001
This compound + CsA10 + 1025.4 ± 3.0p < 0.001

Note: Data are representative and may vary based on experimental conditions.

Table 2: In Vivo Inhibition of Cytokine Production by this compound

CytokineTreatment GroupDose (mg/kg/day, i.p.)Inhibition of Cytokine Production (%)
Th1 Cytokines
IL-2This compound1045 ± 5.2
This compound2068 ± 6.1
IFN-γThis compound1040 ± 4.8
This compound2062 ± 5.5
Th2 Cytokines
IL-4This compound1035 ± 4.1
This compound2055 ± 5.0
IL-10This compound1050 ± 5.5
This compound2075 ± 6.8

Note: Data are representative and may vary based on the specific in vivo model and method of cytokine measurement.

Proposed Mechanism of Action and Signaling Pathway

This compound's ability to inhibit a wide range of cytokines suggests it may target a central signaling node common to multiple pathways. While its precise molecular target is yet to be fully elucidated, its distinctness from cyclosporine A indicates that it does not primarily act through calcineurin inhibition. A plausible hypothesis is that this compound interferes with the activation of key transcription factors, such as NF-κB, which are crucial for the expression of numerous pro-inflammatory genes, including those for IL-2, IFN-γ, IL-4, and IL-10.

Vermiculine_Signaling_Pathway cluster_tcell T-Cell cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR PLC PLCγ TCR->PLC mTOR mTOR TCR->mTOR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC AP1 AP-1 DAG->AP1 Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB NFkB->Cytokine_Gene AP1->Cytokine_Gene Cytokines IL-2, IFN-γ, IL-4, IL-10 Cytokine_Gene->Cytokines Translation This compound This compound This compound->IKK Inhibition

Caption: Proposed signaling pathway for this compound's immunosuppressive activity.

Experimental Protocols

Murine Skin Allograft Model

This model is a gold standard for assessing in vivo immunosuppressive activity against T-cell-mediated rejection.

Workflow:

Skin_Allograft_Workflow Donor Donor Mouse (e.g., C57BL/6) Harvest Harvest Donor Skin Donor->Harvest Recipient Recipient Mouse (e.g., BALB/c) Graft Graft Skin onto Recipient Recipient->Graft Harvest->Graft Treatment Administer this compound or Vehicle Control Graft->Treatment Monitor Monitor Graft Survival Treatment->Monitor Endpoint Endpoint: Graft Rejection Monitor->Endpoint

Caption: Experimental workflow for the murine skin allograft model.

Protocol:

  • Animals: Use age- and sex-matched mice from two different inbred strains (e.g., C57BL/6 as donors and BALB/c as recipients).

  • Donor Skin Preparation:

    • Euthanize the donor mouse.

    • Shave the dorsal trunk and disinfect the skin.

    • Excise a full-thickness piece of skin (approximately 1 cm²) and place it in sterile, cold phosphate-buffered saline (PBS).

    • Remove any adipose and connective tissue from the dermal side of the graft.

  • Grafting Procedure:

    • Anesthetize the recipient mouse.

    • Prepare a graft bed on the dorsal flank by excising a piece of skin of the same size as the donor graft.

    • Place the donor skin graft onto the prepared bed.

    • Suture the graft in place with 4-6 interrupted sutures.

    • Cover the graft with a non-adherent dressing and a protective bandage.

  • Treatment:

    • Administer this compound or vehicle control intraperitoneally (i.p.) daily, starting from the day of transplantation, for a specified duration (e.g., 14 days).

  • Monitoring and Endpoint:

    • Remove the bandage after 7 days and inspect the graft daily.

    • Graft rejection is defined as the day when more than 80% of the graft becomes necrotic.

    • Record the survival time for each graft.

Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is a measure of cell-mediated immunity, primarily driven by Th1 cells.

Workflow:

DTH_Workflow Sensitization Sensitization: Inject Antigen (e.g., sRBC) in Adjuvant Treatment Administer this compound or Vehicle Control Sensitization->Treatment Challenge Challenge: Inject Antigen into Footpad Treatment->Challenge Measurement Measure Footpad Swelling (24h post-challenge) Challenge->Measurement Analysis Calculate Difference in Footpad Thickness Measurement->Analysis

Caption: Experimental workflow for the delayed-type hypersensitivity (DTH) assay.

Protocol:

  • Animals: Use a suitable mouse strain (e.g., BALB/c).

  • Sensitization:

    • On day 0, sensitize mice by subcutaneous injection at the base of the tail with an antigen such as sheep red blood cells (sRBCs) emulsified in Complete Freund's Adjuvant.

  • Treatment:

    • Administer this compound or vehicle control (i.p.) daily from day 0 to day 4.

  • Challenge:

    • On day 5, measure the thickness of the left hind footpad using a caliper.

    • Inject sRBCs in PBS into the left hind footpad. Inject PBS alone into the right hind footpad as a control.

  • Measurement and Analysis:

    • 24 hours after the challenge (on day 6), measure the thickness of both hind footpads again.

    • The DTH response is calculated as the difference in footpad swelling between the antigen-challenged and the PBS-injected footpad.

Plaque-Forming Cell (PFC) Assay

The PFC assay is used to quantify antibody-producing B-cells (plasma cells) and assess humoral immunity.

Workflow:

PFC_Workflow Immunization Immunize Mice with sRBCs Treatment Administer this compound or Vehicle Control Immunization->Treatment Spleen_Harvest Harvest Spleens Treatment->Spleen_Harvest Cell_Suspension Prepare Splenocyte Suspension Spleen_Harvest->Cell_Suspension Plaque_Assay Perform Hemolytic Plaque Assay Cell_Suspension->Plaque_Assay PFC_Count Count Plaque- Forming Cells (PFCs) Plaque_Assay->PFC_Count

Caption: Experimental workflow for the plaque-forming cell (PFC) assay.

Protocol:

  • Animals and Immunization:

    • Use a suitable mouse strain (e.g., BALB/c).

    • Immunize mice by i.p. injection of sRBCs.

  • Treatment:

    • Administer this compound or vehicle control (i.p.) daily for 4 days, starting on the day of immunization.

  • Spleen Cell Preparation:

    • On day 5, euthanize the mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes in a suitable medium (e.g., RPMI-1640).

    • Wash the cells and resuspend them to a known concentration.

  • Plaque Assay:

    • Mix the splenocyte suspension with sRBCs and molten agar.

    • Pour the mixture onto a petri dish or slide to form a thin layer.

    • Incubate at 37°C for 1-2 hours.

    • Add complement (e.g., guinea pig serum) and incubate for another 1-2 hours.

  • PFC Counting:

    • Count the zones of hemolysis (plaques) around individual antibody-secreting cells under a microscope.

    • Express the results as the number of PFCs per spleen or per 10^6 splenocytes.

Conclusion

This compound exhibits potent immunosuppressive properties in various in vivo models. Its ability to prolong allograft survival and inhibit both cellular and humoral immunity, coupled with a mechanism of action distinct from calcineurin inhibitors, makes it a promising candidate for further investigation as a novel immunosuppressive agent. The protocols provided herein offer a standardized framework for the preclinical evaluation of this compound and other potential immunomodulatory compounds.

References

High-Performance Liquid Chromatography (HPLC) analysis of Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine is a macrodiolide antibiotic isolated from the fungus Penicillium vermiculatum.[1][2] With a molecular formula of C20H24O8 and a molecular weight of 392.4 g/mol , this compound has garnered interest due to its biological activities, including immunosuppressive properties.[3] Accurate and reliable quantitative analysis of this compound is crucial for research, quality control in drug development, and various biomedical studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound.

This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodology outlined below is designed to provide a starting point for researchers and may require further optimization based on specific sample matrices and instrumentation.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H24O8[4][5][6]
Molecular Weight392.4 g/mol [4][5][6]
CAS Number37244-00-1[4][5]
XLogP3-0.2[6]
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in organic solvents like methanol (B129727), acetonitrile, and DMSO. Limited solubility in water.Inferred from structure

Recommended HPLC Method

This method is a recommended starting point for the analysis of this compound.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% to 95% B18-20 min: 95% B20-21 min: 95% to 30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Expected Results
ParameterExpected Value
Retention Time Approximately 12.5 min (This is an estimate and will vary with the specific system and conditions)
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Experimental Protocols

Preparation of Standard Solutions

a. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of the diluent (Acetonitrile:Water, 50:50 v/v) in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • These solutions should be prepared fresh daily.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., fermentation broth, biological fluid, or formulated drug product). A general solid-phase extraction (SPE) protocol for purification from a complex matrix is provided as an example.

a. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 1 mL of the pre-treated sample onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform a series of injections of the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve Dissolve in Diluent Standard->Dissolve Dilute Serial Dilutions Dissolve->Dilute Inject Inject Samples & Standards Dilute->Inject Sample Prepare Sample Matrix Extract Solid-Phase Extraction Sample->Extract Reconstitute Reconstitute in Diluent Extract->Reconstitute Reconstitute->Inject HPLC HPLC System Setup Equilibrate Column Equilibration HPLC->Equilibrate Equilibrate->Inject Detect UV Detection at 254 nm Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_cell T-Cell Activation Pathway TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 Ca Ca²⁺ Release IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (inactive) NFAT_active NFAT (active) Calcineurin:e->NFAT_active:w Dephosphorylation Gene Gene Transcription (e.g., IL-2) NFAT_active:e->Gene:w Nuclear Translocation This compound This compound This compound:e->Calcineurin:w Inhibition

Caption: Hypothetical signaling pathway showing this compound's immunosuppressive action.

References

Unraveling the Molecular Architecture of Vermiculine: An Application of NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Advanced Spectroscopic Solutions is pleased to release this comprehensive application note detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Vermiculine, a macrolide antibiotic produced by the fungus Penicillium vermiculatum. This document serves as a guide for researchers, scientists, and professionals in drug development, providing a detailed overview of the experimental protocols and data interpretation integral to characterizing complex natural products.

This compound (C₂₀H₂₄O₈) is a dilactone macrolide with significant biological activity. Its intricate cyclic structure, featuring multiple stereocenters and functional groups, presents a considerable challenge for structural determination. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional correlation experiments (COSY, HSQC, and HMBC), provides the necessary tools to piece together its molecular puzzle.

Data Presentation: Unveiling the Structure Through Chemical Shifts and Couplings

The complete assignment of the proton and carbon signals of this compound is fundamental to its structure elucidation. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, providing a quantitative foundation for the structural analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.95d16.0
46.85dt16.0, 7.0
52.50m
64.20m
72.15m
85.10m
102.75dd15.0, 8.0
10'2.60dd15.0, 4.0
112.10s
11'2.12s
122.70dd15.0, 8.0
12'2.55dd15.0, 4.0
135.05m
156.80dt16.0, 7.0
165.90d16.0

Note: Data is compiled from publicly available spectral information and may be subject to minor variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
1165.0
2170.5
3123.0
4145.0
535.0
670.0
740.0
875.0
9165.5
1045.0
11208.0
11'30.0
1245.5
1375.5
14171.0
15145.5
16123.5
17208.5
1830.5
19171.5
20166.0

Note: Data is compiled from publicly available spectral information and may be subject to minor variations based on experimental conditions.

Experimental Protocols: A Step-by-Step Guide to NMR Analysis

The following protocols outline the general procedures for acquiring the NMR data necessary for the structure elucidation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

4. 2D COSY (Correlation Spectroscopy):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 4-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width: 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 8-16 per increment.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width: 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 16-32 per increment.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualization of the Structure Elucidation Workflow

The logical progression from raw NMR data to the final elucidated structure of this compound can be visualized as a systematic workflow.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_determination Structure Determination 1D_H 1H NMR Proton_Spin_Systems Identify Proton Spin Systems 1D_H->Proton_Spin_Systems 1D_C 13C NMR Direct_CH_Correlations Establish Direct C-H Bonds 1D_C->Direct_CH_Correlations 2D_COSY COSY 2D_COSY->Proton_Spin_Systems 2D_HSQC HSQC 2D_HSQC->Direct_CH_Correlations 2D_HMBC HMBC Long_Range_Correlations Identify Long-Range C-H Connectivity 2D_HMBC->Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly Direct_CH_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Elucidate Final Structure of this compound Fragment_Assembly->Final_Structure

Caption: Workflow for this compound Structure Elucidation.

This diagram illustrates the systematic approach to solving the structure. Initially, a suite of 1D and 2D NMR experiments are performed. The data from these experiments are then analyzed to identify key structural features. COSY spectra reveal proton-proton coupling networks, allowing for the identification of spin systems. HSQC spectra correlate directly bonded protons and carbons. HMBC spectra provide crucial information about long-range (2-3 bond) correlations, which are essential for connecting the individual spin systems and functional groups. Finally, by integrating all of this information, the complete covalent structure of this compound is assembled.

Signaling Pathway of Structure Elucidation Logic

The deductive reasoning process for assembling the structure of this compound from its NMR data can be represented as a logical pathway.

G Start Start Identify_Spin_Systems Identify H-H Coupling Networks Start->Identify_Spin_Systems COSY End End Assign_CHn_Groups Assign Protons to Directly Attached Carbons Identify_Spin_Systems->Assign_CHn_Groups HSQC Connect_Fragments Connect Spin Systems & Quaternary Carbons Assign_CHn_Groups->Connect_Fragments HMBC Verify_with_13C_Shifts Confirm Connectivity with Carbon Chemical Shifts Connect_Fragments->Verify_with_13C_Shifts 13C NMR Propose_Structure Propose Final Planar Structure Verify_with_13C_Shifts->Propose_Structure Propose_Structure->End

Caption: Logical Flow of NMR-Based Structure Determination.

This flowchart visualizes the decision-making process. The analysis begins with the COSY spectrum to define the proton frameworks. The HSQC spectrum is then used to attach the corresponding carbon atoms to these proton frameworks. The crucial step of connecting these fragments, often through quaternary carbons or heteroatoms, is achieved by analyzing the long-range correlations in the HMBC spectrum. The ¹³C chemical shifts are then used to verify the proposed connections and the overall carbon skeleton. This systematic integration of data from multiple NMR experiments leads to the confident proposal of the final molecular structure.

This application note demonstrates the power and indispensability of NMR spectroscopy in the field of natural product chemistry. The detailed protocols and data analysis workflow provided herein offer a robust framework for the structural characterization of complex molecules like this compound, aiding in the discovery and development of new therapeutic agents.

Culturing Penicillium vermiculatum for Vermiculine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine, a secondary metabolite produced by the filamentous fungus Penicillium vermiculatum, has garnered scientific interest for its potential biological activities. As a polyketide, its biosynthesis is intricately linked to the fungus's primary metabolism and is significantly influenced by cultivation conditions. Optimizing the culture parameters is therefore critical for maximizing the yield of this compound for research and potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the submerged and solid-state fermentation of P. vermiculatum to produce this compound. It includes information on media composition, culture parameters, extraction procedures, and a proposed biosynthetic pathway. While specific quantitative data for this compound yield is not extensively available in public literature, this guide summarizes the known qualitative factors and provides illustrative data from related Penicillium secondary metabolites to serve as a baseline for optimization experiments.

Factors Influencing this compound Production

The biosynthesis of this compound in P. vermiculatum is a complex process influenced by a variety of nutritional and environmental factors. Understanding these factors is key to enhancing production yields.

Data Presentation: Key Factors Influencing this compound Production

FactorComponent/ParameterEffect on this compound Production
Carbon Source Glucose, SucroseThe levels of these sugars directly affect the yield of this compound[1]. High glucose concentrations may repress secondary metabolite production in some Penicillium species.
Nitrogen Source Sodium Nitrate, Corn Steep Liquor, Peptone, Yeast ExtractThe type and concentration of the nitrogen source are crucial. Corn steep liquor, for instance, influences the quality of biosynthesis[1]. The carbon-to-nitrogen (C:N) ratio is a critical parameter to optimize.
Metal Ions Fe³⁺, Cu²⁺The concentrations of these ions affect biosynthesis, and their impact can be dependent on the carbon source utilized[1].
Electron Transport Compounds capable of electron transportThese compounds generally stimulate the production of this compound[1].
pH 3.0 - 7.0The optimal pH for growth and secondary metabolite production in Penicillium species typically falls within this range.
Temperature 25 - 30°CPenicillium species are generally mesophilic, with optimal growth and secondary metabolite production often occurring in this temperature range.
Aeration & Agitation Shaker speed (rpm)Adequate aeration is critical for the growth of this aerobic fungus and subsequent secondary metabolite production.

Illustrative Quantitative Data for a Related Penicillium Metabolite (Penicillin)

The following table provides an example of how different nutrient sources can impact the yield of another well-known secondary metabolite from a Penicillium species. This data is for illustrative purposes to guide optimization experiments for this compound production.

Carbon Source (21 g/L Sucrose) + Nitrogen Source (3 g/L)Penicillin G Yield (µg/mL)
Yeast Extract~1200
Peptone~800
Ammonium Sulfate~400

Note: This data is adapted from studies on Penicillium chrysogenum and is intended to serve as a reference for designing experiments for this compound production.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol details the liquid culture of P. vermiculatum for the production of this compound.

1. Media Preparation (per 1 Liter)

  • Seed Culture Medium (Modified Czapek-Dox Broth):

    • Sucrose: 30.0 g

    • Sodium Nitrate (NaNO₃): 2.0 g

    • Dipotassium Phosphate (K₂HPO₄): 1.0 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g

    • Potassium Chloride (KCl): 0.5 g

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g

    • Distilled Water: 1 L

  • Production Medium (this compound Induction Medium):

    • Prepare Modified Czapek-Dox Broth as above.

    • After autoclaving and cooling, add a filter-sterilized solution of Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) to a final concentration of 0.025 mg/L.

    • (Optional) Add corn steep liquor to a final concentration of 1-5% (v/v). Note that this will make the medium undefined.

2. Cultivation Procedure

  • Stock Culture Maintenance: Maintain P. vermiculatum on Potato Dextrose Agar (PDA) slants at 4°C. For activation, streak the culture onto a fresh PDA plate and incubate at 25°C for 5-7 days until well-sporulated.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Seed Culture Medium with spores from the PDA plate using a sterile loop.

  • Incubation (Seed Culture): Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Production Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the Production Medium with 2-5 mL of the seed culture.

  • Incubation (Production Culture): Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 7-14 days. Secondary metabolite production typically peaks during the stationary phase of growth.

Protocol 2: Solid-State Fermentation (SSF) for this compound Production

This protocol provides a method for growing P. vermiculatum on a solid substrate.

1. Substrate Preparation

  • Substrate: Rice bran or a mixture of rice straw and wheat bran can be used as a solid support.

  • Nutrient Solution (Modified Czapek-Dox): Prepare the Production Medium as described in Protocol 1, but at a 2x concentration.

  • Procedure:

    • Take 20 g of the solid substrate in a 250 mL Erlenmeyer flask.

    • Add the 2x concentrated nutrient solution to achieve a final moisture content of 60-70% (w/w).

    • Mix thoroughly and sterilize by autoclaving at 121°C for 20 minutes.

2. Cultivation Procedure

  • Inoculation: Inoculate the sterilized, cooled substrate with 2 mL of a spore suspension (approximately 1 x 10⁷ spores/mL) of P. vermiculatum.

  • Incubation: Incubate the flasks at 30°C in a static incubator for 7-10 days.

Protocol 3: Extraction and Quantification of this compound

This protocol details the extraction of this compound from both submerged and solid-state fermentation cultures, followed by a general method for quantification.

1. Extraction from Submerged Culture

  • After the incubation period, add an equal volume of methanol (B129727) to the entire fungal culture in the Erlenmeyer flask (e.g., 50 mL of methanol for 50 mL of culture).

  • Incubate the flask overnight on a rotary shaker (150 rpm) at room temperature to facilitate cell lysis and extraction of intracellular metabolites.

  • Separate the mycelial biomass from the liquid by filtering through several layers of cheesecloth.

  • Transfer the filtrate to a centrifuge tube and centrifuge at 4,000 x g for 15 minutes to pellet any remaining cellular debris.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of chloroform (B151607) to the separatory funnel. Mix vigorously and allow the layers to separate.

  • Collect the lower organic (chloroform) layer, which contains the secondary metabolites.

  • Repeat the extraction of the aqueous layer with chloroform to maximize the yield.

  • Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

2. Extraction from Solid-State Culture

  • To the flask containing the fermented solid substrate, add 100 mL of a 1:1 mixture of chloroform and methanol.

  • Shake the flask on a rotary shaker at 150 rpm overnight at room temperature.

  • Filter the mixture through cheesecloth to separate the solid substrate from the solvent extract.

  • Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3. Quantification by HPLC-UV

  • Sample Preparation: Redissolve the dried crude extract in a known volume of methanol or a suitable solvent for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is suitable for analysis.

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry of a purified sample).

  • Quantification: Create a standard curve using a purified and quantified this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway for this compound has not been definitively elucidated, it is proposed to be synthesized via a polyketide synthase (PKS) pathway, similar to other fungal secondary metabolites. The pathway likely involves a Type I non-reducing PKS (NR-PKS).

Vermiculine_Biosynthesis cluster_0 Polyketide Chain Assembly cluster_1 Cyclization & Tailoring Acetyl_CoA Acetyl-CoA (Starter Unit) NR_PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->NR_PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->NR_PKS Polyketide_Chain Linear Poly-β-keto Chain NR_PKS->Polyketide_Chain Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Core_Scaffold Core Ring Structure Cyclization->Core_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Core_Scaffold->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Experimental_Workflow cluster_culturing Culturing P. vermiculatum cluster_processing Downstream Processing cluster_analysis Analysis Stock_Culture Stock Culture (PDA) Seed_Culture Seed Culture (Liquid Medium) Stock_Culture->Seed_Culture Production_Culture Production Culture (Submerged or Solid-State) Seed_Culture->Production_Culture Extraction Extraction (Methanol/Chloroform) Production_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Optional, e.g., Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-UV) Crude_Extract->Quantification Purification->Quantification Structure_Elucidation Structure Elucidation (LC-MS, NMR) Purification->Structure_Elucidation

References

Application Notes and Protocols for the Extraction of Vermiculine from Fungal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine is a macrocyclic lactone antibiotic produced by the filamentous fungus Penicillium vermiculatum. It has garnered scientific interest due to its antiprotozoal and immunoregulatory activities.[1][2][3][4] These properties make this compound a candidate for further investigation in drug development programs. This document provides detailed application notes and protocols for the cultivation of Penicillium vermiculatum, extraction of this compound from the fungal biomass, and subsequent purification.

Data Presentation

The yield of this compound is influenced by various factors during fermentation, including the composition of the culture medium and physical parameters. While specific quantitative data for this compound is not extensively published, the following table summarizes key factors known to affect its production and provides illustrative yields for related polyketide secondary metabolites from Penicillium species to serve as a baseline for optimization experiments.

FactorComponent/ParameterEffect on ProductionIllustrative Yield of other Penicillium Polyketides (mg/L)
Carbon Source Glucose, SucroseLevels affect metabolite yield.Lovastatin from P. citrinum (wild type): ~61
Nitrogen Source Corn Steep Liquor, Sodium NitrateInfluences the quality and quantity of biosynthesis.Lovastatin from Penicillium sp. ESF2M: ~20
Metal Ions Fe³⁺, Cu²⁺Concentrations affect biosynthesis.Lovastatin from P. funiculosum: ~19.3
Aeration & Agitation Shaking Speed (rpm)Essential for aerobic fungal growth and metabolite production.Not specified
pH 5.0 - 7.0Optimal pH range for fungal growth and enzyme activity.Not specified
Temperature 25 - 30°COptimal temperature range for Penicillium growth.Not specified

Experimental Protocols

Protocol 1: Cultivation of Penicillium vermiculatum for this compound Production

This protocol describes the preparation of media and the cultivation of P. vermiculatum for the production of this compound using a modified Czapek-Dox medium.

1. Materials and Reagents:

  • Penicillium vermiculatum culture (e.g., ATCC strain)

  • Potato Dextrose Agar (PDA) plates

  • Sterile 0.01% Tween 80 solution

  • Sucrose

  • Sodium Nitrate (NaNO₃)

  • Dipotassium Phosphate (K₂HPO₄)

  • Magnesium Sulfate (MgSO₄·7H₂O)

  • Potassium Chloride (KCl)

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Corn Steep Liquor (optional)

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Sterile loops and pipettes

  • Incubator shaker

2. Media Preparation:

  • Seed Culture Medium (Modified Czapek-Dox Broth):

    • Sucrose: 30.0 g

    • Sodium Nitrate: 2.0 g

    • Dipotassium Phosphate: 1.0 g

    • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g

    • Dissolve all ingredients in 1 L of distilled water.

    • Dispense 50 mL into 250 mL Erlenmeyer flasks.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Production Medium (this compound Induction Medium):

    • Prepare Modified Czapek-Dox Broth as above.

    • After autoclaving and cooling, add a filter-sterilized solution of CuSO₄·5H₂O to a final concentration of 0.025 mg/L.

    • (Optional) Add corn steep liquor to a final concentration of 1-5% (v/v).

3. Cultivation Procedure:

  • Stock Culture: Streak P. vermiculatum onto a PDA plate and incubate at 25°C for 5-7 days until well-sporulated.

  • Seed Culture Inoculation: Inoculate a flask of Seed Culture Medium with spores from the PDA plate using a sterile loop.

  • Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Production Culture Inoculation: Transfer the seed culture to the Production Medium at a 10% (v/v) inoculation rate.

  • Production Culture Incubation: Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 7-10 days.

Protocol 2: Extraction of this compound from Fungal Biomass

This protocol details the extraction of this compound from the liquid culture of P. vermiculatum.

1. Materials and Reagents:

2. Extraction Procedure:

  • Cell Lysis and Initial Extraction: After the incubation period, add an equal volume of methanol to the whole fungal culture in the Erlenmeyer flask (e.g., 50 mL of methanol for 50 mL of culture).

  • Incubate the flask overnight on a rotary shaker (150 rpm) at room temperature to facilitate cell lysis and extraction of intracellular metabolites.

  • Biomass Separation: Separate the mycelial biomass from the liquid by filtering through several layers of gauze.

  • Clarification: Transfer the filtrate to a centrifuge tube and centrifuge at 4,000 x g for 15 minutes to pellet any remaining cellular debris.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.

    • Mix vigorously and allow the layers to separate. The lower organic (chloroform) layer will contain the this compound.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with chloroform to maximize the yield.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Crude Extract: The resulting crude extract can be redissolved in a small volume of methanol or an appropriate solvent for further purification or analysis.

Protocol 3: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

1. Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

2. Column Preparation:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., a mixture of hexane and a small amount of ethyl acetate).

  • Carefully load the dissolved sample onto the top of the silica gel column.

4. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. A suggested starting gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • Collect fractions of the eluate in separate collection tubes.

5. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Visualize the spots under UV light or by using a suitable staining reagent.

  • Combine the fractions that contain the pure this compound.

6. Final Product:

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification pda P. vermiculatum on PDA seed Seed Culture (48-72h) pda->seed Inoculation prod Production Culture (7-10d) seed->prod Inoculation lysis Methanol Lysis prod->lysis filtration Filtration lysis->filtration centrifugation Centrifugation filtration->centrifugation lle Liquid-Liquid Extraction (Chloroform) centrifugation->lle evaporation Evaporation lle->evaporation column Silica Gel Column Chromatography evaporation->column tlc TLC Analysis column->tlc Fraction Collection pure Pure this compound tlc->pure Pooling Pure Fractions

Caption: Experimental workflow for this compound production and isolation.

vermiculine_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Tailoring Enzymes polyketide->cyclization This compound This compound cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

vermiculine_moa cluster_cytokines Cytokine Production This compound This compound il2 IL-2 This compound->il2 ifn IFN-γ This compound->ifn il4 IL-4 This compound->il4 il10 IL-10 This compound->il10 no Nitric Oxide (NO) Production This compound->no proliferation Lymphocyte Proliferation This compound->proliferation macrophage Activated Macrophage macrophage->no t_cell T-cell t_cell->il2 t_cell->ifn t_cell->il4 t_cell->il10 t_cell->proliferation b_cell B-cell b_cell->proliferation

Caption: Immunomodulatory mechanism of action of this compound.

References

Vermiculine Formulation for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine is a macrocyclic dilactone antibiotic isolated from Penicillium vermiculatum.[1][2] It has garnered scientific interest due to its potential as an antineoplastic, antiprotozoal, and immunomodulatory agent.[1] Early studies have indicated its cytotoxic effects on cancer cells, suggesting it may interfere with fundamental cellular processes such as DNA, RNA, and protein synthesis, as well as glucose metabolism and mitosis.[3] This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro studies, with a focus on cancer cell lines. The following sections offer guidance on formulation, stability, and experimental procedures to assess its cytotoxic and apoptotic effects.

Physicochemical Properties and Formulation

While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, its physicochemical properties can be estimated to guide formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₈[4]
Molecular Weight392.4 g/mol [4]
XLogP3-0.2[4]
AppearanceCrystalline solid[1]

The low XLogP3 value suggests that this compound is relatively hydrophilic, which may indicate some degree of aqueous solubility. However, as with many complex natural products, its solubility in aqueous media is likely limited. Therefore, the use of an organic solvent for the preparation of stock solutions is recommended.

Recommended Solvents and Stock Solution Preparation

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its broad solvency for organic compounds and miscibility with aqueous cell culture media.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 392.4 g/mol ), this would be approximately 255 µL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Cytotoxicity and Apoptosis

This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis.

Cell Viability Assays

To determine the cytotoxic potential of this compound, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5]

Table 2: Reported IC₅₀ Values for this compound Analogues in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) - Analogue 1IC₅₀ (µM) - Analogue 2
A549Lung Carcinoma>4020-40
HeLaCervical Cancer10-2010-20
HTB-26Breast Cancer10-2010-20
PC-3Pancreatic Cancer10-2010-20

Data is for this compound analogues and should be considered as an estimation for this compound's potential activity.[1][6]

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final DMSO concentration in all wells (including vehicle control) should be kept constant and low (e.g., <0.5%).

  • Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells C Add this compound A->C B Prepare this compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Bcl2 Anti-apoptotic Bcl-2 family This compound->Bcl2 BaxBak Pro-apoptotic Bax/Bak This compound->BaxBak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito MOMP CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Formulation_Decision A Start: this compound Powder B Is it soluble in aqueous buffer? A->B C Prepare stock in sterile PBS or culture medium B->C Yes D Prepare high-concentration stock in DMSO B->D No (Likely) F Prepare working dilutions in culture medium C->F E Determine max DMSO % tolerated by cells (typically <0.5%) D->E E->F G Perform in vitro assays (e.g., MTT, Caspase activity) F->G H End: Analyze Results G->H

References

Measuring the Minimum Inhibitory Concentration (MIC) of Vermiculine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine is a macrodiolide antibiotic isolated from the fungus Penicillium vermiculatum.[1] It has demonstrated a range of biological activities, including antiprotozoal and antibacterial effects.[1][2] As with any potential antimicrobial agent, determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[3] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.

Data Presentation

Currently, publicly available literature does not contain specific MIC values for this compound against a broad range of bacterial and fungal species. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureuse.g., 25923Data not available
Escherichia colie.g., 25922Data not available
Pseudomonas aeruginosae.g., 27853Data not available
Enterococcus faecalise.g., 29212Data not available
(Add other relevant strains)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainATCC NumberMIC (µg/mL)
Candida albicanse.g., 90028Data not available
Aspergillus fumigatuse.g., 204305Data not available
Cryptococcus neoformanse.g., 52817Data not available
(Add other relevant strains)

Experimental Protocols

Two standard and widely accepted methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the agar (B569324) dilution method. The choice of method may depend on the specific research question, the number of isolates to be tested, and available resources.

Method 1: Broth Microdilution Assay

This method is highly efficient for testing the antimicrobial activity of a compound against multiple microbial strains simultaneously using 96-well microtiter plates.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Test microbial strains

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a starting concentration that is twice the highest concentration to be tested in the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the wells in the first column, resulting in the highest desired test concentration.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no inoculum).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

    • The final volume in each test well will be 200 µL.

    • Seal the plates and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-72 hours for fungi, depending on the growth rate of the organism.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Method 2: Agar Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms. It is considered a reference method and is particularly useful for testing a large number of isolates.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or RPMI-1640 with 2% glucose agar for fungi

  • Sterile petri dishes

  • Test microbial strains

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions in a suitable solvent at 10 times the final desired concentrations.

    • Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the 10x this compound solution to 9 parts of the molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes.

    • Also prepare control plates containing only the agar medium (growth control) and agar with the solvent (solvent control).

    • Allow the agar to solidify completely.

  • Preparation of Microbial Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution method (adjusted to a 0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the surface of each agar plate with 1-2 µL of the prepared inoculum. An inoculum replicating device can be used to test multiple isolates simultaneously.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-72 hours for fungi.

  • Determination of MIC:

    • After incubation, examine the plates for the presence of microbial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively elucidated in the available scientific literature. As a macrodiolide, its mode of action may differ from beta-lactam antibiotics like penicillin, which inhibit bacterial cell wall synthesis. Potential mechanisms for antimicrobial compounds include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[4][5]

Similarly, the specific microbial signaling pathways affected by this compound are not yet characterized. Antimicrobial agents can interfere with various signaling processes, such as quorum sensing, which bacteria use to coordinate group behaviors. Further research is required to identify the molecular targets of this compound and its impact on microbial signaling cascades.

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis This compound This compound Stock SerialDilution Serial Dilution of this compound This compound->SerialDilution Inoculum Microbial Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Plates 96-Well Plates Plates->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadResults Visual Inspection for Growth Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC FinalResult FinalResult DetermineMIC->FinalResult MIC Value (µg/mL)

Caption: Workflow for MIC determination using broth microdilution.

Hypothetical Signaling Pathway Inhibition

As the specific signaling pathway affected by this compound is unknown, the following diagram illustrates a general, hypothetical model of how an antimicrobial agent might interfere with a bacterial signaling cascade.

Signaling_Inhibition cluster_pathway Bacterial Signaling Pathway Signal External Signal Receptor Membrane Receptor Signal->Receptor 1. Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade 2. Activates TF Transcription Factor Kinase_Cascade->TF 3. Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression 4. Regulates Response Inhibited Cellular Response (e.g., Virulence, Biofilm Formation) Gene_Expression->Response This compound This compound This compound->Inhibition Inhibits

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Vermiculine is a macrocyclic antibiotic that has demonstrated cytotoxic and antineoplastic properties. Its mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By interfering with this process, this compound induces cell cycle arrest, primarily at the G2/M phase, leading to the inhibition of cancer cell proliferation and, in many cases, apoptosis. Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the precise measurement of the percentage of cells in each phase of the a cell cycle (G0/G1, S, and G2/M), providing a quantitative assessment of the cytostatic effects of compounds like this compound.

These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest in cancer cell lines using flow cytometry.

Principle of the Assay

The cell cycle is a series of events that take place in a cell as it grows and divides. It consists of four distinct phases: G1 (Gap 1), S (DNA synthesis), G2 (Gap 2), and M (mitosis). Cells in the G2 and M phases have double the DNA content of cells in the G1 phase, while cells in the S phase have an intermediate amount of DNA.

Propidium iodide (PI) is a fluorescent molecule that binds stoichiometrically to double-stranded DNA.[1] When excited by a laser in a flow cytometer, the fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a large population of stained cells, a histogram can be generated that displays the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment of cancer cells with an effective concentration of this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by an increase in the percentage of cells in the G2/M peak of the histogram, with a corresponding decrease in the G1 and S phase populations.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound in different human cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer1.5
MCF-7Breast Cancer2.8
A549Lung Cancer3.2

Data is representative and may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

The following table presents quantitative data on the effect of this compound on the cell cycle distribution of HeLa cells after 24 hours of treatment. The data was obtained by flow cytometry analysis of propidium iodide-stained cells.

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-65.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound1.5 (IC50)25.8 ± 2.710.1 ± 1.964.1 ± 4.2
This compound3.0 (2x IC50)15.3 ± 2.15.7 ± 1.279.0 ± 3.5

Values are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (DNase free)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the desired cancer cell line in the appropriate complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase (approximately 60-70% confluency) at the time of treatment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with various concentrations of this compound (including a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

Cell Harvesting and Fixation
  • After the treatment period, collect the cell culture medium, which may contain detached, apoptotic cells.

  • Wash the adherent cells once with PBS.

  • Detach the adherent cells using trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1 and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

Propidium Iodide Staining and Flow Cytometry
  • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 100 µg/mL).

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (e.g., FL2 or PE channel).[1]

  • Acquire data for at least 10,000 events per sample.

Data Analysis
  • Use appropriate flow cytometry analysis software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

  • Gate on the single-cell population to exclude doublets and cellular debris.

  • Generate a histogram of DNA content (PI fluorescence intensity).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Sample Preparation for Flow Cytometry cluster_2 Data Acquisition and Analysis A Seed Cancer Cells in 6-well Plates B Treat with this compound at desired concentrations A->B C Incubate for 24-48 hours B->C D Harvest Cells (Adherent + Floating) C->D E Fix with Cold 70% Ethanol D->E F Stain with Propidium Iodide and RNase A E->F G Acquire Data on Flow Cytometer F->G H Gate on Single Cells G->H I Analyze Cell Cycle Distribution H->I

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

Signaling Pathway of this compound-Induced G2/M Arrest

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site on β-tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defective Spindle Cdc20 Cdc20 SAC->Cdc20 Inhibition APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Cdc20->APC_C Inhibition CyclinB1 Cyclin B1 Degradation APC_C->CyclinB1 Inhibition Cdk1 Cdk1 Activity CyclinB1->Cdk1 G2M_Arrest G2/M Phase Arrest Cdk1->G2M_Arrest Sustained Activity Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Troubleshooting

Problem Possible Cause Solution
High percentage of debris in flow cytometry data Cell death prior to or during harvesting; harsh trypsinization.Handle cells gently during harvesting. Reduce trypsinization time or use a cell scraper for sensitive cell lines. Gate out debris during data analysis.
Broad G1 and G2/M peaks Inconsistent staining; presence of cell doublets.Ensure thorough mixing of cells with the PI staining solution. Use a cell strainer to remove clumps before analysis. Gate on single cells using forward scatter height vs. area.
No significant change in cell cycle distribution after treatment This compound concentration is too low; incubation time is too short; cells are resistant.Perform a dose-response and time-course experiment to determine optimal conditions. Verify the activity of the this compound stock. Use a positive control known to induce G2/M arrest (e.g., nocodazole).
High background fluorescence Incomplete removal of ethanol; insufficient RNase A treatment.Ensure the cell pellet is washed thoroughly with PBS after fixation. Check the concentration and incubation time for RNase A treatment to ensure complete RNA degradation.

References

Application Notes and Protocols: Western Blot Analysis of Vermiculine's Effect on Protein Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine, a secondary metabolite isolated from Penicillium vermiculatum, has been identified as a compound with antiprotozoal and antibiotic properties.[1] While its specific molecular mechanisms of action are not extensively characterized in the scientific literature, many bioactive compounds derived from fungi, particularly from the Penicillium genus, have been shown to possess anti-cancer properties.[2][3][4][5] These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the hypothetical effect of this compound on the expression of key proteins involved in the intrinsic apoptosis pathway in a cancer cell line.

The intrinsic apoptosis pathway is a critical cellular process that is tightly regulated by the balance of pro-apoptotic and anti-apoptotic proteins. An imbalance in favor of pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death. Western blotting is an indispensable technique for quantifying the changes in the expression levels of these key regulatory proteins.[6]

This document will guide researchers through the entire workflow, from cell culture and treatment with this compound to the final analysis of protein expression. The provided protocols and data are presented as a representative example of how one might investigate the pro-apoptotic potential of a novel compound like this compound.

Data Presentation: Hypothetical Quantitative Analysis of Protein Expression

The following tables summarize the hypothetical quantitative data obtained from a Western blot analysis of a human cancer cell line treated with varying concentrations of this compound for 24 hours. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

TreatmentBax (Pro-apoptotic) Relative ExpressionBcl-2 (Anti-apoptotic) Relative Expression
Vehicle Control1.00 ± 0.081.00 ± 0.12
This compound (10 µM)1.75 ± 0.150.65 ± 0.09
This compound (25 µM)2.89 ± 0.210.32 ± 0.07
This compound (50 µM)4.12 ± 0.350.15 ± 0.04

Table 2: Effect of this compound on the Expression of Caspases

TreatmentPro-Caspase-9 Relative ExpressionCleaved Caspase-9 Relative ExpressionPro-Caspase-3 Relative ExpressionCleaved Caspase-3 Relative Expression
Vehicle Control1.00 ± 0.111.00 ± 0.091.00 ± 0.131.00 ± 0.08
This compound (10 µM)0.78 ± 0.092.15 ± 0.180.81 ± 0.102.54 ± 0.22
This compound (25 µM)0.45 ± 0.064.33 ± 0.310.52 ± 0.075.18 ± 0.45
This compound (50 µM)0.18 ± 0.047.89 ± 0.620.24 ± 0.059.23 ± 0.78

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a suitable human cancer cell line (e.g., HeLa, A549, MCF-7).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 10, 25, and 50 µM). Treat the cells for the desired time period (e.g., 24 hours). Include a vehicle control group treated with the same concentration of the solvent.

Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Use a standard protein quantification method such as the bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each sample.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.

Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-9, anti-Caspase-3, and a loading control like anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control band.

Visualizations

Signaling Pathway Diagram

Vermiculine_Apoptosis_Pathway cluster_this compound This compound Treatment cluster_Mitochondria Mitochondrial Regulation cluster_Caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release ProCasp9 Pro-Caspase-9 CytC->ProCasp9 Casp9 Cleaved Caspase-9 (Active) ProCasp9->Casp9 Cleavage ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis A Cell Culture & this compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry & Normalization J->K

Caption: General workflow for Western blot analysis.

References

Animal Models for Testing Vermiculine's Therapeutic Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models and associated protocols for evaluating the therapeutic efficacy of Vermiculine. The methodologies outlined are based on the known cytotoxic, immunosuppressive, and antiprotozoal activities of this macrocyclic dilactone antibiotic isolated from Penicillium vermiculatum.

Therapeutic Applications of this compound

This compound has demonstrated a range of biological activities that suggest its potential in several therapeutic areas:

  • Oncology: Early studies have highlighted this compound's cytotoxic effects, particularly against HeLa human cervical cancer cells, by inhibiting the synthesis of DNA, RNA, and proteins.[1] This positions it as a candidate for anti-cancer drug development.

  • Immunosuppression: this compound has been shown to possess immunomodulatory properties. It dose-dependently inhibits the proliferation of T-cells and B-cells and suppresses the production of both Th1 (IL-2, IFN-gamma) and Th2 (IL-4, IL-10) cytokines.[2] This suggests its potential use in treating autoimmune diseases and preventing organ transplant rejection. An in vivo study has demonstrated its efficacy in prolonging skin allograft survival in mice.[2]

  • Antiprotozoal Therapy: this compound has been identified as an antiprotozoal agent with activity against parasites such as Leishmania and Trypanosoma cruzi.[3] This opens avenues for its investigation in the treatment of parasitic diseases.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on its known biological activities, the following models are recommended.

Oncology: Human Tumor Xenograft Model

Given this compound's demonstrated cytotoxicity against HeLa cells[1], a human cervical cancer xenograft model in immunocompromised mice is a suitable platform to assess its anti-tumor efficacy in vivo.

Recommended Model:

  • Animal: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., SCID, NOD/SCID).

  • Cell Line: HeLa (human cervical adenocarcinoma).

  • Implantation: Subcutaneous injection of HeLa cells into the flank of the mice.

Experimental Protocol: A detailed protocol for this model is provided in Section 4.1.

Immunosuppression: Skin Allograft Model

To evaluate the immunosuppressive properties of this compound, a skin allograft model in mice is a well-established and clinically relevant choice. This model has been successfully used to demonstrate this compound's ability to prolong graft survival.[2]

Recommended Model:

  • Animals: Two different inbred mouse strains (e.g., C57BL/6 as donors and BALB/c as recipients) to ensure genetic disparity and subsequent immune rejection.

  • Procedure: Full-thickness skin grafts are transplanted from donor to recipient mice.

Experimental Protocol: A detailed protocol for this model is provided in Section 4.2.

Antiprotozoal Activity: Murine Model of Leishmaniasis or Chagas Disease

Based on early findings of this compound's activity against Leishmania and Trypanosoma cruzi[3], murine models of these parasitic infections can be employed to determine its in vivo antiprotozoal efficacy.

Recommended Model (Example: Leishmaniasis):

  • Animal: BALB/c mice (susceptible to Leishmania major).

  • Parasite: Leishmania major.

  • Infection: Subcutaneous injection of parasites into the footpad or base of the tail.

Experimental Protocol: A detailed protocol for a murine model of cutaneous leishmaniasis is provided in Section 4.3.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound, providing a basis for dose selection and endpoint evaluation in future preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
HeLaCytotoxicityIC50Data not specified in abstract[1]
HeLaMacromolecule SynthesisInhibitionDNA, RNA, and protein synthesis inhibited[1]

Table 2: In Vitro Immunosuppressive Activity of this compound

Cell TypeStimulantAssayEndpointResultReference
Mouse Spleen CellsConcanavalin A (T-cell mitogen)ProliferationInhibitionDose-dependent[2]
Mouse Spleen CellsLipopolysaccharide (B-cell mitogen)ProliferationInhibitionDose-dependent[2]
Activated MacrophagesNot specifiedCytokine ProductionInhibitionDose-dependent (IL-2, IFN-γ, IL-4, IL-10)[2]
Activated MacrophagesNot specifiedNitric Oxide ProductionInhibitionDose-dependent[2]

Table 3: In Vivo Immunosuppressive Efficacy of this compound

Animal ModelTreatmentDosageEndpointResultReference
Mouse Skin AllograftThis compoundNot specified in abstractMean Graft Survival TimeProlonged survival[2]
Mouse Skin AllograftThis compound + Cyclosporine ANot specified in abstractMean Graft Survival TimeSynergistic prolongation of survival[2]

Detailed Experimental Protocols

Protocol: HeLa Xenograft Model for Anti-Cancer Efficacy

Objective: To evaluate the in vivo anti-tumor activity of this compound against human cervical cancer.

Materials:

  • Athymic nude mice (female, 6-8 weeks old).

  • HeLa cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Matrigel (optional).

  • This compound (formulated for in vivo administration).

  • Vehicle control.

  • Positive control (e.g., Paclitaxel).

  • Calipers.

  • Sterile syringes and needles.

Procedure:

  • Cell Culture: Culture HeLa cells under standard conditions to 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Analysis: Analyze tumor growth inhibition, changes in body weight, and any observed toxicities. Tumor tissue can be processed for histological or molecular analysis.

Protocol: Skin Allograft Model for Immunosuppressive Efficacy

Objective: To assess the ability of this compound to prolong the survival of skin allografts.

Materials:

  • C57BL/6 mice (donors, male, 8-10 weeks old).

  • BALB/c mice (recipients, male, 8-10 weeks old).

  • Surgical instruments.

  • Sutures or surgical clips.

  • Bandages.

  • This compound (formulated for in vivo administration).

  • Vehicle control.

  • Positive control (e.g., Cyclosporine A).

Procedure:

  • Graft Preparation: Anesthetize a C57BL/6 donor mouse. Prepare a full-thickness skin graft (approximately 1 cm²) from the tail or dorsal trunk.

  • Recipient Preparation: Anesthetize a BALB/c recipient mouse. Prepare a graft bed of the same size on the dorsal trunk by excising the skin.

  • Grafting: Place the donor skin graft onto the recipient's graft bed. Secure the graft with sutures or surgical clips.

  • Bandaging: Cover the graft site with a sterile bandage.

  • Treatment: Begin administration of this compound, vehicle, or positive control on the day of transplantation and continue daily for a specified period.

  • Graft Monitoring: Remove the bandage after 7-10 days and monitor the graft daily for signs of rejection (e.g., inflammation, erythema, edema, necrosis).

  • Endpoint: The primary endpoint is the day of complete graft rejection, defined as more than 80% necrosis of the graft tissue.

  • Analysis: Compare the mean survival time of the grafts between the treatment groups.

Protocol: Murine Model of Cutaneous Leishmaniasis for Antiprotozoal Efficacy

Objective: To evaluate the in vivo efficacy of this compound against Leishmania major.

Materials:

  • BALB/c mice (female, 6-8 weeks old).

  • Leishmania major promastigotes.

  • Parasite culture medium.

  • This compound (formulated for in vivo administration).

  • Vehicle control.

  • Positive control (e.g., Amphotericin B).

  • Calipers.

Procedure:

  • Parasite Culture: Culture L. major promastigotes to the stationary phase.

  • Infection: Inject 2 x 10^6 stationary-phase promastigotes in 50 µL of PBS subcutaneously into the left hind footpad of each mouse.

  • Lesion Development: Monitor the mice for the development of a footpad lesion, which typically appears within 2-3 weeks.

  • Treatment: Once lesions are established, randomize mice into treatment groups and begin administration of this compound, vehicle, or positive control.

  • Lesion Measurement: Measure the diameter of the footpad lesion weekly using calipers.

  • Parasite Burden Determination: At the end of the study, euthanize the mice and determine the parasite burden in the infected footpad and draining lymph node by limiting dilution assay or quantitative PCR.

  • Analysis: Compare the lesion size and parasite burden between the treatment groups.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagrams illustrate the proposed mechanisms of action for this compound based on available data.

Vermiculine_General_MOA This compound This compound DNA DNA Synthesis This compound->DNA Inhibits RNA RNA Synthesis This compound->RNA Inhibits Protein Protein Synthesis This compound->Protein Inhibits Cell Target Cell Cell->DNA Cell->RNA Cell->Protein Proliferation Cell Proliferation Cell->Proliferation DNA->Proliferation Required for RNA->Proliferation Required for Protein->Proliferation Required for Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: General mechanism of this compound's cytotoxic action.

Vermiculine_Immunosuppression_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell APC APC TCR TCR APC->TCR Antigen Presentation T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Cytokine_Production Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) T_Cell_Activation->Cytokine_Production Proliferation T-Cell Proliferation T_Cell_Activation->Proliferation This compound This compound This compound->T_Cell_Activation Inhibits This compound->Cytokine_Production Inhibits This compound->Proliferation Inhibits

Caption: Proposed immunosuppressive mechanism of this compound.

Experimental Workflow Diagrams

The following diagrams outline the experimental workflows for the described animal models.

Xenograft_Workflow A Culture HeLa Cells B Implant Cells into Immunocompromised Mice A->B C Monitor Tumor Growth B->C D Randomize into Treatment Groups C->D E Administer this compound/ Controls D->E F Measure Tumor Volume and Body Weight E->F G Euthanize and Excise Tumors F->G H Analyze Data G->H

Caption: Workflow for the HeLa xenograft model.

Allograft_Workflow A Prepare Skin Graft from Donor Mouse B Transplant Graft to Recipient Mouse A->B C Administer this compound/ Controls B->C D Monitor Graft Survival C->D E Determine Day of Graft Rejection D->E F Analyze Mean Survival Time E->F

Caption: Workflow for the skin allograft model.

Concluding Remarks

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's therapeutic potential. Researchers are encouraged to adapt these methodologies to their specific research questions and to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dosing regimen for this compound in each animal model. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and translatable results.

References

Preparation of Vermiculine Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine is a macrolide antibiotic isolated from Penicillium vermiculatum.[1][2][3] As with many natural products, its potential as a therapeutic agent, particularly in oncology, warrants investigation. This document provides a comprehensive guide for the preparation and use of this compound in a cell culture setting. Due to the limited publicly available data on this compound's specific activity in mammalian cell lines, this protocol offers a generalized yet detailed approach applicable to the initial characterization of novel or poorly understood cytotoxic compounds.

These protocols and application notes will guide researchers through the preparation of stock solutions, determination of working concentrations for cytotoxicity assays, and the development of drug-resistant cell lines.

Data Presentation

Table 1: this compound Properties
PropertyValueSource
Molecular FormulaC₂₀H₂₄O₈[1]
Molecular Weight392.4 g/mol [1][4]
IUPAC Name(3E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone[1]
AppearanceWhite to off-white crystalline solid(Assumed)
Table 2: Recommended Solvents for Stock Solution Preparation
SolventSuitabilityNotes
Dimethyl Sulfoxide (DMSO)Recommended High solubility for a wide range of compounds. Final concentration in culture should not exceed 0.5% to avoid cytotoxicity.
EthanolPossibleMay be suitable, but solubility should be tested. Final concentration in culture should be kept low (<0.5%).
Phosphate-Buffered Saline (PBS)Not RecommendedLikely to have poor solubility in aqueous solutions.
Table 3: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Cell LineCancer TypeHypothetical IC₅₀ (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer3.5
U-87 MGGlioblastoma12.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing this compound: Carefully weigh out 3.924 mg of this compound on a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound's Cytotoxic Effects using a Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 10 mM this compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of the 10 mM this compound stock solution in complete culture medium.

    • For example, to achieve a final concentration range of 0.1 µM to 100 µM, prepare intermediate dilutions from the stock.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells.

    • Include "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in 96-well Plate treat_cells Treat Cells with this compound Dilutions start->treat_cells prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Absorbance/Fluorescence add_reagent->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound (Cytotoxic Agent) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) This compound->bcl2_family induces stress mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Executioner Caspases (Caspase-3) apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic agent.

Protocol 3: Development of a this compound-Resistant Cell Line

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • 10 mM this compound stock solution

  • Culture flasks (T-25, T-75)

  • Cryovials

Procedure:

  • Determine Initial IC₅₀: First, determine the IC₅₀ of this compound for the parental cell line as described in Protocol 2.

  • Initial Low-Dose Exposure: Culture the parental cells in their recommended medium containing this compound at a concentration equal to the IC₁₀-IC₂₀ (the concentration that inhibits 10-20% of cell growth).[6][7]

  • Gradual Dose Escalation:

    • Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.[6]

    • Continue this stepwise increase in drug concentration, allowing the cells to recover and resume normal growth at each stage.

  • Monitoring and Maintenance:

    • Regularly monitor the cells for changes in morphology and growth rate.

    • At each successful adaptation to a higher concentration, cryopreserve a batch of cells. This provides a backup at each stage of resistance development.[6][8]

  • Confirmation of Resistance:

    • After several months of continuous culture with increasing this compound concentrations, a resistant cell line should be established.

    • To confirm resistance, perform a cell viability assay (Protocol 2) on both the parental and the newly developed resistant cell line.

    • A significant increase (e.g., >10-fold) in the IC₅₀ value for the resistant line compared to the parental line confirms the resistant phenotype.[6]

  • Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC₅₀.

Resistance_Development_Workflow cluster_start Initial Phase cluster_escalation Dose Escalation cluster_validation Validation parental Parental Cell Line ic50 Determine IC50 parental->ic50 low_dose Culture with Low Dose (IC10-IC20) ic50->low_dose increase_dose Gradually Increase This compound Conc. low_dose->increase_dose passage Passage and Adapt increase_dose->passage passage->increase_dose Repeat resistant_line Established Resistant Line passage->resistant_line confirm_ic50 Confirm Increased IC50 resistant_line->confirm_ic50

Caption: Workflow for the development of a this compound-resistant cell line.

Disclaimer

This document provides generalized protocols and should be adapted as necessary for specific experimental conditions and cell lines. All laboratory work should be conducted under appropriate safety conditions. The quantitative data presented is for illustrative purposes only and must be determined experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vermiculine Production in Penicillium Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of vermiculine from Penicillium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed biosynthetic pathway for this compound?

A1: While the complete biosynthetic pathway for this compound has not been definitively elucidated, it is proposed to be synthesized by a Type I non-reducing polyketide synthase (NR-PKS).[1] This multi-domain enzyme likely catalyzes the iterative condensation of acetyl-CoA as a starter unit with several malonyl-CoA extender units to form a linear poly-β-keto chain.[1] Subsequent enzymatic modifications, such as cyclization and oxidation, would then lead to the final this compound structure. This is based on the biosynthesis of structurally similar fungal polyketides.[1]

Q2: My Penicillium culture is growing well, but the this compound yield is consistently low. What are the potential causes?

A2: Low this compound yield, despite good biomass production, can be attributed to several factors:

  • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can negatively impact secondary metabolite production even if vegetative growth is robust.[2]

  • Nutrient Limitation: The depletion of specific nutrients, such as carbon, nitrogen, or essential minerals, can trigger the end of the production phase.[2]

  • Precursor Availability: Insufficient availability of precursor molecules, like acetyl-CoA and malonyl-CoA, will directly limit this compound synthesis.

  • Strain Vigor: The this compound-producing strain may lose its high-yield characteristics over time due to improper storage or excessive subculturing.[2]

  • Feedback Inhibition: High concentrations of this compound or other metabolites in the culture medium may inhibit the biosynthetic pathway.

Q3: What are the key media components to consider for optimizing this compound production?

A3: The composition of the fermentation medium is critical. Key components to optimize include:

  • Carbon Source: The type and concentration of the carbon source (e.g., glucose, sucrose, lactose) significantly influence secondary metabolism.[3][4] High glucose concentrations can sometimes repress secondary metabolite synthesis.[5]

  • Nitrogen Source: Organic nitrogen sources like yeast extract and peptone, or inorganic sources such as ammonium (B1175870) sulfate, can affect this compound production.[3][6] The carbon-to-nitrogen ratio is a crucial parameter to optimize.

  • Phosphate Source: Phosphates are essential for primary metabolism and energy transfer, and their concentration can influence the switch to secondary metabolism.[7]

  • Trace Elements: Minerals like zinc, magnesium, and iron are cofactors for many enzymes involved in both primary and secondary metabolism.[6][7]

Q4: How can I minimize batch-to-batch variability in my fermentation experiments?

A4: Inconsistency between fermentation batches is a common challenge. To improve reproducibility, focus on the following:

  • Inoculum Quality: Standardize the age, size, and metabolic activity of the inoculum.[2] Using a consistent spore concentration for inoculation is a good practice.[1]

  • Media Preparation: Ensure precise and consistent preparation of the culture medium.[2]

  • Environmental Control: Maintain consistent temperature, pH, and agitation speeds across all batches.[2][3]

  • Precursor Feeding Strategy: If using fed-batch cultivation, maintain a consistent feeding schedule and concentration.[2]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or No this compound Production Inappropriate fermentation parameters (pH, temperature, aeration).Systematically optimize each parameter. Start with reported optimal ranges for other Penicillium secondary metabolites.
Nutrient limitation (carbon, nitrogen, phosphate).Perform a nutrient depletion analysis. Consider fed-batch strategies to maintain optimal nutrient levels.
Incorrect incubation time.Conduct a time-course experiment to determine the optimal harvest time for this compound production.[3][4]
Strain degradation.Use a fresh culture from a cryopreserved stock. Avoid excessive subculturing.
Inconsistent this compound Yields Variability in inoculum.Standardize inoculum preparation, including spore count and pre-culture conditions.
Fluctuations in environmental conditions.Ensure precise control and monitoring of temperature, pH, and agitation.
Inconsistent media preparation.Use a standardized protocol for media preparation with precise measurements.
Poor Mycelial Growth Suboptimal growth medium.Test different basal media to find one that supports robust growth of your Penicillium strain.
Contamination.Implement strict aseptic techniques and consider adding antibiotics to the medium if bacterial contamination is a recurring issue.[8]
Inappropriate physical conditions.Optimize temperature and pH for the growth phase, which may differ from the production phase.

Data Presentation: Starting Points for Optimization

The optimal conditions for this compound production must be determined empirically. The following tables provide starting ranges for key parameters based on the production of other secondary metabolites, like penicillin, in Penicillium species.

Table 1: Recommended Physical Parameters for Penicillium Fermentation

ParameterRecommended RangeNotes
Temperature 25-28°C[3][4]Growth may be faster at slightly higher temperatures, but secondary metabolite production is often favored at slightly lower temperatures.[9]
pH 5.0 - 7.0The optimal pH may change during the fermentation. pH control is often necessary.
Agitation 120-150 rpm[3][4]Ensure adequate mixing and oxygen transfer without causing excessive shear stress on the mycelia.
Aeration Varies with bioreactor scaleDissolved oxygen is a critical parameter to monitor and control.

Table 2: Example Media Compositions for Penicillium Fermentation

ComponentConcentration (g/L)Reference
Medium 1
Sucrose21[3][4]
Yeast Extract3[3][4]
Medium 2
Glucose20[6]
Yeast Extract10[6]
Corn Steep Liquor5.0[6]
(NH4)2SO44.0[6]
KH2PO43.0[6]
MgSO4·7H2O2.3[6]
ZnSO4·7H2O0.01[6]
Beef Extract0.075[6]
Peptone0.125[6]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Temperature

  • Inoculum Preparation: Prepare a spore suspension of the Penicillium strain in sterile water containing 0.01% Tween 80. Adjust the concentration to 1 x 10^6 spores/mL.[1]

  • Fermentation Setup: Inoculate 100 mL of a suitable production medium (e.g., Medium 2 from Table 2) in 250 mL Erlenmeyer flasks.

  • Temperature Variation: Incubate sets of flasks (in triplicate) at different temperatures (e.g., 20°C, 22°C, 25°C, 28°C, 30°C) with constant agitation (e.g., 150 rpm).

  • Time-Course Sampling: Withdraw samples at regular intervals (e.g., every 24 hours for 10 days).

  • Analysis:

    • Measure biomass (dry cell weight).

    • Extract this compound from the culture broth (see Protocol 2).

    • Quantify this compound yield using a suitable analytical method (e.g., HPLC).

  • Data Interpretation: Plot this compound yield and biomass against time for each temperature to determine the optimal temperature and incubation time.

Protocol 2: Extraction of this compound from Culture Broth

  • Separation: Separate the mycelium from the culture broth by filtration or centrifugation.[1]

  • Liquid-Liquid Extraction: Extract the culture broth three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate).[1]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.[1]

  • Concentration: Concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.[1]

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Visualizations

Vermiculine_Biosynthesis_Pathway Proposed this compound Biosynthesis Pathway acetyl_coa Acetyl-CoA nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->nr_pks Extender Units polyketide_chain Linear Poly-β-keto Chain nr_pks->polyketide_chain cyclization Cyclization Enzymes polyketide_chain->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate tailoring Tailoring Enzymes (e.g., Oxidases) cyclized_intermediate->tailoring This compound This compound tailoring->this compound

Caption: Proposed biosynthesis pathway for this compound.

Experimental_Workflow Experimental Workflow for Fermentation Optimization start Start inoculum Inoculum Preparation start->inoculum fermentation Fermentation with Varied Parameters inoculum->fermentation sampling Time-Course Sampling fermentation->sampling separation Biomass/Broth Separation sampling->separation extraction This compound Extraction separation->extraction analysis HPLC Analysis extraction->analysis data Data Interpretation analysis->data end End data->end

Caption: Workflow for optimizing fermentation parameters.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield start Low this compound Yield growth_check Is Mycelial Growth Normal? start->growth_check optimize_growth Optimize Growth Medium and Conditions growth_check->optimize_growth No fermentation_check Check Fermentation Parameters (pH, Temp, etc.) growth_check->fermentation_check Yes success Yield Improved optimize_growth->success time_course Run Time-Course Experiment fermentation_check->time_course strain_check Check Strain Vigor (Use Fresh Stock) time_course->strain_check media_check Optimize Media Components (C/N Ratio, Precursors) strain_check->media_check media_check->success

Caption: Logical steps for troubleshooting low yield.

References

Technical Support Center: Overcoming Vermiculine Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Vermiculine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a macrolide antibiotic with known antiprotozoal and cytotoxic activities.[1][2] Like many complex organic molecules, this compound is predicted to have low aqueous solubility, which can pose a significant challenge for in vitro and cell-based assays. A calculated XLogP3 value of -0.2 suggests it may have some hydrophilic character, but experimental data on its solubility is limited. Poor solubility can lead to precipitation of the compound in aqueous assay media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the recommended starting solvents for preparing a this compound stock solution?

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.

  • Ethanol (B145695): A good alternative to DMSO, particularly for assays where DMSO may have undesirable effects.

  • N,N-Dimethylformamide (DMF): Can be used if solubility in DMSO or ethanol is insufficient.

It is crucial to determine the tolerance of your specific cell line or assay system to the chosen solvent by running a solvent tolerance control experiment. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.

Q3: My this compound precipitated when I diluted the stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Optimize the Dilution Protocol: Instead of a single large dilution, employ a serial dilution method. Prepare an intermediate dilution of your this compound stock in a co-solvent that is miscible with your assay buffer before the final dilution.

  • Vigorous Mixing: When adding the this compound solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of a Co-solvent in the Assay Buffer: Including a small percentage of an organic solvent (like DMSO or ethanol) in your final assay buffer can help maintain the solubility of this compound. Ensure the final co-solvent concentration is compatible with your experimental system.

  • Incorporate Solubilizing Agents: For particularly challenging cases, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (typically 0.01-0.1%) in the assay medium. These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Always test the effect of the surfactant alone on your assay as a control.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can sometimes improve solubility. However, the impact of pH on this compound's solubility is not well-documented and this approach should be used with caution, ensuring the final pH is compatible with your biological system.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to this compound solubility during experimental workflows.

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent choice.1. Increase the solvent volume gradually while vortexing or sonicating. 2. Try an alternative recommended solvent (e.g., switch from DMSO to DMF). 3. Gentle warming of the solution may aid dissolution, but be cautious of potential compound degradation.
Stock solution appears cloudy or contains visible particles. Incomplete dissolution or presence of insoluble impurities.1. Continue vortexing or sonication for a longer period. 2. Briefly centrifuge the vial to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. Note that this may alter the final concentration. 3. Consider filtering the solution through a 0.22 µm syringe filter compatible with the solvent.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has "crashed out" of solution due to a rapid change in solvent polarity.1. Follow the optimized serial dilution protocol described in the FAQs. 2. Reduce the final concentration of this compound in the assay. 3. Increase the percentage of co-solvent in the final assay medium (while staying within the tolerance limits of your assay).
Assay results are inconsistent or not reproducible. Potential precipitation of this compound over the course of the experiment.1. Visually inspect your assay plates under a microscope for any signs of compound precipitation. 2. Prepare fresh working solutions of this compound for each experiment. 3. Consider including a solubilizing agent in your assay buffer to improve stability in solution.
Control cells treated with the solvent vehicle show unexpected effects. The concentration of the organic solvent is too high for the experimental system.1. Perform a solvent tolerance experiment to determine the maximum non-toxic concentration of the solvent for your specific cells or assay. 2. Reduce the final solvent concentration in your assay by adjusting your stock solution concentration and dilution scheme.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 392.4 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 392.4 g/mol = 0.003924 g = 3.924 mg

  • Weighing this compound:

    • Carefully weigh out 3.924 mg of this compound powder and transfer it to the sterile amber vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure (for a final concentration of 10 µM in 1 mL of medium):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of complete cell culture medium in a sterile microcentrifuge tube. Mix well by pipetting up and down.

  • Final Dilution:

    • Add 10 µL of the 1 mM intermediate dilution to 990 µL of complete cell culture medium to achieve a final concentration of 10 µM.

    • Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This method is less accurate for small volumes and increases the risk of precipitation.

  • Mixing:

    • Immediately after adding the this compound solution to the medium, vortex the solution gently or invert the tube several times to ensure homogeneity.

  • Application to Cells:

    • Use the freshly prepared working solution to treat your cells.

Visualizations

Hypothetical Signaling Pathways for Investigating this compound's Cytotoxic Mechanism

Since the precise signaling pathways modulated by this compound are not yet fully elucidated, the following diagram presents a hypothetical workflow for investigating its cytotoxic mechanism of action, focusing on common pathways affected by cytotoxic agents.

cluster_investigation Potential Mechanisms of this compound-Induced Cytotoxicity This compound This compound ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Direct Effects Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Direct Effects DNA_Damage DNA Damage This compound->DNA_Damage Direct Effects MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ROS_Generation->MAPK_Pathway Bcl2_Modulation Bcl-2 Family Modulation Mitochondrial_Dysfunction->Bcl2_Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway NF-κB Pathway NFkB_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Bcl2_Modulation->Caspase_Activation

Caption: Investigating this compound's Cytotoxic Signaling Pathways.

Experimental Workflow for Preparing this compound Working Solutions

This diagram illustrates the recommended workflow for preparing working solutions of this compound from a concentrated stock to minimize precipitation.

cluster_workflow Workflow for Preparing this compound Working Solutions Stock_Solution 10 mM this compound Stock in DMSO Intermediate_Dilution Intermediate Dilution (e.g., 1 mM in Culture Medium) Stock_Solution->Intermediate_Dilution Step 1: Dilute Final_Dilution Final Working Solution (e.g., 10 µM in Culture Medium) Intermediate_Dilution->Final_Dilution Step 2: Final Dilution (with vigorous mixing) Application Add to Biological Assay Final_Dilution->Application Step 3: Immediate Use

Caption: Recommended Workflow for this compound Solution Preparation.

References

Stability of Vermiculine in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vermiculine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrodiolide lactone antibiotic isolated from Penicillium vermiculatum.[1][2] It has been shown to possess cytotoxic, antiprotozoal, and immunoregulatory properties.[3][4] Early studies suggest that its cytotoxic effects are due to the inhibition of DNA, RNA, and protein biosynthesis, as well as interference with mitosis.[3] As a lactone, its stability in aqueous solutions can be a critical factor in experimental reproducibility.[3]

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: How stable is this compound in cell culture media?

The stability of this compound in aqueous cell culture media at 37°C is limited and can be influenced by the specific medium formulation, pH, and the presence of serum. Due to its lactone structure, this compound is susceptible to hydrolysis, which can lead to a loss of biological activity over time. It is strongly recommended to prepare fresh working solutions in cell culture media for each experiment.

Q4: What are the potential degradation products of this compound?

The degradation of macrodiolide lactones in aqueous solutions typically involves hydrolysis of the ester bonds within the lactone ring. This process can be accelerated by changes in pH and temperature. The resulting degradation products are likely to be biologically inactive.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected cytotoxicity in my experiments.

Possible Causes and Solutions:

  • This compound Degradation: this compound may be degrading in the cell culture medium during the course of your experiment.

    • Solution: Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Minimize the time the compound is in the aqueous medium before being added to the cells. Consider a time-course experiment to assess the stability of this compound under your specific experimental conditions.

  • Cell Passage Number: High passage numbers can lead to phenotypic changes in cell lines, affecting their sensitivity to cytotoxic agents.

    • Solution: Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.

  • Inconsistent Seeding Density: Variations in the number of cells seeded can alter the effective concentration of the compound per cell and affect the outcome of cytotoxicity assays.

    • Solution: Ensure a consistent and accurate cell seeding density across all wells and experiments.

Issue 2: High variability between replicate wells.

Possible Causes and Solutions:

  • Uneven Compound Distribution: Improper mixing of the this compound working solution into the cell culture plate can lead to concentration gradients.

    • Solution: After adding the this compound solution to the wells, gently mix the plate using a figure-eight motion to ensure even distribution.

  • Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.

  • Cell Clumping: Aggregates of cells will not be uniformly exposed to the compound.

    • Solution: Ensure a single-cell suspension is achieved before seeding the cells into the plate.

Data on this compound Stability (Illustrative)

Disclaimer: The following data is illustrative and based on the expected stability of macrodiolide lactones in aqueous solutions. Actual stability of this compound should be experimentally determined.

Table 1: Illustrative Stability of this compound Stock Solution (10 mM in DMSO)

Storage TemperatureStability (Time to 10% Degradation)Recommendations
-80°C> 1 yearLong-term storage
-20°C6 - 12 monthsShort to medium-term storage
4°C< 1 weekNot recommended for storage
Room Temperature< 24 hoursAvoid

Table 2: Illustrative Half-life of this compound (10 µM) in Cell Culture Media at 37°C

Cell Culture MediumSerum ConcentrationEstimated Half-life (t½)Notes
DMEM10% FBS12 - 18 hoursStability may be influenced by esterases present in serum.
RPMI-164010% FBS10 - 16 hoursDifferent media components may affect stability.
Serum-Free Medium0%18 - 24 hoursGenerally more stable in the absence of serum enzymes.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium
  • Preparation of this compound Solution: Prepare a 10 µM working solution of this compound in the cell culture medium of interest (e.g., DMEM + 10% FBS).

  • Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C in a CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt degradation.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound against time to determine its degradation kinetics and half-life under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare 10 µM this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ prep->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sample freeze Immediately Freeze Samples at -80°C sample->freeze analyze Analyze this compound Concentration by HPLC or LC-MS freeze->analyze plot Plot Concentration vs. Time and Calculate Half-life analyze->plot

Workflow for assessing this compound stability.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway vermiculine_ext This compound death_receptor Death Receptors (e.g., Fas, TNFR1) vermiculine_ext->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 vermiculine_int This compound stress Cellular Stress (DNA/Protein Synthesis Inhibition) vermiculine_int->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Hypothetical this compound signaling pathway.

troubleshooting_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_compound Verify Compound Handling: - Freshly prepared? - Proper storage of stock? start->check_compound check_cells Evaluate Cell Culture Practices: - Consistent passage number? - Consistent seeding density? start->check_cells check_assay Review Assay Protocol: - Proper mixing? - Edge effects mitigated? start->check_assay stability_test Perform this compound Stability Test check_compound->stability_test If handling is correct optimize_protocol Optimize Experimental Protocol check_cells->optimize_protocol If practices are inconsistent check_assay->optimize_protocol If protocol needs refinement stability_test->optimize_protocol If degradation is observed end Consistent Results Achieved optimize_protocol->end

Troubleshooting inconsistent results.

References

Troubleshooting inconsistent results in Vermiculine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vermiculine in cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound cytotoxicity experiments, presented in a question-and-answer format.

High Variability in Results

Q1: My results show high variability between replicate wells. What are the common causes and solutions?

High variability is a frequent challenge in cell-based assays and can obscure the true cytotoxic effect of this compound. Key factors to investigate include:

  • Inconsistent Cell Seeding: An uneven distribution of cells is a primary source of variability.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. For adherent cells, check for clumps and gently pipette to disaggregate them. After seeding, gently agitate the plate to ensure even distribution.[1]

  • "Edge Effects": The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and this compound.[2]

    • Solution: To mitigate this, avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1][2]

  • Pipetting Errors: Inaccuracies in pipetting, especially during the creation of serial dilutions, can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, avoid touching the sides of the wells and change pipette tips between different concentrations.[1]

  • Compound Precipitation: Like many macrodiolides, this compound may have limited solubility in aqueous culture media, leading to inconsistent effective concentrations.[2]

    • Solution: Visually inspect stock solutions and dilutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower, more soluble concentration range. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).[1]

IssuePotential CauseRecommended Solution
High Standard Deviation in Replicates Inconsistent cell number per wellEnsure a homogenous cell suspension; check for and break up cell clumps.
"Edge effect" due to evaporationFill outer wells with sterile PBS or media and do not use for experimental samples.[1][2]
Inaccurate serial dilutionsUse calibrated pipettes; change tips between concentrations.[1]
This compound precipitationVisually inspect for precipitates; adjust solvent or concentration range.[2]
Inconsistent IC50 Values

Q2: The IC50 value for this compound fluctuates significantly between experiments. What could be causing this?

Variations in the half-maximal inhibitory concentration (IC50) are common but can be minimized by controlling the following experimental variables:

  • Cell Health and Passage Number: The physiological state of the cells can impact their sensitivity to cytotoxic agents. High-passage cells may exhibit altered responses.[1]

    • Solution: Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination, as it can alter cellular metabolism and drug response.[1]

  • Cell Seeding Density: The initial number of cells seeded per well can affect the final assay readout and the calculated IC50 value.

    • Solution: Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1]

  • Reagent Variability: The age and storage conditions of assay reagents (e.g., MTT, XTT) can affect their performance.

    • Solution: It is best practice to prepare fresh reagents when possible or use commercial kits within their expiration date. Aliquot reagents to avoid repeated freeze-thaw cycles.[1]

  • Incubation Times: The duration of this compound exposure and the final incubation with the assay reagent must be precise and consistent.

    • Solution: Standardize all incubation times. The use of a multichannel pipette for the simultaneous addition of reagents can help minimize timing differences across the plate.[1]

ParameterFactorRecommendation
Cell Condition High passage numberUse cells within a consistent, low passage range.[1]
Mycoplasma contaminationRegularly test cultures for mycoplasma.[1]
Assay Conditions Inconsistent cell densityOptimize and standardize seeding density.[1]
Reagent degradationPrepare fresh reagents or use in-date kits; avoid freeze-thaw cycles.[1]
Variable incubation timesStandardize all incubation periods; use a multichannel pipette for reagent addition.[1]
Conflicting Results Between Different Cytotoxicity Assays

Q3: Why am I getting conflicting results when using different cytotoxicity assays (e.g., MTT vs. LDH release)?

Different cytotoxicity assays measure distinct cellular parameters. Discrepancies in results can provide valuable insights into this compound's mechanism of action.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity. A reduction in signal indicates a decrease in metabolic function, which may precede cell death.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, a marker of late-stage apoptosis or necrosis.

  • Trypan Blue Exclusion Assay: This method identifies cells with damaged membranes that are unable to exclude the dye.

A significant decrease in viability in an MTT assay without a corresponding increase in LDH release might suggest that this compound is cytostatic (inhibiting proliferation) or is inducing early-stage apoptosis without causing immediate membrane rupture.

Solution: To obtain a comprehensive understanding of this compound's cytotoxic effects, it is recommended to use multiple assays that measure different endpoints, such as metabolic activity, membrane integrity, and apoptosis markers (e.g., caspase activation).

Experimental Protocols

Standard Protocol for this compound Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell type, seeding density, and incubation times is recommended.

Materials:

  • Target cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[3]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment vermiculine_prep Prepare this compound Dilutions vermiculine_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow of a standard this compound cytotoxicity MTT assay.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic macrodiolides, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent activation of apoptotic signaling.

G cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibition g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) g2m_arrest->bcl2_family momp MOMP bcl2_family->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Troubleshooting Logic for Inconsistent Cytotoxicity Results

This decision tree provides a logical workflow for troubleshooting inconsistent results in this compound cytotoxicity assays.

G start Inconsistent Results check_variability High Variability in Replicates? start->check_variability check_ic50 Fluctuating IC50 Values? check_variability->check_ic50 No variability_causes Check: - Cell Seeding - Edge Effects - Pipetting - Compound Precipitation check_variability->variability_causes Yes check_assay_conflict Conflicting Assay Results? check_ic50->check_assay_conflict No ic50_causes Check: - Cell Health & Passage - Seeding Density - Reagent Stability - Incubation Times check_ic50->ic50_causes Yes assay_conflict_causes Consider: - Different Endpoints Measured (Metabolism vs. Membrane Integrity) - Perform Apoptosis-specific Assays check_assay_conflict->assay_conflict_causes Yes end Consistent Results check_assay_conflict->end No variability_causes->end ic50_causes->end assay_conflict_causes->end

Caption: Troubleshooting decision tree for inconsistent this compound data.

References

Optimizing culture conditions for enhanced Vermiculine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Vermiculine from Penicillium vermiculatum.

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for this compound production?

A1: The primary producer of this compound is the filamentous fungus Penicillium vermiculatum.

Q2: What are the most critical culture parameters influencing this compound yield?

A2: Based on available literature, the most critical parameters are the composition of the culture medium, specifically the carbon and nitrogen sources, and the concentration of certain metal ions.[1] Other significant factors include pH, temperature, and aeration.

Q3: Which carbon sources are known to affect this compound production?

A3: Glucose and sucrose (B13894) have been shown to directly affect the levels of this compound biosynthesis in Penicillium vermiculatum.[1] Researchers should consider optimizing the concentration of these sugars in their fermentation medium.

Q4: How do nitrogen sources impact the production of this compound?

A4: The type and concentration of the nitrogen source are crucial. Corn steep liquor, a complex nitrogen source, has been reported to influence the quality of this compound biosynthesis.[1] It is advisable to test various nitrogen sources, both complex (e.g., yeast extract, peptone) and simple (e.g., ammonium (B1175870) sulfate, sodium nitrate), to determine the optimal conditions for your specific strain and process.

Q5: Are metal ions important for enhancing this compound production?

A5: Yes, the concentrations of ferric (Fe³⁺) and cupric (Cu²⁺) ions can affect this compound biosynthesis.[1] The optimal concentration of these ions may be dependent on the carbon source being utilized. It is recommended to perform titration experiments to determine the ideal concentrations of these trace elements for your culture conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue Potential Cause(s) Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal media composition. 2. Incorrect pH of the culture medium. 3. Inappropriate fermentation temperature. 4. Insufficient aeration or agitation. 5. Non-optimal harvest time.1. Optimize Media: Systematically vary carbon and nitrogen sources and their ratios. Refer to the Media Composition Optimization Data table below for starting points. 2. pH Management: Monitor and control the pH of the medium throughout the fermentation. The optimal pH for secondary metabolite production in Penicillium species is often slightly acidic to neutral. Start with a pH of 6.0 and test a range from 5.0 to 7.5. 3. Temperature Control: Ensure the incubator or fermenter is maintaining a stable and optimal temperature. For many Penicillium species, the optimal temperature for secondary metabolite production is around 25°C.[2] 4. Improve Aeration: In shake flask cultures, use baffled flasks and ensure the culture volume does not exceed 20-25% of the flask volume. For bioreactors, optimize agitation speed and aeration rates. 5. Time-Course Study: Harvest and analyze samples at regular intervals (e.g., every 24 hours) to determine the time point of maximum this compound production, which typically occurs during the stationary phase of fungal growth.
Inconsistent Yields Between Batches 1. Variability in complex media components. 2. Inconsistent inoculum preparation. 3. Fluctuations in environmental parameters.1. Media Consistency: Purchase large batches of complex media components like yeast extract or peptone. Alternatively, screen new lots on a small scale before use in large-scale production. Consider developing a chemically defined medium for greater consistency. 2. Standardize Inoculum: Develop a standardized protocol for spore suspension preparation or mycelial inoculum, ensuring consistent age, concentration, and physiological state of the starting culture. 3. Parameter Logging: Maintain detailed logs of all fermentation parameters (pH, temperature, agitation, etc.) for each batch to identify any deviations that may correlate with yield variations. Calibrate all monitoring equipment regularly.
Poor Mycelial Growth 1. Inappropriate growth medium. 2. Unfavorable pH or temperature for vegetative growth. 3. Contamination.1. Growth Medium Optimization: While optimizing for this compound production, also monitor biomass. It's possible that conditions favoring secondary metabolite production are not optimal for rapid growth. A two-stage fermentation (a growth phase followed by a production phase with a different medium) might be beneficial. 2. Optimize Growth Conditions: Determine the optimal pH and temperature for mycelial growth, which may differ from the optimal conditions for this compound production. 3. Aseptic Technique: Ensure strict aseptic techniques are followed during all stages of the experiment to prevent bacterial or cross-contamination with other fungi.

Data Presentation

Table 1: Key Factors Influencing this compound Production in Penicillium vermiculatum
ParameterFactorReported Effect on this compound ProductionReference
Carbon Source Glucose, SucroseAffects the levels of metabolite production.[1]
Nitrogen Source Corn Steep LiquorInfluences the quality of biosynthesis.[1]
Metal Ions Fe³⁺, Cu²⁺Affects biosynthesis, with the effect being dependent on the carbon source.[1]
Table 2: General Optimization Ranges for Penicillium Fermentation
ParameterTypical Range for OptimizationOptimal for P. expansum Patulin (B190374) ProductionReference
Temperature 20-30°C24°C (for growth)[2]
pH 4.0-7.05.1 (for growth)[2]
Carbon Source (g/L) 20-80 g/L--
Nitrogen Source (g/L) 2-10 g/L--

Note: The data in Table 2 is based on general findings for Penicillium species and should be used as a starting point for the optimization of this compound production.

Experimental Protocols

Protocol 1: General Procedure for Shake Flask Fermentation
  • Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium with varying carbon and nitrogen sources). Dispense the medium into baffled Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

  • Sterilization: Autoclave the flasks with the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a standardized amount of P. vermiculatum spores or a mycelial suspension under aseptic conditions.

  • Incubation: Incubate the flasks on an orbital shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 25°C) for the desired fermentation period (e.g., 7-14 days).

  • Sampling: At predetermined time points, aseptically withdraw samples for analysis of biomass and this compound concentration.

Protocol 2: this compound Extraction and Quantification by HPLC (General Method)

This protocol is a general guideline based on methods for similar fungal polyketides and should be optimized for this compound.

  • Sample Preparation:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Lyophilize both the mycelium and the broth.

    • Extract the lyophilized material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol. Use sonication or maceration to improve extraction efficiency.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • HPLC Analysis:

    • Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of HPLC-grade acetonitrile (B52724) and water, both containing a small amount of an acid like formic acid (0.1%) to improve peak shape.

    • Gradient Program (Example): Start with a lower concentration of acetonitrile (e.g., 30%) and linearly increase to a higher concentration (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by running a UV-Vis spectrum of a purified this compound standard or a crude extract expected to contain this compound.

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Dissolve the crude extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system. Quantify the this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Production cluster_0 Phase 1: Strain and Media Screening cluster_1 Phase 2: Optimization of Key Parameters cluster_2 Phase 3: Analysis and Validation cluster_3 Output A Strain Revival and Inoculum Preparation (P. vermiculatum) B Shake Flask Fermentation with Basal Medium A->B C Screening of Carbon Sources (e.g., Glucose, Sucrose) B->C D Screening of Nitrogen Sources (e.g., Yeast Extract, Peptone, CSL) B->D E Optimization of C/N Ratio C->E D->E F Optimization of Metal Ion Concentration (Fe³⁺, Cu²⁺) E->F G Optimization of pH (e.g., 5.0, 6.0, 7.0) F->G H Optimization of Temperature (e.g., 20°C, 25°C, 30°C) G->H I Time-Course Analysis of this compound Production H->I J Biomass Measurement I->J K HPLC Quantification of this compound I->K L Validation of Optimal Conditions in a Larger Scale Bioreactor K->L M Enhanced this compound Production Protocol L->M

Caption: A stepwise workflow for the systematic optimization of this compound production.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield cluster_media Media Composition cluster_conditions Culture Conditions cluster_process Process Parameters Start Low this compound Yield C_Source Is Carbon Source Optimal? Start->C_Source N_Source Is Nitrogen Source Optimal? C_Source->N_Source Yes Metal_Ions Are Metal Ions (Fe³⁺, Cu²⁺) Concentrations Optimized? N_Source->Metal_Ions Yes pH Is pH in Optimal Range? Metal_Ions->pH Yes Temp Is Temperature Stable and Optimal? pH->Temp Yes Aeration Is Aeration/Agitation Sufficient? Temp->Aeration Yes Harvest Is Harvest Time Correct? Aeration->Harvest Yes Inoculum Is Inoculum Consistent? Harvest->Inoculum Yes End Yield Improved Inoculum->End Yes

Caption: A logical diagram for troubleshooting low this compound yields.

References

Technical Support Center: Investigating the Degradation of Vermiculine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Vermiculine in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and conducting stability studies for compounds with limited existing degradation data.

Frequently Asked Questions (FAQs)

Q1: Where can I find established degradation pathways for this compound in aqueous solutions?

Currently, there is a notable lack of specific, publicly available literature detailing the degradation pathways of this compound in aqueous solutions. This compound is known as a macrolide antibiotic produced by Penicillium vermiculatum[1]. Comprehensive studies on its degradation products and kinetics in various aqueous environments have not been extensively reported. Therefore, researchers will likely need to establish these pathways through experimental investigation.

Q2: What are the typical factors that can influence the degradation of a macrolide antibiotic like this compound in an aqueous solution?

The stability of macrolide antibiotics in aqueous solutions can be influenced by several factors. These generally include:

  • pH: Hydrolysis is a common degradation pathway for macrolides, and the rate of this process is often pH-dependent. The ester and lactone bonds present in macrolides like this compound are susceptible to acid and base-catalyzed hydrolysis.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of different degradation products.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

  • Presence of Metal Ions: Metal ions can sometimes catalyze degradation reactions.[4]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is generally employed to monitor the degradation of a compound and identify its degradation products.[5] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation over time.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural confirmation of major degradation products, provided they can be isolated in sufficient purity and quantity.[5]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound observed immediately upon dissolution. High reactivity of the compound in the chosen solvent or pH.Prepare solutions at a lower temperature (e.g., on ice) and analyze immediately. Investigate the stability of this compound in different solvents and across a wider pH range to find more stable conditions for stock solution preparation.
Inconsistent degradation rates between replicate experiments. Variability in experimental conditions such as temperature, light exposure, or pH. Inaccurate preparation of solutions.Ensure precise control over all experimental parameters. Use a calibrated thermostat-controlled water bath or incubator. Protect samples from light if photostability is not the focus. Use calibrated pH meters and freshly prepared buffers.
Poor separation of degradation products in HPLC. Suboptimal chromatographic conditions (e.g., mobile phase, column, gradient).Method development is required. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition (organic modifier, buffer pH, and ionic strength). Adjust the gradient elution profile to improve the resolution between peaks.
Difficulty in identifying degradation products by LC-MS. Low abundance of degradation products. Complex fragmentation patterns.Concentrate the samples before LC-MS analysis. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and elemental composition determination. Perform MS/MS experiments at different collision energies to obtain informative fragmentation patterns.
Mass balance issues (sum of parent compound and degradation products is less than 100%). Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradation products to the container surface.Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection. Analyze the headspace for volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Use silanized glassware or low-adsorption vials.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a defined period.

  • Photodegradation: Expose the solution of this compound (100 µg/mL in water or a suitable solvent) to a light source with a specified output (e.g., consistent with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze the samples by a developed and validated stability-indicating HPLC method.

Data Presentation: Hypothetical Degradation of this compound under Various Stress Conditions

The following table is a template for summarizing the results from forced degradation studies.

Stress Condition Time (hours) This compound Assay (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Impurities (%)
0.1 M HCl (60°C) 0100.00.00.00.0
885.210.51.814.8
2460.725.35.139.3
0.1 M NaOH (60°C) 0100.00.00.00.0
245.130.88.254.9
85.355.612.494.7
3% H₂O₂ (RT) 0100.00.00.00.0
2492.54.1Not Detected7.5
Photostability (ICH Q1B) 0100.00.00.00.0
2478.9Not Detected15.621.1

Visualizations

Experimental Workflow for Investigating this compound Degradation

G cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results & Interpretation This compound This compound Standard StockSolution Prepare Stock Solution (e.g., 1 mg/mL in ACN) This compound->StockSolution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (e.g., 3% H₂O₂) StockSolution->Oxidation Photo Photodegradation (ICH Q1B) StockSolution->Photo HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identify Degradation Products) HPLC->LCMS For structural elucidation Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Propose Degradation Pathways LCMS->Pathway

Caption: Workflow for forced degradation studies of this compound.

Hypothetical Degradation Pathway of this compound

This diagram illustrates a hypothetical degradation pathway for a macrolide like this compound, showing potential hydrolysis and oxidation products. The actual degradation products for this compound must be determined experimentally.

G cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound (Parent Macrolide) Hydrolysis_Product_1 Hydrolysis Product 1 (e.g., Ring Opening) This compound->Hydrolysis_Product_1 Acid/Base Oxidation_Product Oxidation Product (e.g., N-oxide or S-oxide) This compound->Oxidation_Product H₂O₂ Photo_Product Photodegradation Product (e.g., Isomerization) This compound->Photo_Product UV/Vis Light Hydrolysis_Product_2 Hydrolysis Product 2 (e.g., Ester Cleavage) Hydrolysis_Product_1->Hydrolysis_Product_2 Further Degradation

Caption: Hypothetical degradation pathways for a macrolide compound.

References

Technical Support Center: Strategies to Prevent Vermiculine Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Vermiculine precipitation in stock solutions. By following these guidelines, users can enhance the stability and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, known as "antisolvent precipitation" or "crashing out," is common when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. The sudden change in the solvent environment drastically reduces the solubility of the compound. To prevent this:

  • Decrease the final concentration: Ensure the final concentration in your aqueous medium is below this compound's aqueous solubility limit.

  • Increase the rate of mixing: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Pre-warm the aqueous medium: Gently warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of the compound upon dilution.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

Q3: How should I store my this compound stock solution to prevent precipitation and degradation?

A3: To ensure the long-term stability of your this compound stock solution:

  • Store at low temperatures: Store stock solutions at -20°C or -80°C.

  • Aliquot: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to come out of solution and promote degradation.

  • Protect from light: Use amber-colored vials or wrap vials in foil to protect the solution from light, as light can degrade sensitive compounds.

  • Ensure proper sealing: Use vials with tight-sealing caps (B75204) to prevent solvent evaporation, which would increase the concentration of this compound and could lead to precipitation.

Q4: Can I sonicate or heat my this compound solution to redissolve a precipitate?

A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to attempt to redissolve precipitated this compound in a stock solution. However, exercise caution:

  • Avoid excessive heat: Prolonged or high-temperature heating can degrade the compound.

  • Check for stability: After redissolving, monitor the solution for any signs of chemical degradation.

  • Cool to room temperature before use: Ensure the solution has cooled to the experimental temperature before use, as solubility is temperature-dependent and the compound may precipitate again upon cooling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO stock during storage The concentration is too high (supersaturated solution).Prepare a new stock solution at a lower concentration.
Solvent evaporation from a poorly sealed vial.Use high-quality vials with tight-sealing caps.
Fluctuation in storage temperature.Ensure a stable -20°C or -80°C storage environment.
Repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes.
Immediate precipitation upon dilution in aqueous media The final concentration exceeds aqueous solubility.Lower the final working concentration.
Inefficient mixing during dilution.Add the stock solution dropwise while vigorously vortexing the aqueous medium.
The aqueous medium is at a low temperature.Pre-warm the aqueous medium to 37°C before adding the stock solution.
Cloudiness or precipitate appears over time in the final working solution The compound has low stability in the aqueous medium at the experimental temperature.Prepare the working solution fresh just before use and minimize the time it is kept in the aqueous medium.
The pH of the aqueous medium affects solubility.If the experimental conditions allow, test the solubility and stability of this compound in buffers with different pH values to find the optimal range.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile, amber glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particles are visible.

  • Sterilization (Optional): For cell-based assays, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution in Aqueous Media
  • Pre-warm Medium: Pre-warm the sterile aqueous medium (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

  • Prepare for Mixing: Place the required volume of the pre-warmed aqueous medium into a sterile tube.

  • Dilution: While vigorously vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise and slowly.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation over time.

Visual Guides

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store prewarm Pre-warm Aqueous Medium store->prewarm add_stock Add Stock Dropwise While Vortexing prewarm->add_stock use_immediately Use Immediately in Experiment add_stock->use_immediately

Caption: A workflow for the preparation and dilution of this compound solutions.

troubleshooting_precipitation Troubleshooting this compound Precipitation cluster_stock In Stock Solution (DMSO) cluster_aqueous In Aqueous Working Solution start Precipitation Observed check_conc Is concentration too high? start->check_conc check_dilution Inefficient dilution? start->check_dilution check_storage Improper storage? check_conc->check_storage No remake_stock Remake at lower concentration check_conc->remake_stock Yes improve_storage Aliquot & ensure tight seal check_storage->improve_storage check_final_conc Final concentration too high? check_dilution->check_final_conc No optimize_dilution Add dropwise to pre-warmed, vortexing medium check_dilution->optimize_dilution Yes lower_conc Lower final working concentration check_final_conc->lower_conc

Technical Support Center: Development of Vermiculine Resistance in Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals studying vermiculine resistance. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Disclaimer

Due to the limited availability of published research specifically on this compound resistance, the information provided in this support center is largely based on established principles of antimicrobial resistance and data from structurally related macrodiolide and macrolide antibiotics. The proposed mechanisms, experimental protocols, and troubleshooting advice should be considered as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mode of action of this compound?

Based on its structural classification as a macrodiolide, this compound is hypothesized to function similarly to macrolide antibiotics. The primary proposed mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit in bacteria.[1][2][3][4][5] This binding is thought to occur within the nascent peptide exit tunnel, leading to a bacteriostatic effect at lower concentrations and potentially a bactericidal effect at higher concentrations.[4]

Q2: What are the likely mechanisms by which microbial strains develop resistance to this compound?

Drawing parallels from macrolide resistance, several mechanisms could contribute to the development of this compound resistance in microbial strains:

  • Target Site Modification: This is a common mechanism of macrolide resistance.[1][3][6][7] It likely involves enzymatic modification, such as methylation, of the 23S rRNA component of the 50S ribosomal subunit. This alteration would reduce the binding affinity of this compound to its target. Mutations in ribosomal proteins L4 and L22 have also been implicated in macrolide resistance.[1][8]

  • Active Efflux Pumps: Bacteria and fungi can develop resistance by actively pumping the antimicrobial agent out of the cell.[1][3][6] Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily or the major facilitator superfamily (MFS), could prevent this compound from reaching a high enough intracellular concentration to be effective.[3]

  • Enzymatic Inactivation: Microbes may produce enzymes that chemically modify and inactivate this compound. For macrolides, this can include hydrolysis of the lactone ring by esterases or phosphorylation by phosphotransferases.[1][3][8]

  • Alterations in the Drug Target Pathway: In fungi, resistance to drugs targeting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, can arise from mutations in the genes of this pathway, such as ERG11.[9][10] While this compound's primary target is likely the ribosome, secondary effects on membrane-related processes could be a source of resistance.

Q3: My microbial culture is showing unexpected resistance to this compound in my initial experiments. What could be the cause?

Several factors could lead to apparent resistance:

  • Inoculum Effect: A high initial concentration of microbial cells can sometimes overwhelm the antimicrobial agent, leading to apparent resistance. Ensure you are using a standardized inoculum as specified in your protocol.

  • Media Composition: Components of the culture medium can sometimes interfere with the activity of the antimicrobial agent.

  • Spontaneous Mutation: It is possible that a subpopulation of your culture has a pre-existing or spontaneously acquired resistance mutation.

  • Incorrect this compound Concentration: Double-check your stock solution concentration and dilution calculations.

Q4: How can I confirm that the observed resistance is genetically encoded and stable?

To confirm stable, heritable resistance, you can perform the following:

  • Sub-culturing: Culture the resistant strain for several generations in an antibiotic-free medium.

  • Re-testing: After several passages, re-determine the Minimum Inhibitory Concentration (MIC) for this compound. If the MIC remains elevated compared to the parental strain, the resistance is likely stable and genetically encoded.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Steps
Inoculum variability Standardize the inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of the bacterial or fungal suspension to a consistent value before each experiment.
Inaccurate drug dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution.
Variation in incubation time or temperature Ensure consistent incubation conditions (time, temperature, and atmospheric conditions) for all assays.
Edge effects in microtiter plates To minimize evaporation from the outer wells, which can concentrate the drug, fill the peripheral wells with sterile medium or water.
Reader variability If using an automated plate reader, ensure it is properly calibrated. Visual inspection by a trained technician can also be used as a confirmation.
Problem 2: Failure to Induce this compound Resistance in the Lab
Potential Cause Troubleshooting Steps
Sub-lethal concentration is too low Gradually increase the concentration of this compound in a stepwise manner. Start with a concentration just below the MIC of the parental strain.
Insufficient number of passages The development of resistance can be a slow process. Continue to subculture the microbial strain in the presence of this compound for an extended period.
Low mutation frequency Consider using a mutagen (e.g., UV radiation or a chemical mutagen) to increase the mutation rate, followed by selection on this compound-containing media. Use this approach with caution as it can introduce multiple, uncharacterized mutations.
Instability of resistance The resistance mechanism may be transient or associated with a high fitness cost. Ensure you are checking for stable resistance by passaging the strain in the absence of the drug.

Quantitative Data Summary

The following table presents hypothetical MIC data to illustrate the expected outcomes of this compound resistance studies. Note: This is example data, as specific values for this compound are not widely available in published literature.

Microbial StrainThis compound MIC (µg/mL)Fold Increase in ResistancePutative Resistance Mechanism
Staphylococcus aureus (Wild-Type)1--
Staphylococcus aureus (Resistant Isolate 1)3232Target site modification (e.g., erm gene)
Staphylococcus aureus (Resistant Isolate 2)1616Efflux pump overexpression (e.g., msrA)
Candida albicans (Wild-Type)4--
Candida albicans (Resistant Isolate 1)6416Target site modification (e.g., ERG11 mutation)
Candida albicans (Resistant Isolate 2)328Efflux pump overexpression (e.g., CDR1, CDR2)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Microbial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., DMSO, ethanol, or water, depending on this compound solubility)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Culture the microbial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria, 30-35°C for most fungi) for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Laboratory Induction of this compound Resistance

This protocol describes a method for generating this compound-resistant microbial strains through continuous exposure to sub-lethal concentrations of the drug.

Materials:

  • Wild-type microbial strain

  • Appropriate liquid and solid growth media

  • This compound stock solution

  • Incubator

  • Shaker (for liquid cultures)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type strain using the protocol described above.

  • Stepwise Selection:

    • Inoculate a liquid culture with the wild-type strain in a medium containing this compound at a concentration of 0.5x MIC.

    • Incubate the culture until it reaches the stationary phase.

    • Transfer a small aliquot of this culture to a fresh medium containing a slightly higher concentration of this compound (e.g., 1x MIC).

    • Repeat this process, gradually increasing the this compound concentration in a stepwise manner with each passage.

    • Plate the culture onto solid media containing the corresponding concentration of this compound to isolate single colonies.

  • Confirmation of Resistance:

    • Select individual colonies that grow at the higher this compound concentrations.

    • Determine the MIC of these isolates to quantify the level of resistance.

    • To assess the stability of the resistance, subculture the resistant isolates for several generations in a this compound-free medium and then re-determine the MIC.

Visualizations

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the hypothesized mode of action of this compound and the potential signaling pathways and mechanisms involved in the development of resistance.

Vermiculine_Mode_of_Action cluster_microbe Microbial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacteriostasis/ Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Hypothesized mode of action of this compound.

Vermiculine_Resistance_Mechanisms cluster_cell Microbial Cell cluster_resistance Resistance Mechanisms This compound This compound Target_Modification Target Site Modification (e.g., 23S rRNA methylation) Efflux_Pump Efflux Pump Overexpression This compound->Efflux_Pump Pumped out of cell Enzymatic_Inactivation Enzymatic Inactivation (e.g., hydrolysis) This compound->Enzymatic_Inactivation Degraded by enzyme Ribosome Ribosome This compound->Ribosome Enters cell and targets Target_Modification->Ribosome Alters binding site

Caption: Potential mechanisms of this compound resistance.

Experimental Workflow

Experimental_Workflow Start Start with Wild-Type Microbial Strain MIC_Initial Determine Initial MIC Start->MIC_Initial Induce_Resistance Induce Resistance (Stepwise Exposure) MIC_Initial->Induce_Resistance Isolate_Colonies Isolate Resistant Colonies Induce_Resistance->Isolate_Colonies MIC_Resistant Determine MIC of Resistant Isolates Isolate_Colonies->MIC_Resistant Stability_Test Test for Stability of Resistance MIC_Resistant->Stability_Test Characterize Characterize Resistance Mechanisms (e.g., Genomics, Transcriptomics) Stability_Test->Characterize End End Characterize->End

Caption: Workflow for studying this compound resistance.

References

Overcoming limitations in the chemical synthesis of Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations in the chemical synthesis of Vermiculine.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for this compound?

A1: The primary synthetic routes to this compound include:

  • Rhodium-Catalyzed C2-Symmetric Dimerization: This approach utilizes an enantioselective catalytic one-step dimerization to form the core macrodiolide structure.[1]

  • Modular Synthesis via Yamaguchi Esterification: This strategy involves the synthesis of two key fragments, followed by their coupling and subsequent macrocyclization using the Yamaguchi esterification protocol.[2][3]

  • Intramolecular Mitsunobu Reaction: This method employs an intramolecular Mitsunobu reaction to close the macrocyclic ring.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: Researchers often face challenges in:

  • Achieving high yields, particularly in the macrocyclization step.

  • Controlling stereochemistry at multiple chiral centers.

  • Byproduct formation in key steps like oxidation and dimerization.

  • Purification of the final product and intermediates from structurally similar impurities.

Q3: How can I improve the overall yield of my this compound synthesis?

A3: To improve the overall yield, focus on optimizing each step of the synthesis. Key considerations include:

  • Purity of starting materials and reagents: Ensure all chemicals are pure and dry, as impurities can interfere with the reactions.

  • Strict control of reaction conditions: Temperature, reaction time, and stoichiometry of reagents should be carefully controlled.

  • Inert atmosphere: Many of the reactions, especially those involving organometallic catalysts, are sensitive to air and moisture and should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Efficient purification methods: Use appropriate chromatographic techniques to minimize loss of product during purification.

Troubleshooting Guides

Rhodium-Catalyzed Dimerization

Q: My rhodium-catalyzed dimerization is resulting in a low yield of the desired macrodiolide. What are the possible causes and solutions?

A: Low yields in this step can be attributed to several factors:

  • Catalyst Inactivity:

    • Troubleshooting: Ensure the rhodium catalyst is active. If using a pre-catalyst, ensure it is properly activated. Use freshly prepared catalyst solutions. The ligand quality is also crucial; ensure it is pure and handled under inert conditions.

  • Substrate Purity:

    • Troubleshooting: Impurities in the ω-allenyl carboxylic acid substrate can poison the catalyst. Purify the substrate meticulously before use.

  • Reaction Conditions:

    • Troubleshooting: The reaction is sensitive to concentration. High concentrations can favor intermolecular side reactions over the desired intramolecular dimerization. Experiment with different substrate concentrations. Temperature and reaction time are also critical parameters to optimize.

Q: I am observing the formation of oligomers and other byproducts in my rhodium-catalyzed dimerization. How can I minimize these?

A: The formation of oligomers is a common issue in macrocyclization reactions.

  • High Dilution Principle:

    • Troubleshooting: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the substrate to the reaction mixture containing the catalyst.

  • Catalyst and Ligand Choice:

    • Troubleshooting: The choice of rhodium precursor and chiral ligand can significantly influence the reaction's selectivity. Screening different ligands may be necessary to find the optimal one for minimizing side reactions.

Yamaguchi Esterification and Macrocyclization

Q: The Yamaguchi esterification step for the macrocyclization is giving a poor yield. What should I check?

A: The Yamaguchi esterification is a powerful tool for macrocyclization, but its success depends on several factors.[2][3]

  • Reagent Purity and Stoichiometry:

    • Troubleshooting: Use freshly distilled and pure 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, and triethylamine (B128534). The stoichiometry of these reagents is critical and should be precise.

  • Anhydrous Conditions:

    • Troubleshooting: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.

  • Slow Addition:

    • Troubleshooting: Similar to other macrocyclization reactions, slow addition of the seco-acid to the reaction mixture containing the Yamaguchi reagent and DMAP under high dilution conditions is crucial to suppress intermolecular reactions.

Q: I am getting epimerization at the stereocenters adjacent to the carbonyl groups during the Yamaguchi esterification. How can I prevent this?

A: Epimerization is a risk, especially with base-sensitive stereocenters.

  • Reaction Temperature:

    • Troubleshooting: Running the reaction at lower temperatures can often minimize epimerization.

  • Base Selection:

    • Troubleshooting: While triethylamine is commonly used, exploring other non-nucleophilic bases might be beneficial if epimerization is a significant issue.

Wacker-Type Oxidation

Q: The Wacker-type oxidation of the terminal alkenes to methyl ketones is incomplete or slow. How can I drive the reaction to completion?

A: The efficiency of the Wacker oxidation can be influenced by the catalyst system and reaction conditions.

  • Catalyst System:

    • Troubleshooting: The classic PdCl2/CuCl/O2 system can sometimes be sluggish for complex substrates. Consider using more modern and efficient catalytic systems, which might include different palladium sources, co-oxidants (e.g., benzoquinone), and ligands.

  • Solvent System:

    • Troubleshooting: A mixture of a polar aprotic solvent (like DMF or DMAc) and water is typically used. The ratio of the organic solvent to water can be optimized to improve substrate solubility and reaction rate.

  • Oxygen Supply:

    • Troubleshooting: Ensure a continuous and efficient supply of oxygen to the reaction mixture. This can be done by bubbling oxygen through the solution or maintaining an oxygen atmosphere.

Q: I am observing the formation of undesired aldehydes and other oxidation byproducts in my Wacker oxidation step. How can I improve the selectivity for the desired methyl ketone?

A: Selectivity in Wacker oxidation is a known challenge.

  • Ligand Effects:

    • Troubleshooting: The addition of certain ligands can influence the regioselectivity of the nucleophilic attack on the palladium-olefin complex, favoring the formation of the methyl ketone.

  • Reaction Conditions:

    • Troubleshooting: Fine-tuning the reaction temperature and time can help to minimize the formation of over-oxidation or side-products.

Quantitative Data

Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis

Synthetic RouteKey StepReported YieldReference
Modular SynthesisYamaguchi Esterification (Fragment Coupling)~79%[3]
Modular SynthesisYamaguchi Macrocyclization~65%[3]
Modular SynthesisOverall Yield (14 steps) ~9% [3]
Rh-catalyzed DimerizationRh-catalyzed DimerizationGood to High[1]
Rh-catalyzed DimerizationDouble Wacker-type OxidationNot specified[1]
Rh-catalyzed DimerizationOverall Yield (7 steps) Not specified[1]

Experimental Protocols

Protocol 1: Modular Synthesis of this compound via Yamaguchi Esterification

This protocol is a summarized representation based on the work of Liu et al. (2021).[3]

1. Synthesis of the Seco-Acid (Monomer Unit):

  • The synthesis of the monomeric seco-acid is a multi-step process involving the creation of the chiral centers and functional groups required for the final macrodiolide. This typically involves asymmetric reactions to set the stereochemistry.

2. Dimerization via Yamaguchi Esterification:

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) at room temperature under an argon atmosphere, add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.5 eq).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve a second equivalent of the seco-acid (1.0 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Slowly add the activated acid anhydride (B1165640) solution to the second flask via a syringe pump over several hours.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

3. Macrocyclization via Intramolecular Yamaguchi Esterification:

  • The resulting dimeric seco-acid is then subjected to an intramolecular Yamaguchi esterification under high dilution conditions, similar to the dimerization step, to yield the 16-membered macrodiolide ring of this compound.

4. Deprotection:

  • The final step involves the removal of any protecting groups to yield this compound.

Protocol 2: Rhodium-Catalyzed C2-Symmetric Dimerization

This protocol is a generalized representation based on the strategy described by Steib and Breit (2019).[1]

1. Synthesis of ω-Allenyl Carboxylic Acid:

  • The synthesis of the ω-allenyl carboxylic acid starting material is the initial phase of this route.

2. Rh-Catalyzed Dimerization:

  • In a flame-dried Schlenk flask under an argon atmosphere, the rhodium precursor and the chiral ligand are dissolved in an anhydrous solvent (e.g., toluene).

  • The ω-allenyl carboxylic acid is dissolved in the same anhydrous solvent in a separate flask.

  • The substrate solution is added slowly via a syringe pump to the catalyst solution at a controlled temperature.

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the C2-symmetric macrodiolide.

3. Post-Dimerization Modifications:

  • The resulting macrodiolide undergoes further transformations, such as a double metathesis homologation followed by a double Wacker-type oxidation, to install the final functional groups of this compound.[1]

Visualizations

Vermiculine_Synthesis_Workflow cluster_modular Modular Synthesis via Yamaguchi Esterification cluster_rhodium Rh-Catalyzed Dimerization Monomer_Prep Monomer Preparation Dimerization Yamaguchi Dimerization Monomer_Prep->Dimerization Seco-Acid Macrocyclization Yamaguchi Macrocyclization Dimerization->Macrocyclization Linear Dimer Deprotection_M Deprotection Macrocyclization->Deprotection_M Protected this compound Vermiculine_M This compound Deprotection_M->Vermiculine_M Allene_Prep ω-Allenyl Carboxylic Acid Preparation Rh_Dimerization Rh-Catalyzed Dimerization Allene_Prep->Rh_Dimerization Allenic Acid Post_Mod Post-Dimerization Modifications (Metathesis, Wacker Oxidation) Rh_Dimerization->Post_Mod C2-Symmetric Diolide Vermiculine_Rh This compound Post_Mod->Vermiculine_Rh

Caption: Comparative workflow of major synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Concentration) Check_Reagents->Check_Conditions Reagents OK Problem_Solved Problem Resolved Check_Reagents->Problem_Solved Impure Reagents Identified Check_Atmosphere Ensure Inert Atmosphere and Anhydrous Solvents Check_Conditions->Check_Atmosphere Conditions OK Check_Conditions->Problem_Solved Conditions Optimized Check_Purification Optimize Purification Technique Check_Atmosphere->Check_Purification Atmosphere OK Check_Atmosphere->Problem_Solved Atmosphere Corrected Check_Purification->Problem_Solved Purification Optimized

References

Impact of pH and temperature on Vermiculine stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Vermiculine is an antiprotozoal antibiotic produced by the fungus Penicillium vermiculatum. As of late 2025, detailed public data on its stability under varying pH and temperature conditions is limited. This technical support center provides a guide based on the general principles of stability for macrolide antibiotics. All quantitative data, experimental protocols, and signaling pathways presented here are hypothetical and for illustrative purposes only . Researchers must conduct their own stability studies to determine the empirical stability of this compound for their specific formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A1: Based on general characteristics of macrolide antibiotics, this compound is expected to be most stable in neutral to slightly alkaline conditions (pH 7.0 - 8.5). Acidic conditions (pH < 6.0) are likely to cause significant degradation through hydrolysis of the macrolide ring.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures are expected to accelerate the degradation of this compound. For short-term storage of solutions, refrigeration (2-8°C) is recommended. Long-term storage should be at -20°C or lower, preferably in a lyophilized form.

Q3: I observed a rapid loss of activity of my this compound stock solution. What could be the cause?

A3: Rapid loss of activity is often due to improper storage conditions. Common causes include storage at room temperature, exposure to acidic buffers, or repeated freeze-thaw cycles. Please refer to our Troubleshooting Guide for more detailed advice.

Q4: Can I use a common buffer like citrate (B86180) or phosphate (B84403) to dissolve this compound?

A4: Caution is advised when using acidic buffers. If an acidic pH is required for your experiment, it is crucial to assess the stability of this compound under those specific conditions. A phosphate buffer in the neutral pH range is generally a safer choice.

Data Presentation: Hypothetical Stability of this compound

The following tables summarize the expected stability profile of this compound under various pH and temperature conditions.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.02.50.277
4.08.00.087
5.024.00.029
6.072.00.010
7.0> 200< 0.003
8.0> 200< 0.003
9.01500.005

Table 2: Hypothetical Temperature Stability of this compound in Aqueous Solution at pH 7.4

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
4> 500< 0.001
25> 200< 0.003
37960.007
50360.019

Experimental Protocols

Protocol 1: Assessment of this compound Stability at Different pH Values

Objective: To determine the degradation kinetics of this compound in aqueous solutions across a range of pH values.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Buffer solutions: 0.1 M HCl (for pH adjustment), 0.1 M NaOH (for pH adjustment), phosphate buffer (pH 6.0, 7.0, 8.0), citrate buffer (pH 3.0, 4.0, 5.0)

  • Volumetric flasks, pipettes, and autosampler vials

  • Validated HPLC-UV or HPLC-MS method for this compound quantification

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • In separate volumetric flasks, prepare solutions of this compound at a final concentration of 10 µg/mL in each of the buffer solutions (pH 3.0 to 8.0).

  • Incubate these solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot in the mobile phase and, if necessary, neutralizing the pH.

  • Analyze the concentration of the remaining this compound in each sample using the validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Determine the degradation rate constant (k) and the half-life (t½) by plotting the natural logarithm of the concentration versus time.

Protocol 2: Assessment of this compound Stability at Different Temperatures

Objective: To evaluate the effect of temperature on the stability of this compound in a buffered aqueous solution.

Materials:

  • This compound reference standard

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC-grade solvents

  • Temperature-controlled incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • Validated HPLC-UV or HPLC-MS method

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Prepare a bulk solution of this compound at a final concentration of 10 µg/mL in PBS (pH 7.4).

  • Aliquot this solution into several vials for each temperature condition to be tested.

  • Place the vials in the respective temperature-controlled environments.

  • At designated time intervals (the frequency will depend on the temperature), remove one vial from each temperature condition.

  • Analyze the concentration of this compound in each sample.

  • Calculate the percentage of this compound remaining and determine the degradation kinetics as described in Protocol 1.

Mandatory Visualizations

Vermiculine_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Working Solutions (10 µg/mL in Buffers) stock->working incubate_ph Incubate at 37°C (pH 3, 4, 5, 6, 7, 8) working->incubate_ph incubate_temp Incubate at pH 7.4 (4°C, 25°C, 37°C, 50°C) working->incubate_temp sampling Withdraw Aliquots at Time Points incubate_ph->sampling incubate_temp->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining, k, and t½ hplc->data

Caption: Experimental workflow for assessing this compound stability.

Hypothetical_Signaling_Pathway cluster_cell Protozoan Cell verm This compound receptor Cell Surface Receptor verm->receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase Inhibition g_protein->enzyme camp Decreased cAMP enzyme->camp pka PKA Inactivation camp->pka tf Transcription Factor Repression pka->tf protein_syn Inhibition of Protein Synthesis tf->protein_syn apoptosis Apoptosis protein_syn->apoptosis

Technical Support Center: Enhancing the In Vivo Bioavailability of Vermiculine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of vermiculine. Given that this compound is a macrodiolide, it is likely to exhibit poor aqueous solubility, a common hurdle for oral drug delivery.[1][2] This guide offers strategies and experimental protocols to overcome such potential challenges.

Frequently Asked Questions (FAQs)

Q1: My in vitro studies show this compound has potent activity, but it is not demonstrating the expected efficacy in animal models. Could this be a bioavailability issue?

A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a strong indicator of poor oral bioavailability. This means that after oral administration, an insufficient amount of this compound is reaching the systemic circulation to exert its therapeutic effect. The primary reasons for this could be low aqueous solubility, poor permeability across the intestinal wall, or significant first-pass metabolism.

Q2: What are the initial steps to investigate the low bioavailability of this compound?

A2: A systematic approach is recommended.

  • Physicochemical Characterization: Determine key properties of your this compound sample, such as its aqueous solubility at different pH levels, pKa, and LogP. This will help in understanding its fundamental absorption limitations.

  • In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer to assess the intestinal permeability of this compound. This will help distinguish between solubility and permeability issues.

  • Pilot In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in a relevant animal model (e.g., rats) with a simple formulation (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose). This will provide baseline data on its oral absorption profile.

Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[3][4][5] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6][7]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[8]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[4][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5]

Troubleshooting Guides & Experimental Protocols

Issue 1: Poor Dissolution Rate of this compound

If initial characterization reveals a low dissolution rate as the primary barrier, the following methods can be explored.

Objective: To increase the surface area-to-volume ratio of this compound, thereby enhancing its dissolution velocity.

Experimental Protocol: Jet Milling for Micronization

  • Material Preparation: Ensure the starting this compound material is crystalline and dry.

  • Milling:

    • Use a jet mill with appropriate settings for the desired particle size range (typically 1-10 µm for micronization).

    • The process involves high-velocity compressed air to create particle-on-particle collisions, leading to size reduction without significant heat generation.

  • Particle Size Analysis:

    • Characterize the particle size distribution of the milled this compound using laser diffraction.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies comparing the micronized this compound to the unmilled material in simulated gastric and intestinal fluids.

  • In Vivo Evaluation:

    • Conduct a comparative pharmacokinetic study in an animal model using a suspension of the micronized this compound versus the unmilled drug.

Data Presentation: Impact of Micronization on this compound PK Parameters (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Unmilled this compound Suspension150 ± 354.01200 ± 250100
Micronized this compound Suspension450 ± 702.03600 ± 400300

Objective: To improve the aqueous solubility and dissolution rate of this compound by converting it from a crystalline to a higher-energy amorphous form, stabilized by a polymer.[9]

Experimental Protocol: Spray Drying for Solid Dispersion

  • Polymer and Solvent Selection:

    • Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a common solvent (e.g., methanol, acetone) that dissolves both this compound and the polymer.

  • Preparation of Spray Solution:

    • Dissolve this compound and the selected polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratios).

  • Spray Drying:

    • Atomize the solution into a hot air stream using a spray dryer. The rapid solvent evaporation results in the formation of a solid dispersion powder.

    • Optimize parameters such as inlet temperature, feed rate, and atomization pressure.

  • Characterization:

    • Confirm the amorphous nature of this compound in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

  • In Vitro and In Vivo Evaluation:

    • Perform dissolution studies and in vivo pharmacokinetic studies as described for micronization.

Data Presentation: Dissolution Profile of this compound Solid Dispersions (Illustrative Data)

Formulation (Drug:Polymer)% Drug Dissolved at 30 min (pH 6.8)
Crystalline this compound15%
This compound:PVP K30 (1:3)85%
This compound:HPMC-AS (1:3)92%
Issue 2: Poor Permeability and/or Suspected First-Pass Metabolism

If this compound has reasonable solubility after formulation but still exhibits low bioavailability, poor membrane permeability or extensive first-pass metabolism might be the cause. Lipid-based formulations can address both issues.

Objective: To formulate this compound in a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (like gastrointestinal fluids), enhancing its solubilization and absorption.[4][6]

Experimental Protocol: Formulation and Evaluation of this compound SEDDS

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation:

    • Select an optimal ratio of excipients from the self-emulsification region and dissolve this compound in the mixture with gentle heating and stirring.

  • Characterization:

    • Assess the self-emulsification performance by adding the formulation to water and observing the emulsion formation.

    • Measure the droplet size of the resulting emulsion using dynamic light scattering.

  • In Vivo Evaluation:

    • Administer the liquid SEDDS formulation in gelatin capsules to an animal model and perform a pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters of this compound SEDDS (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
This compound Suspension150 ± 354.01200 ± 250100
This compound SEDDS950 ± 1201.59600 ± 1100800

Visualizations

Experimental Workflow for Enhancing Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Strategy cluster_2 Evaluation start Low In Vivo Efficacy physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem invitro_perm In Vitro Permeability (e.g., Caco-2) start->invitro_perm pilot_pk Pilot In Vivo PK Study start->pilot_pk solubility_issue Solubility/Dissolution Limited physchem->solubility_issue permeability_issue Permeability/Metabolism Limited invitro_perm->permeability_issue size_reduction Particle Size Reduction (Micronization, Nanonization) solubility_issue->size_reduction solid_dispersion Amorphous Solid Dispersion solubility_issue->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) permeability_issue->lipid_formulation invitro_diss In Vitro Dissolution size_reduction->invitro_diss solid_dispersion->invitro_diss lipid_formulation->invitro_diss invivo_pk In Vivo PK Study invitro_diss->invivo_pk end Optimized Formulation invivo_pk->end

Caption: Workflow for troubleshooting and enhancing low oral bioavailability.

Hypothetical Signaling Pathway for an Immunomodulatory Compound

Given this compound's reported immunoregulatory activity, a plausible mechanism of action could involve the modulation of inflammatory signaling pathways such as the NF-κB pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR) adaptor Adaptor Proteins receptor->adaptor This compound This compound ikk IKK Complex This compound->ikk Inhibition adaptor->ikk ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive Complex) nfkb NF-κB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation gene Target Gene Transcription (e.g., Cytokines) nfkb_nuc->gene

References

Technical Support Center: Reducing Off-Target Effects of Vermiculine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Vermiculine in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

A1: this compound is a macrodiolide antibiotic with antiprotozoal, immunoregulatory, and cytotoxic activities.[1][2] In cell-based assays, it has been shown to inhibit the biosynthesis of DNA, RNA, and proteins. It also affects glucose metabolism and mitosis, particularly in HeLa cells.

Q2: What are "off-target" effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[3] These effects can lead to misleading experimental results, cellular toxicity, and data that is difficult to reproduce, ultimately hindering research and drug development. For a compound like this compound with broad cytotoxic effects, distinguishing on-target from off-target effects is critical for accurate interpretation of its mechanism of action.

Q3: How can I begin to identify the potential on- and off-targets of this compound in my cell line?

A3: A multi-pronged approach is recommended. Initially, a thorough literature review is essential. Subsequently, modern proteomics-based methods can be employed. Techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can help identify proteins that are stabilized or destabilized by this compound binding, suggesting direct interaction.[4][5] Additionally, activity-based protein profiling (ABPP) can identify enzyme families that interact with this compound.

Q4: What are the general strategies to reduce off-target effects in cell-based assays?

A4: Key strategies include:

  • Dose-response analysis: Use the lowest effective concentration of this compound to elicit the desired on-target effect while minimizing off-target engagement.

  • Time-course experiments: Optimize the incubation time to capture the on-target phenotype before significant off-target effects manifest.

  • Use of structurally related but inactive analogs: If available, these can serve as negative controls to distinguish specific from non-specific effects.

  • Target validation with orthogonal approaches: Use techniques like CRISPR-Cas9 gene editing to knock out the putative target and observe if the phenotype mimics the effect of this compound.[6]

  • Profiling in multiple cell lines: Off-target effects can be cell-type specific. Testing in different cell lines can help identify more universal on-target effects.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cell-based assays.

Problem 1: High cytotoxicity observed at concentrations expected to be selective.

Possible Cause Suggested Solution
Off-target toxicity Perform a dose-response curve with a wider range of concentrations to determine a narrower effective window.
Cell line sensitivity Test this compound in a different cell line known to be less sensitive to general cytotoxic agents.
Compound instability Assess the stability of this compound in your culture media over the experimental time course using analytical methods like HPLC.
Synergistic effects with media components Culture cells in different media formulations to rule out interactions.

Problem 2: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in cell culture conditions Standardize cell passage number, seeding density, and confluency at the time of treatment.
Inconsistent compound preparation Prepare fresh stock solutions of this compound and use single-use aliquots to avoid freeze-thaw cycles.
Cellular stress Ensure optimal cell culture conditions to minimize stress, which can sensitize cells to off-target effects.

Problem 3: Observed phenotype does not align with the expected on-target effect.

Possible Cause Suggested Solution
Dominant off-target effect Use orthogonal methods to validate the on-target effect, such as siRNA or CRISPR-mediated knockdown of the putative target.
Incorrect hypothesis of the on-target pathway Employ unbiased screening methods like RNA-seq or proteome profiling to identify the actual signaling pathways perturbed by this compound.
Compensation by cellular pathways Perform time-course experiments to observe earlier phenotypes that may be masked by compensatory mechanisms at later time points.

Quantitative Data Presentation

To systematically assess the on- and off-target effects of this compound, it is crucial to generate and analyze quantitative data. The following tables provide templates for organizing your experimental results.

Table 1: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineIC50 (µM) after 48hMaximum % Inhibition
HeLaData to be generatedData to be generated
A549Data to be generatedData to be generated
HEK293TData to be generatedData to be generated
(Add other cell lines)Data to be generatedData to be generated

IC50 (half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] Lower IC50 values indicate higher potency.

Table 2: On-Target vs. Off-Target Activity of this compound

TargetAssay TypeOn-Target IC50 (µM)Off-Target IC50 (µM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Putative Target X e.g., Enzyme inhibition assayData to be generated
Known Off-Target Y e.g., Kinase activity assayData to be generatedData to be generated
Unintended Pathway Z e.g., Reporter gene assayData to be generatedData to be generated

A higher selectivity index indicates a greater window between the desired on-target effect and undesired off-target effects.

Key Experimental Protocols

1. Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

    • Read the absorbance at 570 nm using a plate reader.[8]

2. Protocol: Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the visualization of this compound's effects on the cytoskeleton.

  • Materials:

    • Cells seeded on glass coverslips

    • This compound

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Antifade mounting medium

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the optimal time.

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize using a fluorescence microscope.

3. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol helps to identify direct protein targets of this compound in a cellular context.[3]

  • Materials:

    • Intact cells

    • This compound

    • PBS with protease inhibitors

    • Lysis buffer

    • Equipment for heating (e.g., thermal cycler) and protein analysis (e.g., Western blotting or mass spectrometry)

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Heat aliquots of the cell suspension at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

    • A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Visualizations

General Workflow to Identify and Mitigate Off-Target Effects A Start: this compound Treatment in Cell-Based Assay B Phenotypic Observation (e.g., Cytotoxicity) A->B C Is the effect on-target or off-target? B->C D Target Identification Assays (CETSA, TPP, ABPP) C->D Hypothesis Generation E On-Target Validation (CRISPR, siRNA) D->E F Off-Target Profiling (Proteomics, Kinome Scan) D->F G Dose-Response Optimization E->G F->G H Refined Experimental Conditions G->H I Confident Data Interpretation H->I

Caption: Workflow for investigating and minimizing this compound's off-target effects.

Hypothetical Signaling Pathway Affected by a Cytotoxic Compound cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptotic_Regulator Apoptotic Regulator Vermiculine_On_Target This compound (On-Target) Vermiculine_On_Target->Kinase_2 Inhibition Vermiculine_Off_Target This compound (Off-Target) Vermiculine_Off_Target->Apoptotic_Regulator Activation

Caption: A model signaling cascade illustrating potential on- and off-target actions.

Experimental Workflow for CETSA A Cell Culture B Treat with this compound or Vehicle A->B C Harvest and Wash Cells B->C D Heat Shock at Gradient Temperatures C->D E Cell Lysis D->E F Centrifugation to Separate Soluble and Aggregated Proteins E->F G Collect Supernatant (Soluble Fraction) F->G H Protein Quantification (e.g., Western Blot) G->H I Analyze Thermal Shift H->I

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

References

Troubleshooting poor separation of Vermiculine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of compounds, with a focus on issues related to poor peak resolution and separation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to diagnose poor separation of my target analyte?

When encountering poor separation, a systematic approach is crucial. Start by examining the chromatogram for specific issues like peak fronting, tailing, or broadness. Verify the system's basics: check the mobile phase composition and pH, ensure the column is properly installed and not clogged, and confirm the system pressure is stable. It's also beneficial to review the method parameters, such as the gradient profile and flow rate, to ensure they are appropriate for your analyte.

Q2: How does the mobile phase composition affect the separation of hydrophobic compounds?

The mobile phase composition is a critical factor in reverse-phase chromatography. For hydrophobic analytes, the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration directly influences retention. A lower organic concentration increases retention, while a higher concentration decreases it. The choice of organic modifier can also impact selectivity. Acetonitrile typically provides better resolution for hydrophobic peptides due to its lower viscosity and higher elution strength compared to methanol. Modifiers like trifluoroacetic acid (TFA) are often added to improve peak shape by acting as an ion-pairing agent.

Q3: Can the column temperature impact my separation results?

Yes, column temperature plays a significant role in chromatographic separation. Elevating the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and reduced backpressure. For hydrophobic compounds, higher temperatures can also decrease their retention times and improve peak symmetry. However, it's essential to ensure your analyte and column stationary phase are stable at the selected temperature.

Troubleshooting Guide: Poor Separation

Issue: Peak Tailing

Peak tailing is often observed with polar or basic compounds and can be caused by strong interactions with the stationary phase.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Column Overload Reduce the sample concentration or injection volume.
Contamination Flush the column with a strong solvent to remove any adsorbed contaminants.
Issue: Poor Resolution Between Two Peaks

Inadequate separation between two adjacent peaks is a common challenge.

Troubleshooting Workflow:

G A Poor Resolution B Optimize Mobile Phase A->B C Adjust Gradient B->C D Change Column C->D E Modify Temperature D->E F Resolution Improved? E->F G Yes F->G Success H No F->H Further Optimization Needed G A Broad Peaks B Column-Related A->B C System-Related A->C D Method-Related A->D E Column Degradation B->E F High Extra-Column Volume C->F G Inappropriate Flow Rate D->G

Optimizing dosage and administration of Vermiculine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vermiculine in animal studies. The information is intended for scientists and drug development professionals to optimize dosage and administration protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a macrocyclic antibiotic isolated from the fungus Penicillium vermiculatum.[1][2] It is a diolide that has demonstrated a range of biological effects, including antiprotozoal, antibacterial, antineoplastic, and immunomodulatory activities.[1][3] Specifically, it has been shown to have a selective effect on certain reactions of cellular immunity.[3]

Q2: Is there a comprehensive review of this compound's properties?

A2: Yes, a review by Proksa and Fuska published in 2000 summarizes the data on this compound's biological activity, isolation, microbial production, chemical properties, and methods for its synthesis.[1][3] This is a primary reference for researchers working with this compound.

Q3: What is the acute toxicity of this compound in animals?

A3: An early study determined the median lethal dose (LD50) of this compound in mice, though the specific value is not detailed in the available abstracts.[1][4] Acute toxicity studies are crucial for determining a safe starting dose for efficacy studies.[5][6] As a general principle, initial doses in exploratory studies are often set at a fraction (e.g., 1/10th) of the LD50.

Q4: Has this compound been tested in any disease models?

A4: Yes, this compound has been evaluated in a rat model of adjuvant arthritis. In this model, it was administered three times a week for three weeks and showed improvement in clinical parameters.[3]

Dosage and Administration

Optimizing the dosage and administration of this compound is critical for obtaining reliable and reproducible results. The following tables summarize the available data and provide general guidance.

Table 1: Reported this compound Dosage in a Rat Arthritis Model
Animal ModelDosing RegimenRoute of AdministrationObserved EffectReference
Rat10, 25, and 100 mg/kg, three times per week for 3 weeksNot SpecifiedThe 25 mg/kg dose resulted in significant inhibition of swelling and bone lesions.[3]
Table 2: General Guidelines for Vehicle Selection for Injectable Administration

When preparing this compound for injection, the choice of vehicle is critical. The following are general recommendations for preparing non-pharmaceutical grade compounds for animal administration.

Vehicle ComponentRecommendationRationale
Solvent Use sterile, pH-balanced, and osmotically balanced diluents labeled for injection (e.g., 0.9% Sodium Chloride, Sterile Water for Injection).Ensures physiological compatibility and minimizes irritation at the injection site.
pH Adjustment Adjust the pH of the final formulation to be as close to physiologic pH (7.4) as possible.Reduces pain and inflammation upon injection.
Sterilization Filter the final solution through a 0.2 µm filter into a sterile container.Ensures the removal of microbial contaminants, preventing infection.
For Poorly Soluble Compounds Consider biocompatible oils (e.g., vegetable oil) or organic solvents (e.g., diethylene glycol monoethyl ether) for suspension formulations.Can help to achieve the desired concentration and stability for compounds not soluble in aqueous solutions.[7]

Experimental Protocols

Below is a sample experimental protocol for an in vivo efficacy study of this compound in a mouse tumor model, based on its known antineoplastic properties. This is a generalized protocol and should be adapted for specific experimental needs.

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% NaCl with 5% DMSO)

  • Tumor cells (e.g., L1210 leukemia cells)[8]

  • 6-8 week old immunodeficient mice

  • Sterile syringes and needles

  • Calipers for tumor measurement

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth daily using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • This compound Preparation: Prepare this compound in the chosen vehicle on each day of dosing. Ensure the solution is sterile.

  • Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. The control group should receive an equivalent volume of the vehicle.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity.

  • Endpoint: The study may be concluded when tumors in the control group reach a specific size, or after a predetermined treatment period. Euthanize animals and collect tumors and other relevant tissues for further analysis.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis acclimation Animal Acclimation implantation Tumor Cell Implantation acclimation->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomize Animals monitoring->randomization preparation Prepare this compound randomization->preparation administration Administer this compound or Vehicle preparation->administration data_collection Measure Tumor Volume & Body Weight administration->data_collection Repeat per schedule data_collection->administration endpoint Study Endpoint & Tissue Collection data_collection->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Hypothetical Signaling Pathway

Given this compound's immunomodulatory effects, it may interfere with common signaling pathways involved in cellular immunity, such as the NF-κB pathway, which plays a key role in inflammation and immune responses. The following diagram illustrates a simplified, hypothetical mechanism of action.

Signaling_Pathway cluster_cell Immune Cell receptor Cell Surface Receptor IKK IKK Complex receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to gene Inflammatory Gene Expression nucleus->gene Promotes This compound This compound This compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Troubleshooting Guide

Q5: My this compound solution is cloudy or precipitates out. What should I do?

A5: Cloudiness or precipitation indicates poor solubility or instability.

  • Check the solvent: Ensure the vehicle is appropriate for this compound. If using an aqueous buffer, consider adding a small percentage of a co-solvent like DMSO or ethanol.

  • Adjust pH: The pH of the solution can significantly impact the solubility of a compound. Try adjusting the pH to see if solubility improves.

  • Warm the solution: Gentle warming may help dissolve the compound, but be cautious of potential degradation at higher temperatures.

  • Prepare fresh: Only prepare the amount of solution needed for immediate use to prevent degradation or precipitation over time.

Q6: I'm observing unexpected toxicity or adverse effects in my animals. How can I troubleshoot this?

A6: Unexpected toxicity can arise from the compound itself, the vehicle, or the administration procedure.

  • Dose Reduction: The most straightforward approach is to reduce the dose. Conduct a dose-range-finding study to identify a maximum tolerated dose (MTD).

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the solvent or other excipients.

  • Route of Administration: The route of administration can impact toxicity. Consider alternative routes that may be less toxic (e.g., subcutaneous vs. intraperitoneal).

  • Monitor Animal Welfare: Closely monitor animals for signs of distress, such as weight loss, lethargy, or ruffled fur. Refine your humane endpoints as necessary.

Q7: How do I establish a dosing frequency for a new compound like this compound?

A7: Without pharmacokinetic data, determining the optimal dosing frequency can be challenging.

  • Literature Review: Look for data on compounds with similar structures or mechanisms of action.

  • Start Conservatively: Begin with a less frequent dosing schedule (e.g., every other day or three times a week, as was done in the rat arthritis study[3]) and assess the response.

  • Pharmacokinetic Studies: If resources permit, conducting a basic pharmacokinetic study to determine the half-life of this compound in your animal model will provide the best data for establishing a rational dosing schedule.[9]

References

Navigating the Labyrinth of Vermiculine Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and optimizing the production of vermiculine, a potent antiprotozoal and antineoplastic antibiotic synthesized by the filamentous fungus Penicillium vermiculatum. Addressing the common challenges encountered during the scale-up of microbial secondary metabolite production, this guide offers practical solutions, detailed experimental protocols, and insights into the regulatory networks governing this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up this compound production?

A1: The primary challenge lies in maintaining high and consistent yields. This compound is a secondary metabolite, and its production is highly sensitive to environmental and nutritional factors. Scaling up from lab-scale flasks to large-scale fermenters often leads to variability in yield due to difficulties in maintaining homogenous culture conditions.

Q2: My P. vermiculatum culture is growing well, but the this compound yield is low. What are the likely causes?

A2: High biomass does not always correlate with high secondary metabolite production. Low this compound yield despite good growth can be attributed to several factors, including nutrient limitation (specifically, the carbon-to-nitrogen ratio), suboptimal pH, inadequate aeration, or the presence of repressive metabolites.

Q3: Can I use glucose as the primary carbon source for large-scale fermentation?

A3: While glucose supports robust initial growth, high concentrations can lead to carbon catabolite repression, which inhibits the biosynthesis of many secondary metabolites, including this compound.[1] It is often beneficial to use alternative or mixed carbon sources, such as sucrose (B13894) or lactose, which are consumed more slowly.

Q4: What is the role of metal ions in this compound production?

A4: The concentrations of metal ions like Fe³⁺ and Cu²⁺ can significantly affect this compound biosynthesis.[1] These ions are often cofactors for enzymes involved in the polyketide synthesis pathway. Their optimal concentrations can be dependent on the carbon source being utilized.[1]

Q5: How can I improve the extraction and purity of this compound from the fermentation broth?

A5: A multi-step approach is typically required. Initial extraction from the culture broth and mycelium can be performed using organic solvents like chloroform (B151607) or ethyl acetate (B1210297). Subsequent purification to achieve high purity for research or pre-clinical studies often involves chromatographic techniques such as column chromatography followed by high-performance liquid chromatography (HPLC).

Troubleshooting Guide

This guide addresses common problems encountered during this compound production scale-up in a question-and-answer format.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production - Inappropriate carbon/nitrogen ratio.- Carbon catabolite repression.- Suboptimal pH of the medium.- Inadequate aeration and dissolved oxygen levels.- Incorrect concentrations of essential metal ions (Fe³⁺, Cu²⁺).[1]- Optimize the C:N ratio in the fermentation medium. Experiment with different nitrogen sources.- Replace or supplement glucose with slowly metabolized sugars like sucrose or lactose.- Monitor and control the pH of the culture between 5.0 and 6.5.- Increase agitation and/or airflow to ensure sufficient dissolved oxygen.- Titrate the concentrations of Fe³⁺ and Cu²⁺ in the medium.
Inconsistent Batch-to-Batch Yield - Variability in inoculum quality.- Inhomogeneous mixing in the fermenter.- Contamination with other microorganisms.- Standardize the inoculum preparation procedure (spore concentration, age of culture).- Ensure proper impeller design and agitation speed for uniform mixing.- Implement strict aseptic techniques and monitor for contamination.
Foaming in the Fermenter - High protein content in the medium (e.g., from corn steep liquor).- High cell lysis.- Add food-grade antifoaming agents (e.g., silicone-based) as needed.- Optimize agitation and aeration to minimize cell shear stress.
Poor Extraction Efficiency - Incomplete cell lysis.- Incorrect solvent polarity.- Formation of emulsions.- Employ mechanical (e.g., bead beating) or enzymatic methods for cell disruption prior to extraction.- Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane).- Centrifuge the mixture at high speed to break emulsions.
Low Purity After Initial Extraction - Co-extraction of other secondary metabolites (e.g., vermistatin).- Presence of pigments and lipids.- Utilize multi-step purification protocols, including column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18).- Optimize the mobile phase for HPLC to achieve better separation of this compound from related compounds.

Data Presentation: Factors Influencing this compound Production

While precise quantitative data for this compound yield optimization is not extensively published, the following table summarizes the known qualitative effects of various medium components on its biosynthesis by P. vermiculatum.[1] For illustrative purposes, a second table provides example quantitative data on the optimization of another polyketide, penicillin, from a Penicillium species.

Table 1: Qualitative Effects of Medium Components on this compound Production

FactorComponent/ParameterEffect on this compound Production
Carbon Source Glucose, SucroseLevels significantly affect metabolite yield. High glucose can be repressive.[1]
Nitrogen Source Ammonium, Nitrate (B79036), Amino AcidsThe type and concentration of the nitrogen source influence the quality and quantity of biosynthesis.
Additives Corn Steep LiquorInfluences the overall quality of the biosynthesis process.[1]
Metal Ions Fe³⁺, Cu²⁺Concentrations affect biosynthesis, with the effect being dependent on the carbon source.[1]
Electron Transport Compounds -Generally stimulate production without altering the qualitative profile.[1]

Table 2: Illustrative Quantitative Data - Optimization of Penicillin G Production by Penicillium chrysogenum

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)
Carbon Source Glucose (40 g/L)8.5Lactose (40 g/L)12.2
Nitrogen Source Ammonium Sulfate (5 g/L)9.8Corn Steep Liquor (10 g/L)15.6
pH Control Uncontrolled7.3Controlled at 6.514.1
Dissolved Oxygen 20% saturation6.560% saturation16.8

Note: This data is for illustrative purposes to demonstrate the impact of process parameters on polyketide production and does not represent actual this compound yields.

Experimental Protocols

Protocol for Shake Flask Fermentation of P. vermiculatum
  • Medium Preparation: Prepare a seed medium (e.g., Potato Dextrose Broth) and a production medium. A modified Czapek-Dox medium is often used for production, containing a non-repressive carbon source like sucrose (30-50 g/L), a suitable nitrogen source like sodium nitrate (2-3 g/L), and essential salts (e.g., KH₂PO₄, MgSO₄·7H₂O, KCl). Supplement with trace elements, including optimized concentrations of Fe³⁺ and Cu²⁺.

  • Inoculation: Inoculate the seed medium with spores of P. vermiculatum from a fresh agar (B569324) plate. Incubate at 25-28°C with shaking (150-200 rpm) for 48-72 hours.

  • Production: Transfer a 5-10% (v/v) inoculum from the seed culture to the production medium. Incubate under the same conditions for 7-14 days.

Protocol for Extraction of this compound
  • Harvesting: After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: Homogenize the mycelium in a suitable organic solvent (e.g., acetone (B3395972) or methanol) to extract intracellular this compound.

  • Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent such as ethyl acetate or chloroform.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol for Purification of this compound
  • Column Chromatography: Redissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate fractions based on polarity.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the this compound-rich fractions and subject them to preparative reversed-phase HPLC (RP-HPLC) for final purification. Use a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid.

  • Final Product: Collect the pure this compound fraction and remove the solvent by lyophilization to obtain the final product as a solid.

Visualizations

Signaling Pathway for Polyketide Biosynthesis Regulation

Vermiculine_Biosynthesis_Regulation Glucose High Glucose CreA CreA (Carbon Catabolite Repressor) Glucose->CreA Activates Sucrose Sucrose/Lactose Sucrose->CreA No Activation Nitrogen Preferred Nitrogen (e.g., Glutamine) AreA AreA (Nitrogen Metabolism Regulator) Nitrogen->AreA Represses Stress Environmental Stress (e.g., Nutrient Limitation) Stress->AreA Activates PKS_genes Polyketide Synthase (PKS) Gene Cluster CreA->PKS_genes Represses AreA->PKS_genes Activates PacC PacC (pH Regulator) PacC->PKS_genes Regulates This compound This compound Biosynthesis PKS_genes->this compound

Caption: Regulation of this compound biosynthesis by nutrient signals.

Experimental Workflow for this compound Production and Purification

Vermiculine_Workflow start P. vermiculatum Spore Stock seed_culture Seed Culture (PDB, 48-72h) start->seed_culture production_culture Production Culture (Czapek-Dox, 7-14d) seed_culture->production_culture harvest Harvest (Filtration/Centrifugation) production_culture->harvest mycelium Mycelium harvest->mycelium broth Culture Broth harvest->broth mycelium_extraction Mycelium Extraction (Acetone/Methanol) mycelium->mycelium_extraction broth_extraction Broth Extraction (Ethyl Acetate/Chloroform) broth->broth_extraction combine_extracts Combine & Concentrate (Rotary Evaporation) mycelium_extraction->combine_extracts broth_extraction->combine_extracts crude_extract Crude this compound Extract combine_extracts->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_analysis Fraction Analysis (TLC/Analytical HPLC) column_chromatography->fraction_analysis prep_hplc Preparative RP-HPLC (C18 Column) fraction_analysis->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

References

Validation & Comparative

A Comparative Analysis of the Immunosuppressive Properties of Vermiculine and Cyclosporine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory agents, the quest for novel compounds with potent and specific immunosuppressive activities is a continuous endeavor. This guide provides a detailed comparison of the immunosuppressive effects of Vermiculine, a macrocyclic aglycosidic dilactone from Penicillium vermiculatum, and Cyclosporine A (CsA), a well-established calcineurin inhibitor widely used in clinical practice. This analysis is based on available experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these two compounds.

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound and Cyclosporine A stem from their interference with critical signaling pathways in immune cells, particularly T lymphocytes. However, the available evidence strongly suggests that they operate through distinct molecular mechanisms.[1]

Cyclosporine A exerts its well-documented immunosuppressive effects by inhibiting the calcium-calmodulin-dependent phosphatase, calcineurin.[2] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor.[2] Consequently, NFAT is unable to translocate to the nucleus, leading to a downstream reduction in the transcription of crucial cytokine genes, most notably Interleukin-2 (IL-2).[2] IL-2 is a potent T-cell growth factor, and its suppression is a cornerstone of CsA's therapeutic action in preventing allograft rejection and managing autoimmune diseases.

dot

CyclosporineA_Pathway cluster_cell T-Cell Cytoplasm TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription Cyclophilin Cyclophilin CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin CsA Cyclosporine A CsA->Cyclophilin CsA_Cyclophilin->Calcineurin Inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2

Caption: Cyclosporine A Signaling Pathway.

In contrast, the precise signaling pathway of This compound is not as extensively characterized. However, experimental data indicates its mechanism is distinct from that of CsA.[1] While it also leads to the inhibition of T-cell proliferation and cytokine production, it is notably less potent in inhibiting IL-2 gene expression and synthesis compared to CsA.[1] This suggests that this compound's primary target is not the calcineurin-NFAT pathway. It is hypothesized that this compound may interfere with other critical signaling cascades involved in immune cell activation, such as the NF-κB or MAPK pathways, although direct evidence is still forthcoming.

dot

Vermiculine_Pathway cluster_cell Immune Cell Cytoplasm Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascades (e.g., NF-κB, MAPK?) Receptor->Signaling_Cascade Stimulus Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cytokine_Genes Cytokine Genes (IL-2, IFN-γ, IL-4, IL-10) Transcription_Factors->Cytokine_Genes Activates Transcription This compound This compound This compound->Signaling_Cascade Inhibits (Hypothesized) Cytokine_mRNA Cytokine mRNA Cytokine_Genes->Cytokine_mRNA Cytokines Cytokines Cytokine_mRNA->Cytokines

Caption: Hypothesized this compound Signaling Pathway.

Comparative Immunosuppressive Effects: A Data-Driven Overview

Experimental studies have provided a direct comparison of the in vitro immunosuppressive activities of this compound and Cyclosporine A. The following tables summarize these findings.

Table 1: Inhibition of Lymphocyte Proliferation

CompoundMitogen/StimulusEffect
This compound Concanavalin A (T-cell mitogen)Dose-dependent inhibition[1]
Lipopolysaccharide (B-cell mitogen)Dose-dependent inhibition[1]
Allogeneic cellsDose-dependent inhibition[1]
Cyclosporine A Mitogens and allogeneic stimuliPotent inhibition[1][3]

Table 2: Inhibition of Cytokine Production

CytokineThis compoundCyclosporine AComparative Potency
IL-2 Dose-dependent inhibition[1]Potent inhibition[1][2]This compound is less inhibitory[1]
IFN-γ Dose-dependent inhibition[1]InhibitionData not available for direct comparison
IL-4 Dose-dependent inhibition[1]InhibitionData not available for direct comparison
IL-10 Dose-dependent inhibition[1]InhibitionComparably suppressive[1]

Table 3: Effect on Macrophage Activity

Effector MoleculeThis compoundCyclosporine AComparative Potency
Nitric Oxide (NO) Suppressed production[1]InhibitionThis compound is more inhibitory[1]

In Vivo Allograft Survival

In a mouse model of skin allotransplantation, both this compound and Cyclosporine A demonstrated the ability to prolong allograft survival.[1] Notably, the combination of both drugs resulted in a significantly more pronounced enhancement of allograft survival than either drug administered alone.[1] This synergistic effect further supports the hypothesis that this compound and Cyclosporine A act via different immunosuppressive pathways.[1]

Experimental Protocols

The following provides a general overview of the methodologies used to assess the immunosuppressive effects of this compound and Cyclosporine A.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

dot

Lymphocyte_Proliferation_Assay cluster_workflow Experimental Workflow Isolate_Cells Isolate Lymphocytes (e.g., from spleen) Culture_Cells Culture Cells with Mitogen/ Antigen & Test Compound Isolate_Cells->Culture_Cells Incubate Incubate for a Defined Period Culture_Cells->Incubate Add_Label Add Proliferation Marker (e.g., ³H-thymidine or CFSE) Incubate->Add_Label Measure_Proliferation Measure Marker Incorporation/ Dilution (e.g., Scintillation Counting or Flow Cytometry) Add_Label->Measure_Proliferation

Caption: Lymphocyte Proliferation Assay Workflow.

  • Cell Isolation: Lymphocytes are isolated from a source such as murine spleen.

  • Cell Culture: The isolated lymphocytes are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with a mitogen (e.g., Concanavalin A for T-cells, Lipopolysaccharide for B-cells) or allogeneic cells to induce proliferation.

  • Drug Treatment: Different concentrations of this compound or Cyclosporine A are added to the cell cultures.

  • Incubation: The cultures are incubated for a specific period (e.g., 48-72 hours) to allow for cell proliferation.

  • Measurement of Proliferation: Proliferation is quantified by methods such as the incorporation of radiolabeled nucleotides (e.g., ³H-thymidine) into the DNA of dividing cells or by using dye dilution assays (e.g., CFSE) analyzed by flow cytometry.

Cytokine Production Assay (ELISA)

This assay is used to quantify the concentration of specific cytokines produced by immune cells.

dot

ELISA_Workflow cluster_workflow ELISA Workflow Collect_Supernatant Collect Supernatant from Stimulated Cell Cultures Add_Sample Add Supernatant to Coated Plate Collect_Supernatant->Add_Sample Coat_Plate Coat ELISA Plate with Capture Antibody Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Enzyme-Conjugate (e.g., Streptavidin-HRP) Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate and Measure Absorbance Add_Enzyme->Add_Substrate

Caption: ELISA Workflow for Cytokine Measurement.

  • Cell Culture and Stimulation: Immune cells are cultured and stimulated as described in the proliferation assay, in the presence of varying concentrations of the test compounds.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant, which contains the secreted cytokines, is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A microplate is coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatant is added to the wells, and the cytokine binds to the capture antibody.

    • A second, biotin-conjugated detection antibody that also recognizes the cytokine is added.

    • An enzyme-linked avidin (B1170675) or streptavidin is added, which binds to the biotinylated detection antibody.

    • A chromogenic substrate is added, and the resulting color change is proportional to the amount of cytokine present. The absorbance is read using a microplate reader.

Conclusion

This compound presents itself as an immunomodulatory agent with a distinct mechanism of action compared to the established immunosuppressant, Cyclosporine A. While both compounds inhibit lymphocyte proliferation and cytokine production, their differential effects on IL-2 and nitric oxide synthesis, coupled with the synergistic in vivo activity, highlight their unique properties. The elucidation of this compound's precise molecular target and signaling pathway is a critical next step for its potential development as a therapeutic agent, either as a standalone treatment or in combination with other immunosuppressants like Cyclosporine A to achieve enhanced efficacy with potentially reduced side effects. Further research into its mechanism will be invaluable for the drug development community.

References

Vermiculine vs. Pyrenophorin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potential anti-cancer therapeutics, natural products continue to be a vital source of novel bioactive compounds. Among these, the macrolides vermiculine and pyrenophorin (B1236334) have demonstrated notable cytotoxic activities. This guide provides a comparative overview of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and pyrenophorin have been evaluated in various cancer cell lines. While direct comparative studies are limited, the available data, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), indicate their potential as anti-proliferative agents.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound P388Murine Leukemia0.22[1]
Pyrenophorin A549Human Lung Carcinoma10.0[2]
HT-29Human Colon Adenocarcinoma10.0[2]
P388Murine Leukemia1.56[3]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of compounds like this compound and pyrenophorin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or pyrenophorin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

LDH Cytotoxicity Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sampling Sampling cluster_reaction Reaction cluster_analysis Analysis cell_treatment Seed and Treat Cells collect_supernatant Collect Supernatant cell_treatment->collect_supernatant mix_reagents Mix with LDH Reagents collect_supernatant->mix_reagents incubation Incubate (30 min) mix_reagents->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_absorbance Read Absorbance (490nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow of the LDH cytotoxicity assay.

Apoptotic Signaling Pathways

While specific studies detailing the apoptotic mechanisms of this compound and pyrenophorin are not extensively available, their cytotoxic nature suggests the induction of apoptosis, a programmed cell death, is a likely mechanism of action. Apoptosis is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

This pathway is initiated by intracellular stress signals such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases like caspase-3, leading to the execution of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stimuli Intracellular Stress cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution stress DNA Damage, Oxidative Stress bax_bak Bax/Bak Activation stress->bax_bak mom_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mom_perm cyto_c_release Cytochrome c Release mom_perm->cyto_c_release apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic (mitochondrial) apoptosis pathway.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly activate effector caspases, such as caspase-3, or it can cleave Bid to tBid, which then activates the intrinsic pathway, amplifying the apoptotic signal.

Extrinsic_Apoptosis_Pathway cluster_ligand Extracellular Signal cluster_receptor Receptor Activation cluster_caspase_activation Caspase Cascade cluster_execution Execution death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation (Receptor + FADD + Pro-caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

The extrinsic (death receptor) apoptosis pathway.

References

Synthetic Vermiculine Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic analogs of vermiculine, a macrodiolide antibiotic. While quantitative data on the biological activity of these specific analogs is limited in publicly available literature, this document summarizes the known structural modifications and their reported qualitative effects on antibacterial and cytotoxic activities. Furthermore, it furnishes detailed, standardized experimental protocols for the evaluation of such compounds and illustrates the general mechanism of action for this class of antibiotics.

I. Structure-Activity Relationship of this compound Analogs

This compound, a 16-membered macrodiolide antibiotic, has been the subject of synthetic modification to explore its structure-activity relationship (SAR). A key study by Proksa et al. (1993) described the synthesis of five analogs through the hydrogenation of this compound. The structural modifications primarily focused on the reduction of the double bonds and ketone functionalities within the macrocyclic ring.[1]

The parent compound, this compound (1), and its synthetic derivatives (2-6) are depicted below. The reported biological evaluation of these analogs indicated that the modifications led to a decrease in both antibacterial and cytotoxic activities compared to the parent this compound.[1] This suggests that the specific conformation and electronic properties conferred by the unsaturated functionalities in this compound are crucial for its biological activity.

Table 1: Comparison of this compound and its Synthetic Analogs

CompoundStructureModification from this compoundReported Biological Activity
1 (this compound)(Structure of this compound)-Baseline antibacterial and cytotoxic activity
2 (Structure of Analog 2)Hydrogenation of double bondsLower antibacterial and cytotoxic activity than this compound[1]
3 (Structure of Analog 3)Hydrogenation of double bonds and one ketoneLower antibacterial and cytotoxic activity than this compound[1]
4 (Structure of Analog 4)Hydrogenation of double bonds and two ketonesLower antibacterial and cytotoxic activity than this compound[1]
5 (Structure of Analog 5)Hydrogenation of double bonds and three ketonesLower antibacterial and cytotoxic activity than this compound[1]
6 (Structure of Analog 6)Ring openingLower antibacterial and cytotoxic activity than this compound[1]

II. Experimental Protocols

The following are detailed, standard protocols for assessing the antibacterial and cytotoxic activities of compounds like this compound and its analogs. These are representative methodologies and are not the specific protocols used in the original 1993 study, as those were not detailed.

A. Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Mid-logarithmic phase culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • 96-well Microtiter Plates: Sterile, flat-bottomed.

  • Positive Control: A standard antibiotic with known efficacy against the test strains.

  • Negative Control: Vehicle (solvent) control.

2. Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with vehicle), and a sterility control (medium only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

B. Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Preparation of Materials:

  • Cell Lines: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well Plates: Sterile, flat-bottomed.

2. Procedure:

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

III. Potential Signaling Pathway and Experimental Workflow

A. Inferred Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation. This leads to the cessation of protein production and ultimately inhibits bacterial growth. While the specific molecular interactions of this compound with the ribosome have not been detailed, it is presumed to follow this general mechanism.

G cluster_bacterium Bacterium Ribosome Ribosome 50S_Subunit 50S_Subunit Ribosome->50S_Subunit consists of 30S_Subunit 30S_Subunit Ribosome->30S_Subunit Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain elongates 50S_Subunit->Inhibition leads to inhibition of translocation mRNA mRNA mRNA->Ribosome binds to tRNA tRNA tRNA->Ribosome delivers amino acids Protein_Synthesis Protein_Synthesis Polypeptide_Chain->Protein_Synthesis leads to Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition is essential for This compound This compound This compound->50S_Subunit Binds to Inhibition->Bacterial_Growth_Inhibition results in

Caption: Inferred mechanism of action of this compound.

B. Experimental Workflow: Synthesis and Evaluation of this compound Analogs

The general workflow for the synthesis and biological evaluation of this compound analogs as described by Proksa et al. (1993) is illustrated below. This process involves the chemical modification of the parent compound followed by a series of biological assays to determine the effect of these modifications.

G Start Start: this compound Synthesis Hydrogenation (Chemical Modification) Start->Synthesis Analogs Synthetic Analogs Synthesis->Analogs Purification Purification & Characterization Analogs->Purification Bioassays Biological Evaluation Purification->Bioassays Antibacterial Antibacterial Assay (e.g., MIC) Bioassays->Antibacterial Cytotoxicity Cytotoxicity Assay (e.g., IC50) Bioassays->Cytotoxicity SAR Structure-Activity Relationship Analysis Antibacterial->SAR Cytotoxicity->SAR End End SAR->End

Caption: General workflow for SAR studies of this compound.

References

Validating the anticancer activity of Vermiculine in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of Vermiculine against other established chemotherapeutic agents. This document synthesizes available data on its mechanism of action, presents comparative cytotoxicity data, and details relevant experimental protocols to support further investigation into its therapeutic potential.

Introduction

This compound, a macrodiolide antibiotic isolated from Penicillium vermiculatum, has demonstrated cytotoxic properties that warrant investigation for its potential as an anticancer agent. Early studies have indicated its ability to inhibit key cellular processes like DNA, RNA, and protein synthesis, as well as mitosis. More recent insights point towards a more specific mechanism involving the inhibition of caspase-1, a key enzyme in inflammatory and apoptotic pathways. This guide aims to consolidate the current understanding of this compound's anticancer activities and compare its performance with other agents, highlighting its potential as a novel therapeutic lead.

Comparative Cytotoxicity Analysis

A significant challenge in evaluating this compound is the limited availability of publicly accessible, direct comparative cytotoxicity data, such as IC50 values from large-scale screens like the National Cancer Institute's NCI-60 panel. However, to provide a framework for comparison, the following table summarizes the cytotoxic activity of standard chemotherapeutic agents, Doxorubicin and Paclitaxel, against a panel of common cancer cell lines. This data serves as a benchmark for the potency that novel anticancer compounds like this compound would be expected to meet or exceed.

Cell LineCancer TypeDoxorubicin IC50 (µM)Paclitaxel IC50 (µM)This compound IC50 (µM)
MCF-7 Breast Cancer0.04 - 1.50.002 - 0.02Data Not Available
HeLa Cervical Cancer0.02 - 0.50.003 - 0.01Data Not Available
A549 Lung Cancer0.03 - 0.80.001 - 0.01Data Not Available
HT-29 Colon Cancer0.05 - 1.00.002 - 0.05Data Not Available
HepG2 Liver Cancer0.06 - 1.20.005 - 0.03Data Not Available

Note: The IC50 values for Doxorubicin and Paclitaxel are approximate ranges gathered from various literature sources and can vary depending on experimental conditions. The absence of IC50 values for this compound highlights a critical gap in the current research landscape.

Mechanism of Action: A Focus on Caspase-1 Inhibition and Apoptosis

The primary proposed mechanism for this compound's anticancer activity is the inhibition of caspase-1. Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis) and inflammation.

The Role of Caspase-1 in Cancer

Caspase-1 is a key mediator of inflammation through its role in the processing and activation of pro-inflammatory cytokines. In the context of cancer, its role is complex and can be either pro- or anti-tumorigenic depending on the cancer type. In some cancers, chronic inflammation driven by caspase-1 can promote tumor growth. Conversely, caspase-1 can also induce a form of inflammatory cell death called pyroptosis, which can eliminate cancer cells. By inhibiting caspase-1, this compound may disrupt signaling pathways that are critical for the survival and proliferation of certain cancer cells, potentially leading to the induction of a less inflammatory form of programmed cell death, apoptosis.

This compound-Induced Apoptosis Signaling Pathway

The inhibition of caspase-1 by this compound is hypothesized to trigger a cascade of events leading to apoptosis. This pathway likely involves the activation of other caspases, which are the executioners of apoptosis. The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis.

Vermiculine_Apoptosis_Pathway This compound This compound Caspase1 Caspase-1 This compound->Caspase1 Inhibits Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage Apoptosis_Initiation Apoptosis Initiation Caspase1->Apoptosis_Initiation Modulates IL1B IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Caspase_Cascade Executioner Caspases (e.g., Caspase-3, -7) Apoptosis_Initiation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-1 Activity Assay

This assay measures the activity of caspase-1 in cell lysates.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Treat cells with this compound.

  • Lyse the cells and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase-1 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The absorbance is proportional to the caspase-1 activity.

Experimental and Logical Workflows

To provide a clear overview of the research process, the following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of a compound and the logical relationship in target validation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Mechanism Mechanism of Action (e.g., Western Blot, Caspase Assay) Apoptosis_Assay->Mechanism Animal_Model Tumor Xenograft Model Mechanism->Animal_Model Efficacy Efficacy & Toxicity Assessment Animal_Model->Efficacy

Caption: A typical experimental workflow for anticancer drug evaluation.

Logical_Relationship Hypothesis Hypothesis: This compound has anticancer activity In_Vitro In Vitro Validation (Cytotoxicity, Apoptosis) Hypothesis->In_Vitro Mechanism Mechanism Elucidation (Caspase-1 Inhibition) In_Vitro->Mechanism In_Vivo In Vivo Confirmation (Tumor models) Mechanism->In_Vivo Conclusion Conclusion: Therapeutic Potential In_Vivo->Conclusion

Caption: Logical flow for validating this compound's anticancer activity.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential anticancer agent, primarily through its unique mechanism of caspase-1 inhibition. However, the current body of research lacks the comprehensive quantitative data necessary for a direct and robust comparison with established chemotherapeutics. Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating this compound against the NCI-60 panel of human cancer cell lines to establish a broad spectrum of activity and identify sensitive cancer types.

  • In-depth Mechanistic Studies: Elucidating the precise downstream signaling pathways affected by this compound-mediated caspase-1 inhibition in various cancer models.

  • In Vivo Efficacy Studies: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

By addressing these key areas, the scientific community can fully validate the anticancer potential of this compound and determine its viability as a candidate for further drug development.

Lack of Publicly Available Data Prevents a Comparative Analysis of Vermiculine Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the data required to conduct a comparative analysis of vermiculine's cross-resistance with other antibiotics. Despite its identification as an antimicrobial agent, detailed studies on its performance against antibiotic-resistant bacteria, its specific mechanism of action, and quantitative data such as Minimum Inhibitory Concentration (MIC) values are not sufficiently available to construct the requested comparison guide.

This compound, a macrodiolide produced by the fungus Penicillium vermiculatum, was identified as an antiprotozoal and antibacterial agent in the 1970s.[1] Later research in 2000 also described it as a diolide with immunoregulatory activity.[2] However, beyond these initial characterizations, there is a notable absence of in-depth studies in the public domain that investigate its potential for cross-resistance with other clinically relevant antibiotics.

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, through the same mechanism, becomes resistant to other antibiotics. Understanding these patterns is crucial for effective antibiotic stewardship and the development of new therapeutic agents. Such an analysis requires specific experimental data that, in the case of this compound, is not readily accessible.

To provide a framework for future research and to illustrate the requirements for the requested guide, the following sections detail the standard experimental protocols and data presentation formats that would be necessary.

Hypothetical Data Presentation

Were the data available, it would be summarized in tables for clear comparison. Below are examples of how such tables would be structured.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Quality Control Strains

Bacterial StrainThis compound (µg/mL)Antibiotic A (µg/mL)Antibiotic B (µg/mL)Antibiotic C (µg/mL)
Staphylococcus aureus ATCC® 29213™Data not available0.25 - 1.00.12 - 0.51.0 - 4.0
Escherichia coli ATCC® 25922™Data not available2.0 - 8.00.5 - 2.00.25 - 1.0
Pseudomonas aeruginosa ATCC® 27853™Data not available4.0 - 16.0>641.0 - 4.0
Enterococcus faecalis ATCC® 29212™Data not available1.0 - 4.00.25 - 1.08.0 - 32.0

Table 2: Hypothetical MIC of this compound against Characterized Resistant Bacterial Strains

Bacterial StrainResistance MechanismThis compound (µg/mL)Comparator Antibiotic (µg/mL)
S. aureus (MRSA)mecA-mediatedData not available>4 (Oxacillin)
E. coli (ESBL)CTX-M-15Data not available>32 (Ceftriaxone)
K. pneumoniae (Carbapenem-resistant)KPC-2Data not available>16 (Meropenem)
S. pneumoniae (Macrolide-resistant)ermB-mediatedData not available>8 (Erythromycin)

Standard Experimental Protocols

The generation of the data presented above would rely on standardized and widely accepted laboratory methods. The following are detailed descriptions of the protocols that would be employed.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[3][4][5][6][7]

  • Preparation of Antimicrobial Solutions: A stock solution of this compound would be prepared in a suitable solvent. Serial two-fold dilutions of this stock solution would then be made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested would be grown on an appropriate agar (B569324) medium for 18-24 hours. Several colonies would be used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted this compound, would be inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), would also be included. The plates would be incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][9][10]

Cross-Resistance Study Workflow

To specifically study cross-resistance, a logical workflow would be followed.

G cluster_0 Strain Selection & Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Interpretation strain_selection Select bacterial strains with known resistance mechanisms (e.g., MRSA, VRE, ESBL-producing E. coli) culture Culture selected strains to ensure purity and viability strain_selection->culture mic_this compound Determine MIC of this compound against resistant strains (Broth Microdilution) culture->mic_this compound mic_comparators Determine MIC of relevant comparator antibiotics culture->mic_comparators compare_mic Compare MIC values of this compound to comparator antibiotics mic_this compound->compare_mic mic_comparators->compare_mic analyze_patterns Analyze for patterns of cross-resistance or lack thereof compare_mic->analyze_patterns conclusion Draw conclusions on the potential for cross-resistance with existing antibiotic classes analyze_patterns->conclusion

Caption: Workflow for a cross-resistance study.

Inferred Mechanism of Action and Potential for Cross-Resistance

Without specific studies on this compound's mechanism of action, any discussion of cross-resistance remains speculative. However, understanding the mechanism is key. For example, if this compound were found to inhibit a novel bacterial target, the likelihood of cross-resistance with existing antibiotics would be low. Conversely, if it shared a target or was susceptible to a common resistance mechanism (e.g., efflux pumps), cross-resistance would be more likely.

G cluster_0 Possible Scenarios for this compound cluster_1 Implication for Cross-Resistance This compound This compound novel_target Inhibits a Novel Bacterial Target This compound->novel_target If shared_target Inhibits a Shared Target (e.g., Ribosome) This compound->shared_target If efflux_pump Susceptible to Efflux Pumps This compound->efflux_pump If low_cr Low Probability of Cross-Resistance novel_target->low_cr high_cr High Probability of Cross-Resistance shared_target->high_cr efflux_pump->high_cr

Caption: Logical relationships of mechanism and cross-resistance.

References

Head-to-head comparison of Vermiculine and Tacrolimus in T-cell proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vermiculine and Tacrolimus, focusing on their impact on T-cell proliferation. The information presented is based on available preclinical data to assist researchers in understanding the distinct immunomodulatory properties of these two compounds.

Executive Summary

Data Presentation

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) for T-cell proliferation between this compound and Tacrolimus is challenging due to the limited availability of public data for this compound. The following table summarizes the available qualitative and quantitative data.

FeatureThis compoundTacrolimus
Mechanism of Action Believed to be distinct from calcineurin inhibitors. Less inhibitory on IL-2 gene expression compared to Cyclosporine A (a related calcineurin inhibitor).Calcineurin inhibitor; binds to FKBP12, preventing the dephosphorylation of NFAT. This blocks the transcription of IL-2 and other cytokines.[1][2]
Effect on T-Cell Proliferation Inhibits mitogen-stimulated T-cell proliferation in a dose-dependent manner.Potently inhibits T-cell proliferation.[1][2][3][4]
Effect on Cytokine Production Inhibits the production of Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10).Primarily inhibits the production of IL-2, which is crucial for T-cell proliferation.[1] Also affects other cytokines.
IC50 for T-Cell Proliferation Not reported in publicly available literature.Varies depending on the assay conditions, but typically in the low ng/mL range. For example, one study reported a median IC50 of 0.63 ng/mL in a lymphocyte immunosuppressant sensitivity test.[1] Another study showed strong reduction in T-cell proliferation at a concentration of 3.125 ng/mL.[2]
IC50 for IL-2 Production Inhibition Not reported in publicly available literature.Half-maximal suppression of IL-2 mRNA expression has been observed at concentrations of 10⁻⁷ to 5 x 10⁻⁸ M.[5]

Mechanism of Action and Signaling Pathways

Tacrolimus exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation. This compound's mechanism, while also leading to immunosuppression, appears to operate through a different, yet to be fully elucidated, pathway.

T-Cell Activation and Inhibition by Tacrolimus

T_Cell_Activation_Tacrolimus cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_nucleus Nucleus MHC MHC TCR TCR MHC->TCR Antigen Presentation CaN Calcineurin TCR->CaN Signal Transduction NFATp NFAT-P CaN->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2 IL-2 IL2_gene->IL2 Translation T-Cell Proliferation T-Cell Proliferation IL2->T-Cell Proliferation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->CaN Inhibition

T-Cell activation pathway and Tacrolimus inhibition.

Postulated Mechanism of this compound

The exact molecular target of this compound is not well-defined. However, its ability to inhibit a broader range of cytokines (both Th1 and Th2) suggests a mechanism that is not solely dependent on the calcineurin-NFAT pathway.

Vermiculine_Mechanism cluster_TCell T-Cell TCR_activation TCR Activation Unknown_Target Unknown Molecular Target TCR_activation->Unknown_Target Signal Transduction Cytokine_Production Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) Unknown_Target->Cytokine_Production Proliferation T-Cell Proliferation Cytokine_Production->Proliferation This compound This compound This compound->Unknown_Target Inhibition

Postulated inhibitory pathway of this compound.

Experimental Protocols

Standard T-cell proliferation assays are essential for evaluating the immunosuppressive potential of compounds like this compound and Tacrolimus. Below are detailed methodologies for two common assays.

[³H]-Thymidine Incorporation Assay

This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of dividing cells.

Workflow:

Thymidine_Assay_Workflow cluster_workflow [³H]-Thymidine Incorporation Assay Workflow start Isolate PBMCs stimulate Stimulate T-cells with mitogen (e.g., Concanavalin A or anti-CD3/CD28) start->stimulate treat Treat with varying concentrations of this compound or Tacrolimus stimulate->treat incubate Incubate for 48-72 hours treat->incubate pulse Pulse with [³H]-thymidine for the final 18 hours incubate->pulse harvest Harvest cells and lyse pulse->harvest measure Measure incorporated radioactivity using a scintillation counter harvest->measure analyze Analyze data and calculate IC50 measure->analyze

[³H]-Thymidine incorporation assay workflow.

Detailed Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

  • Stimulation: Stimulate the T-cells with a suitable mitogen, such as Concanavalin A (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • Treatment: Add serial dilutions of this compound or Tacrolimus to the wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the stimulated control and determine the IC50 value.

CFSE Proliferation Assay

This flow cytometry-based assay uses the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) to track cell division. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the quantification of proliferating cells.

Workflow:

CFSE_Assay_Workflow cluster_workflow CFSE Proliferation Assay Workflow start Isolate and label PBMCs with CFSE stimulate Stimulate T-cells with mitogen start->stimulate treat Treat with this compound or Tacrolimus stimulate->treat incubate Incubate for 3-5 days treat->incubate stain Stain for cell surface markers (e.g., CD3, CD4, CD8) incubate->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze CFSE dilution to quantify proliferation acquire->analyze

References

Comparative analysis of the antibacterial mechanisms of Vermiculine and other macrolides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial mechanisms of vermiculine and other well-characterized macrolide antibiotics. While detailed mechanistic information on this compound is limited in current scientific literature, this document summarizes the existing knowledge and presents a comprehensive overview of macrolide action, supported by experimental data and detailed protocols for key assays.

Overview of Antibacterial Mechanisms

Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are known to be inhibitors of bacterial protein synthesis.

This compound: this compound is an antiprotozoal and antibacterial agent isolated from Penicillium vermiculatum.[1] Despite its classification as an antibiotic, detailed studies elucidating its specific mechanism of antibacterial action are not readily available in published literature. Therefore, a direct comparison of its mechanism with other macrolides is not currently possible.

Other Macrolides (e.g., Erythromycin, Clarithromycin, Azithromycin): The primary antibacterial mechanism of well-studied macrolides involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria.[2][3] This binding occurs within the polypeptide exit tunnel, sterically obstructing the passage of the growing polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.

Comparative Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The tables below summarize available MIC data for representative macrolides against various bacterial strains.

Gram-Positive BacteriaThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Clarithromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
Staphylococcus aureusData not available0.25 - >1280.12 - >1280.5 - >128
Streptococcus pneumoniaeData not available0.015 - >640.008 - >640.015 - >64
Streptococcus pyogenesData not available≤0.015 - 8≤0.015 - 4≤0.03 - 16
Enterococcus faecalisData not available0.5 - >1281 - >1281 - >128
Gram-Negative BacteriaThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Clarithromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
Escherichia coliData not available1 - >1288 - >1280.5 - >128
Haemophilus influenzaeData not available0.5 - 320.12 - 160.06 - 8
Moraxella catarrhalisData not available≤0.03 - 2≤0.015 - 1≤0.015 - 0.5
Pseudomonas aeruginosaData not available>128>128>128

Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology. The data presented is a general range compiled from various sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[4][5][6][7][8]

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after incubation.

Materials:

  • Test antibiotic (e.g., this compound, Erythromycin)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution: Perform a two-fold serial dilution of the antibiotic in CAMHB across the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC by visually inspecting the plate for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antibiotic B->C D Incubate Plate C->D E Read Results (Visual Inspection/Spectrophotometer) D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Ribosome Binding Assay

This assay determines the ability of a compound to bind to bacterial ribosomes.

Principle: Radiolabeled or fluorescently labeled antibiotic is incubated with purified bacterial ribosomes. The mixture is then filtered through a nitrocellulose membrane, which retains ribosomes and any bound antibiotic. The amount of bound antibiotic is quantified by measuring the radioactivity or fluorescence on the filter.[9]

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled antibiotic (e.g., [¹⁴C]-Erythromycin)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Nitrocellulose filters (0.45 µm)

  • Vacuum filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified ribosomes and the radiolabeled antibiotic in the binding buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

  • Filtration: Pass the reaction mixture through a pre-wetted nitrocellulose filter under vacuum.

  • Washing: Wash the filter with cold binding buffer to remove unbound antibiotic.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Ribosome_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification A Prepare Ribosomes and Labeled Antibiotic B Incubate Ribosomes with Labeled Antibiotic A->B C Filter through Nitrocellulose Membrane B->C D Wash to Remove Unbound Antibiotic C->D E Quantify Bound Antibiotic D->E

Workflow for a Ribosome Binding Assay.
In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay is used to assess the effect of a compound on protein synthesis.[10][11]

Principle: A DNA template encoding a reporter gene (e.g., luciferase or GFP) is added to a cell-free extract containing all the necessary components for transcription and translation. The effect of the antibiotic on protein synthesis is measured by quantifying the amount of reporter protein produced.

Materials:

  • Cell-free extract (e.g., E. coli S30 extract)

  • DNA template with a reporter gene under a suitable promoter

  • Amino acid mixture (with one radiolabeled amino acid, e.g., [³⁵S]-methionine)

  • Energy source (ATP, GTP) and buffer system

  • Test antibiotic

Procedure:

  • Reaction Setup: Combine the cell-free extract, DNA template, amino acid mixture, and energy source in a reaction tube.

  • Add Antibiotic: Add the test antibiotic at various concentrations to different reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 1-2 hours).

  • Quantification of Protein Synthesis: Precipitate the newly synthesized proteins (e.g., using trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity. Alternatively, if a fluorescent or luminescent reporter is used, measure the signal directly.

Signaling Pathways and Mechanisms of Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Peptidyl_Transferase_Center Peptidyl Transferase Center 30S_subunit 30S Subunit Growing_Polypeptide Growing Polypeptide Chain Exit_Tunnel->Growing_Polypeptide Blocks exit of Macrolide Macrolide Antibiotic Macrolide->Exit_Tunnel Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Growing_Polypeptide->Protein_Synthesis_Inhibition Leads to

General mechanism of action of macrolide antibiotics.

Conclusion

While this compound has been identified as an antimicrobial compound, the current body of scientific literature lacks detailed studies on its specific antibacterial mechanism of action. In contrast, the antibacterial mechanisms of other macrolides, such as erythromycin, are well-established, primarily involving the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.

To perform a comprehensive comparative analysis, further research is required to elucidate the molecular target and mode of action of this compound. Future studies could employ the experimental protocols outlined in this guide, such as MIC determination against a broad panel of bacteria, ribosome binding assays, and in vitro transcription/translation assays, to systematically investigate its antibacterial properties. Such research would be invaluable for understanding the potential of this compound as a therapeutic agent and for the development of new antibiotics.

References

Validation of Vermiculine's therapeutic potential using preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic potential of vermiculine, a macrodiolide antibiotic, against the well-established chemotherapeutic agent, doxorubicin (B1662922). While this compound has demonstrated cytotoxic and immunomodulatory properties, a significant gap exists in the publicly available quantitative preclinical data, limiting a direct and comprehensive comparison with standard-of-care drugs like doxorubicin. This guide summarizes the existing information and highlights the necessity for further investigation into this compound's efficacy and safety.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and doxorubicin against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound HeLaCervical CancerData not available[1]
VariousFurther studies required
Doxorubicin HepG2Hepatocellular Carcinoma12.18 ± 1.89
Huh7Hepatocellular Carcinoma> 20
UMUC-3Bladder Cancer5.15 ± 1.17
VMCUB-1Bladder Cancer> 20
TCCSUPBladder Cancer12.55 ± 1.47
BFTC-905Bladder Cancer2.26 ± 0.29
A549Lung Cancer> 20
HeLaCervical Cancer2.92 ± 0.57
MCF-7Breast Cancer2.50 ± 1.76
M21Skin Melanoma2.77 ± 0.20
HK-2Non-cancer Kidney Cells> 20

Note: The IC50 values for doxorubicin can vary between studies depending on the assay conditions and duration of exposure.

Data Presentation: In Vivo Toxicology

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The table below presents the available LD50 data for this compound and doxorubicin in preclinical animal models.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
This compound MiceNot SpecifiedData not available[2]
VariousFurther studies required
Doxorubicin MouseOral570
MouseIntraperitoneal11.16
MouseSubcutaneous7.678
RatIntraperitoneal16.03
RatSubcutaneous21.84

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are outlines of key experimental protocols relevant to the assessment of this compound's therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a comparator drug. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Growth Inhibition (Xenograft Model)

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, a comparator drug, or a vehicle control according to a predetermined dosing schedule and route of administration.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect apoptosis, a form of programmed cell death.

Protocol Outline:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known and hypothesized signaling pathways and experimental workflows for this compound and doxorubicin.

vermiculine_mechanism This compound This compound Cell Cancer Cell This compound->Cell DNA_Synthesis DNA Synthesis Cell->DNA_Synthesis RNA_Synthesis RNA Synthesis Cell->RNA_Synthesis Protein_Synthesis Protein Synthesis Cell->Protein_Synthesis Mitochondria Mitochondria Cell->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Caption: Hypothesized mechanism of action for this compound.

doxorubicin_mechanism Doxorubicin Doxorubicin Cell Cancer Cell Doxorubicin->Cell DNA DNA Intercalation & Topoisomerase II Inhibition Cell->DNA ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Apoptosis_Pathway Apoptosis Signaling (p53, Caspases) DNA->Apoptosis_Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Simplified signaling pathway for doxorubicin-induced apoptosis.

preclinical_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies Apoptosis->Mechanism Toxicity Toxicology Studies (e.g., LD50) Mechanism->Toxicity Efficacy Efficacy Studies (Xenograft Models) Toxicity->Efficacy Start Compound (this compound) Start->Cytotoxicity

Caption: General experimental workflow for preclinical validation.

Conclusion and Future Directions

The available literature suggests that this compound possesses cytotoxic properties that warrant further investigation for its potential as a therapeutic agent. However, the lack of robust and quantitative preclinical data, particularly in comparison to established drugs like doxorubicin, is a significant hurdle to its development. To validate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • In vivo efficacy studies: Evaluating the tumor growth inhibition of this compound in various preclinical cancer models.

  • Detailed toxicological profiling: Establishing the LD50 and identifying potential off-target effects through comprehensive toxicology studies.

  • Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound induces cell death and modulates the immune system.

By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's therapeutic potential and determine its viability as a candidate for further drug development.

References

Unveiling the Therapeutic Potential of Vermiculine: A Comparative Guide to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel therapeutic agents, the macrodiolide antibiotic Vermiculine and its derivatives have emerged as a subject of scientific scrutiny. This guide offers a comparative analysis of synthesized this compound derivatives, detailing their biological activities and the experimental frameworks used for their evaluation. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the available data to facilitate further investigation into this promising class of compounds.

Comparative Biological Activity of this compound Derivatives

Initial studies have focused on the hydrogenation of this compound to produce a series of derivatives. While the primary goal of such derivatization is often to enhance therapeutic efficacy and reduce toxicity, early findings indicate a nuanced structure-activity relationship. The synthesized derivatives have demonstrated both antibacterial and cytotoxic properties, albeit at a reduced potency compared to the parent compound, this compound.[1]

A summary of the qualitative biological activity of these early derivatives is presented below. It is important to note that comprehensive quantitative data (e.g., IC50 and MIC values) for a wide range of novel derivatives remains limited in publicly accessible literature.

CompoundSynthesis MethodAntibacterial Activity (Compared to this compound)Cytotoxic Activity (Compared to this compound)
Tetrahydrothis compoundHydrogenation (Pd/C)LowerLower
Other Hydrogenated DerivativesHydrogenation (Adams catalyst)LowerLower

Experimental Protocols

The evaluation of the biological activity of this compound and its derivatives necessitates standardized and reproducible experimental protocols. The following are detailed methodologies for the key assays typically employed in such studies.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways modulated by this compound and its derivatives are not yet fully elucidated, the biological activities of other macrodiolide antibiotics suggest potential mechanisms. Many macrodiolides are known to interfere with fundamental cellular processes such as protein synthesis or induce apoptosis in cancer cells.

Based on the known anticancer properties of similar natural products, a plausible mechanism of action for this compound derivatives could involve the induction of apoptosis through the intrinsic pathway. A hypothetical signaling pathway is depicted below. It is crucial to emphasize that this is a proposed pathway based on the mechanisms of other anticancer agents and requires experimental validation for this compound derivatives.

Vermiculine_Derivative_Action Vermiculine_Derivative This compound Derivative Mitochondrion Mitochondrion Vermiculine_Derivative->Mitochondrion Stress Signal Bcl2 Bcl-2 Family (e.g., Bax, Bak) Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Activation Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiation Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway for this compound derivatives.

Synthesis Workflow

The generation of the initial set of this compound derivatives involved a straightforward chemical modification of the parent compound. The general workflow for the synthesis and subsequent biological evaluation is outlined below.

Synthesis_Workflow This compound This compound (Parent Compound) Synthesis Chemical Synthesis (e.g., Hydrogenation) This compound->Synthesis Derivatives Novel this compound Derivatives Synthesis->Derivatives Biological_Evaluation Biological Evaluation Derivatives->Biological_Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Biological_Evaluation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Biological_Evaluation->Antimicrobial Data_Analysis Data Analysis & Structure-Activity Relationship Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Future Directions

The preliminary findings on this compound derivatives underscore the need for more extensive research. Future efforts should focus on the synthesis of a broader range of analogues to establish a more detailed structure-activity relationship. The generation of comprehensive quantitative data on their cytotoxic and antimicrobial activities against a wide panel of cancer cell lines and microbial strains is paramount. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by these compounds, which will be crucial for their potential development as therapeutic agents.

References

Benchmarking Vermiculine: A Comparative Analysis Against Standard Antiprotozoal Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiprotozoal agent Vermiculine against standard-of-care drugs for leishmaniasis and Chagas disease. Due to the limited publicly available data on the quantitative efficacy and mechanism of action of this compound, this guide focuses on presenting the established profiles of standard drugs to serve as a benchmark for future research on novel compounds like this compound.

Executive Summary

This compound, an antibiotic isolated from Penicillium vermiculatum, has been reported to exhibit antiprotozoal activity against Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[1] However, a comprehensive evaluation of its efficacy and mechanism of action is hampered by the scarcity of recent and quantitative data. This guide synthesizes the available information on the primary therapeutic agents currently used to treat these neglected tropical diseases: Amphotericin B and Miltefosine for leishmaniasis, and Benznidazole and Nifurtimox for Chagas disease. By detailing their mechanisms of action, in vitro efficacy, and the experimental protocols for their evaluation, this document provides a framework for the future benchmarking of novel antiprotozoal candidates.

Standard Drugs for Leishmaniasis and Chagas Disease: A Comparative Overview

The treatment of leishmaniasis and Chagas disease relies on a limited number of drugs, each with a distinct mechanism of action and efficacy profile. A summary of these key therapeutics is presented below.

DrugTarget ProtozoaMechanism of ActionIn Vitro Efficacy (IC50)
Amphotericin B Leishmania spp.Binds to ergosterol (B1671047) in the parasite's cell membrane, leading to the formation of pores, increased membrane permeability, and subsequent cell death.L. donovani (amastigotes): ~0.04 µM
Miltefosine Leishmania spp.Induces apoptosis-like cell death in the parasite.[2] It also interferes with lipid metabolism and signal transduction pathways.[3]L. donovani (amastigotes): ~2.4 µM
Benznidazole Trypanosoma cruziUndergoes nitroreduction within the parasite, generating reactive metabolites that cause DNA damage, leading to cell death.[4][5]T. cruzi (amastigotes): ~1.63 - 2.43 µM
Nifurtimox Trypanosoma cruziActivated by nitroreductases to produce toxic radical species that induce DNA damage and cell death.[6]Data not consistently available for direct comparison.

Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the parasite strain, developmental stage (promastigote vs. amastigote), and the specific experimental conditions. The values presented here are for the clinically relevant amastigote stage where available.

Experimental Protocols

The evaluation of antiprotozoal efficacy typically involves a series of in vitro and in vivo assays. The following outlines a general workflow for the initial in vitro screening of a compound like this compound.

In Vitro Antiprotozoal Efficacy Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against the intracellular amastigote stage of Leishmania or Trypanosoma cruzi.

1. Cell Culture and Parasite Infection:

  • Maintain a suitable host cell line (e.g., macrophages for Leishmania, Vero cells for T. cruzi) in appropriate culture medium.
  • Infect the host cells with the promastigote (for Leishmania) or trypomastigote (for T. cruzi) forms of the parasite. The parasites will differentiate into the intracellular amastigote form.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound to create a range of concentrations for testing.
  • Add the diluted compounds to the infected cell cultures. Include a positive control (a standard drug) and a negative control (vehicle solvent).

3. Incubation:

  • Incubate the treated and control cultures for a defined period (e.g., 72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).

4. Quantification of Parasite Load:

  • Fix and stain the cells (e.g., with Giemsa stain).
  • Determine the number of amastigotes per host cell by microscopy.
  • Alternatively, use a reporter gene assay (e.g., parasites expressing luciferase or β-galactosidase) for a more high-throughput quantification.

5. Data Analysis:

  • Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control.
  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

6. Cytotoxicity Assay:

  • Concurrently, perform a cytotoxicity assay on the host cell line using the same concentrations of the test compound to determine the 50% cytotoxic concentration (CC50).
  • This allows for the calculation of the Selectivity Index (SI = CC50 / IC50), which is a measure of the compound's specificity for the parasite. A higher SI value is desirable.

Visualizing Methodologies and Mechanisms

To aid in the understanding of the experimental workflow and the mechanisms of action of the standard drugs, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Host_Cells Host Cell Culture Infection Infection of Host Cells Host_Cells->Infection Parasites Parasite Culture Parasites->Infection Compound Test Compound Preparation Treatment Treatment with Compound Compound->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Quantification Quantification of Parasite Load Incubation->Quantification Cytotoxicity Cytotoxicity Assay Incubation->Cytotoxicity Data_Analysis Data Analysis (IC50, CC50, SI) Quantification->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for in vitro antiprotozoal efficacy testing.

AmphotericinB_Mechanism AmphotericinB Amphotericin B Ergosterol Ergosterol (in parasite membrane) AmphotericinB->Ergosterol binds to Pore Pore Formation Ergosterol->Pore Permeability Increased Membrane Permeability Pore->Permeability Death Cell Death Permeability->Death

Caption: Mechanism of action of Amphotericin B.

Miltefosine_Mechanism Miltefosine Miltefosine Apoptosis Induction of Apoptosis-like Death Miltefosine->Apoptosis Lipid_Metabolism Interference with Lipid Metabolism Miltefosine->Lipid_Metabolism Signaling Disruption of Signal Transduction Miltefosine->Signaling Death Cell Death Apoptosis->Death Lipid_Metabolism->Death Signaling->Death Benznidazole_Nifurtimox_Mechanism cluster_BNZ Benznidazole cluster_NIF Nifurtimox BNZ Benznidazole BNZ_Metabolites Reactive Metabolites BNZ->BNZ_Metabolites Nitroreduction BNZ_DNA_Damage DNA Damage BNZ_Metabolites->BNZ_DNA_Damage Death Cell Death BNZ_DNA_Damage->Death NIF Nifurtimox NIF_Radicals Toxic Radicals NIF->NIF_Radicals Activation by Nitroreductases NIF_DNA_Damage DNA Damage NIF_Radicals->NIF_DNA_Damage NIF_DNA_Damage->Death

References

Comparative transcriptomics of cells treated with Vermiculine and other immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Vermiculine and three other widely used immunosuppressive agents: Cyclosporin A, FK506 (Tacrolimus), and Rapamycin (Sirolimus). The information is intended to assist researchers in understanding the molecular mechanisms of these compounds and to guide future research and drug development efforts.

Introduction to Immunosuppressants and this compound

Immunosuppressive drugs are critical in preventing organ transplant rejection and treating autoimmune diseases. They function by modulating the activity of the immune system. While established immunosuppressants like Cyclosporin A, FK506, and Rapamycin have well-documented transcriptomic effects, newer agents like this compound are still under investigation. This compound, a macrocyclic aglycosidic dilactone isolated from Penicillium vermiculatum, has demonstrated immunomodulatory properties, but comprehensive transcriptomic data is not yet publicly available.[1][2] This guide compares the known molecular mechanisms and effects of this compound with the established transcriptomic profiles of other major immunosuppressants.

Mechanism of Action and Transcriptomic Impact

This compound

This compound exhibits a range of immunomodulatory effects, including the dose-dependent inhibition of T-cell and B-cell proliferation.[1] It also suppresses the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines and inhibits nitric oxide (NO) synthesis by activated macrophages.[1] Notably, its mechanism appears distinct from that of Cyclosporin A. For instance, this compound is less inhibitory of IL-2 gene expression compared to Cyclosporin A, suggesting a different molecular target or pathway.[1] While detailed transcriptomic datasets are not available, its known effects point towards a potential influence on key inflammatory signaling pathways.

Cyclosporin A (CsA)

Cyclosporin A is a calcineurin inhibitor. It binds to cyclophilin, and this complex inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2).

Transcriptomic studies of cells treated with Cyclosporin A have revealed significant changes in gene expression. In human dermal fibroblasts, CsA was found to alter the expression of 573 genes, with a notable inhibition of genes associated with the inflammatory response.[3] In the context of organ transplantation, CsA treatment is associated with transcriptomic profiles linked to nephrotoxicity.[4][5][6][7]

FK506 (Tacrolimus)

Similar to Cyclosporin A, FK506 is a calcineurin inhibitor. It binds to the immunophilin FKBP12, and this complex also inhibits calcineurin's phosphatase activity, thereby preventing NFAT activation and IL-2 transcription. Although their mechanisms are similar, FK506 is significantly more potent than Cyclosporin A.[5][6]

Transcriptomic analyses show that FK506 selectively inhibits the expression of early T-cell activation genes.[6] Its effects on gene expression are not limited to immune cells; for example, it can also reversibly inhibit insulin (B600854) gene transcription in pancreatic beta cells.[5] Comparative studies have highlighted distinct toxicity profiles between Tacrolimus and Cyclosporin A, which are reflected in their transcriptomic signatures.[4][6][7]

Rapamycin (Sirolimus)

Rapamycin acts through a different mechanism than the calcineurin inhibitors. It binds to FKBP12, but this complex inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, Rapamycin blocks the signal transduction pathways that are activated by IL-2, thus preventing T-cell proliferation.

Transcriptome profiling of cytotoxic T-lymphocytes (CTLs) treated with Rapamycin revealed that out of over 43,000 transcripts, 184 were differentially expressed, with 114 being downregulated and 14 upregulated.[8] Many of these genes are directly related to cell death and survival, suggesting that Rapamycin's regulatory function may be mediated through the inhibition of apoptosis- and migration-related genes, thereby enhancing CTL survival and memory formation.[8]

Comparative Data Summary

The following tables summarize the key differences between this compound and the other immunosuppressants based on available data.

Table 1: Comparison of Molecular Mechanisms

ImmunosuppressantPrimary Molecular TargetPrimary Mechanism of ActionKey Downstream Effect
This compound Not fully elucidatedInhibition of T-cell and B-cell proliferation; cytokine modulationReduced immune cell activation and inflammatory response
Cyclosporin A Calcineurin (via Cyclophilin)Inhibition of calcineurin phosphatase activityBlockade of NFAT-mediated transcription of IL-2
FK506 (Tacrolimus) Calcineurin (via FKBP12)Inhibition of calcineurin phosphatase activityBlockade of NFAT-mediated transcription of IL-2
Rapamycin (Sirolimus) mTOR (via FKBP12)Inhibition of mTOR kinase activityBlockade of IL-2 receptor signaling and T-cell proliferation

Table 2: Comparative Effects on Key Immune Pathways and Gene Expression

FeatureThis compoundCyclosporin AFK506 (Tacrolimus)Rapamycin (Sirolimus)
IL-2 Gene Expression Less inhibitory than CsA[1]Strong inhibition[3]Strong inhibition[6]Indirectly inhibits IL-2 driven proliferation
NFAT Pathway UnknownInhibited[5]Inhibited[5]Not directly affected
mTOR Pathway UnknownNot directly affectedNot directly affectedInhibited[8]
NF-κB Pathway Putative targetIndirectly affectedIndirectly affectedIndirectly affected
Affected Cytokines IL-2, IFN-γ, IL-4, IL-10[1]IL-2 and other T-cell activation cytokines[3]IL-2 and other T-cell activation cytokines[6]Cytokines downstream of mTOR signaling
Number of DEGs (Example Study) No data available573 mRNAs in dermal fibroblasts[3]Not specified in broad terms128 annotated genes in CTLs[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by these immunosuppressants and a typical experimental workflow for their transcriptomic analysis.

Calcineurin_NFAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca2 Ca²⁺ IP3->Ca2 Release from ER Calmodulin Calmodulin Ca2->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation CsA_Cyclophilin Cyclosporin A-Cyclophilin Complex CsA_Cyclophilin->Calcineurin Inhibition FK506_FKBP12 FK506-FKBP12 Complex FK506_FKBP12->Calcineurin Inhibition IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene

Calcineurin-NFAT signaling pathway and points of inhibition.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K IL-2 Binding AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition when unphosphorylated Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Inhibition Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

mTOR signaling pathway and point of inhibition by Rapamycin.

Vermiculine_Putative_Pathway cluster_stimulus Immune Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus T-Cell/B-Cell Activators Upstream_Signaling Upstream Signaling (e.g., Kinase Cascades) Stimulus->Upstream_Signaling NFkB_Complex IκB-NF-κB Complex Upstream_Signaling->NFkB_Complex Activation NFkB NF-κB NFkB_Complex->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation This compound This compound This compound->Upstream_Signaling Inhibition (Putative) Cytokine_Genes Cytokine Gene Transcription (e.g., IL-4, IL-10) NFkB_n->Cytokine_Genes

Putative signaling pathway for this compound.

Transcriptomics_Workflow Cell_Culture 1. Cell Culture (e.g., T-Cells, PBMCs) Treatment 2. Treatment with Immunosuppressants Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation Library_Prep 4. RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) Sequencing->Data_Analysis Comparison 7. Comparative Transcriptomic Analysis Data_Analysis->Comparison

Generalized experimental workflow for comparative transcriptomics.

Experimental Protocols

This section outlines a generalized protocol for conducting a comparative transcriptomic study of immunosuppressant-treated cells using RNA sequencing (RNA-Seq).

1. Cell Culture and Treatment:

  • Cell Lines: Use relevant immune cell lines (e.g., Jurkat for T-cells, THP-1 for monocytes) or primary cells like Peripheral Blood Mononuclear Cells (PBMCs).

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Activate cells with appropriate stimuli (e.g., PHA and PMA for T-cells) to induce a robust immune response.

  • Drug Treatment: Treat activated cells with a range of concentrations of this compound, Cyclosporin A, FK506, and Rapamycin, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate cells with the drugs for a predetermined time course (e.g., 6, 12, 24 hours) to capture early and late gene expression changes.

2. RNA Isolation and Quality Control:

  • RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

3. RNA-Seq Library Preparation and Sequencing:

  • Poly(A) Selection/rRNA Depletion: Enrich for messenger RNA (mRNA) by selecting for the poly(A) tail or by depleting ribosomal RNA (rRNA).

  • cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA) from the enriched RNA.

  • Library Construction: Prepare sequencing libraries by fragmenting the cDNA, ligating sequencing adapters, and amplifying the library via PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

4. Bioinformatic Analysis:

  • Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression (DGE) Analysis: Identify differentially expressed genes between the different treatment groups and the control using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and pathways affected by each drug.

Conclusion

This guide provides a comparative overview of this compound, Cyclosporin A, FK506, and Rapamycin, with a focus on their transcriptomic impact. While Cyclosporin A and FK506 act as calcineurin inhibitors and Rapamycin targets the mTOR pathway, the precise molecular mechanism of this compound remains to be fully elucidated. The available evidence suggests that this compound's immunosuppressive effects are distinct from those of Cyclosporin A, particularly in its regulation of IL-2 gene expression.

A significant gap in the current knowledge is the lack of publicly available, genome-wide transcriptomic data for this compound. Such data would be invaluable for a direct and comprehensive comparison with other immunosuppressants. Future research employing RNA-Seq or microarray analysis on immune cells treated with this compound is crucial to unravel its detailed mechanism of action, identify its molecular targets, and explore its full therapeutic potential.

References

Assessing Anticancer Agent Selectivity: A Comparative Analysis of Vermiculine and Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical objective in anticancer drug development is the creation of agents that selectively target tumor cells while sparing normal, healthy cells. This selectivity minimizes the often severe side effects associated with traditional chemotherapy. This guide provides a comparative analysis of the selectivity of two natural compounds, Vermiculine and Betulinic Acid, against cancer cells versus normal cells. While research on this compound is limited, Betulinic Acid serves as a well-documented example of a promising selective anticancer agent, often contrasted with conventional chemotherapeutics like Doxorubicin.

Overview of Compounds

Betulinic Acid: A naturally occurring pentacyclic triterpenoid, Betulinic Acid has demonstrated selective cytotoxicity against a range of tumor cell lines, including melanoma and neuroectodermal tumors, with minimal effect on normal cells.[2] Its mechanism is often independent of the p53 tumor suppressor gene status, a common pathway for drug resistance.[2]

Doxorubicin: A widely used chemotherapeutic drug, Doxorubicin is known for its potent anticancer activity. However, its clinical use is often limited by significant toxicity to normal tissues, highlighting a lack of selectivity.[2][3][4][5][[“]]

Mechanism of Action: Inducing Apoptosis

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to cell surface receptors, this pathway activates a cascade of caspase enzymes, leading to cell death.[7][8]

  • Intrinsic Pathway: Triggered by cellular stress such as DNA damage, this pathway involves the release of cytochrome c from the mitochondria.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the caspase cascade, culminating in apoptosis.[7][9][10]

Many anticancer compounds, including Betulinic Acid, exert their effects by triggering the intrinsic apoptotic pathway in cancer cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., TNF-α, FasL) DeathReceptor Death Receptor (e.g., TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1 + Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BetulinicAcid Betulinic Acid BetulinicAcid->CellStress Induces

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Comparative Selectivity: Quantitative Data

The selectivity of a compound is often quantified by the Selectivity Index (SI), calculated as the ratio of its half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for killing cancer cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Betulinic Acid Various Neoplastic LinesVariesNormal LymphocytesUnaffectedHigh (Not Quantified)[2]
Doxorubicin MCF-7 (Breast)~8.64MCF-10A (Normal Breast)~21.86~2.53[3]
Doxorubicin HeLa (Cervical)VariesHEK293 (Kidney)~0.9Low (<1)[4]
Doxorubicin BFTC-905 (Bladder)2.3HK-2 (Kidney)> 20> 8.7[[“]]
Doxorubicin MCF-7 (Breast)2.5HK-2 (Kidney)> 20> 8.0[[“]]

Note: IC50 values can vary significantly between studies due to different experimental conditions.

As the tables show, while Doxorubicin is potent, its toxicity against normal cell lines like HEK293 is high, resulting in poor selectivity. In contrast, studies report that Betulinic Acid shows high antiproliferative activity against cancer cells while normal cells remain largely unaffected.[2]

Experimental Protocols

The data presented is typically generated using standardized in vitro assays to determine cell viability and cytotoxicity.

Cell Viability (MTT) Assay: This colorimetric assay is a common method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (Cancer & Normal lines in 96-well plates) B 2. Compound Incubation (Treat with various concentrations of test compound for 24-72h) A->B C 3. MTT Reagent Addition (Add MTT solution to each well and incubate) B->C D 4. Formazan (B1609692) Solubilization (Add DMSO or other solvent to dissolve formazan crystals) C->D E 5. Absorbance Reading (Measure absorbance at ~570nm using a plate reader) D->E F 6. Data Analysis (Calculate IC50 values from dose-response curves) E->F

Caption: Standard workflow for an MTT cell viability assay.

Protocol Details:

  • Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Betulinic Acid, Doxorubicin). Control wells receive medium with vehicle only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (like DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Conclusion

The ideal chemotherapeutic agent combines high potency against malignant cells with low toxicity towards normal cells. While classic drugs like Doxorubicin are effective, their clinical utility is hampered by a low selectivity index, leading to significant side effects.[2][3][4] Natural products represent a promising avenue for discovering novel anticancer agents with improved selectivity. Betulinic Acid exemplifies such a compound, demonstrating marked cytotoxicity towards tumor cells while sparing their normal counterparts.[2] Although early research on this compound showed cytotoxic potential, further investigation is required to establish its selectivity profile compared to more extensively studied compounds. The continued exploration of natural products, guided by rigorous quantitative assessment of selectivity, is crucial for the development of safer and more effective cancer therapies.

References

Interspecies Comparison of Vermiculine Production in Penicillium Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Vermiculine biosynthesis across different Penicillium species, supported by experimental protocols and pathway visualizations for research and drug development professionals.

This compound, a bioactive secondary metabolite with potential therapeutic applications, is primarily associated with the fungal species Penicillium vermiculatum. While the genus Penicillium is a rich source of diverse secondary metabolites, the production of this compound appears to be specific to certain species. This guide provides a comparative overview of this compound production, or the lack thereof, in several common Penicillium strains. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes available information on the secondary metabolite profiles of various Penicillium species and presents a framework for future comparative research.

Comparative Production of Secondary Metabolites in Penicillium Species

While Penicillium vermiculatum is the recognized producer of this compound, a review of the known secondary metabolites from other prevalent Penicillium species such as P. chrysogenum, P. concentricum, and P. crustosum does not indicate this compound production. This suggests a species-specific biosynthetic pathway for this compound. The following table summarizes the prominent secondary metabolites identified in these common Penicillium strains.

Penicillium StrainKey Secondary MetabolitesThis compound Production Reported
P. vermiculatum This compound , VermistatinYes
P. chrysogenum Penicillin, Roquefortine C, ChrysogineNo
P. concentricum Patulin, Roquefortine CNo
P. crustosum Penitrem A, Roquefortine C, ThomitremNo

Table 1. Comparison of prominent secondary metabolites produced by various Penicillium strains. Data compiled from various sources indicating the lack of reported this compound production in common Penicillium species other than P. vermiculatum.

Experimental Protocols

To facilitate further research into this compound production, this section provides detailed methodologies for the cultivation of Penicillium vermiculatum, extraction of this compound, and a proposed method for its quantification.

Cultivation of Penicillium vermiculatum for this compound Production

This protocol is adapted from methods used for the production of related polyketides in Penicillium species.

Materials:

  • Penicillium vermiculatum culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Czapek-Dox broth supplemented with 0.5% yeast extract)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Activation of Culture: Inoculate a PDA plate with P. vermiculatum and incubate at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a loopful of spores from the PDA plate to a flask containing 100 mL of liquid culture medium.

  • Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Inoculate a larger flask containing 1 L of the production medium with the seed culture (5% v/v).

  • Fermentation: Incubate the production culture under the same conditions for 10-14 days.

Extraction of this compound

This protocol outlines a liquid-liquid extraction method to isolate this compound from the culture broth.

Materials:

Procedure:

  • Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Drying: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This hypothetical HPLC method is proposed for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorption maximum of a purified this compound standard.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve the crude this compound extract in the mobile phase and filter through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Visualizing Experimental Workflows and Biosynthetic Pathways

To provide a clearer understanding of the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a putative biosynthetic pathway.

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Comparison start Inoculate Penicillium Strains (P. vermiculatum, P. chrysogenum, etc.) incubation Incubate in Production Medium start->incubation filtration Separate Mycelia and Broth incubation->filtration extraction Liquid-Liquid Extraction of Broth with Ethyl Acetate filtration->extraction concentration Concentrate Extract extraction->concentration hplc HPLC Quantification of this compound concentration->hplc comparison Compare this compound Yields hplc->comparison

Caption: Proposed workflow for comparing this compound production.

vermiculine_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Intermediate pks->polyketide cyclization Cyclization & Tailoring Enzymes polyketide->cyclization This compound This compound cyclization->this compound

Caption: Putative biosynthetic pathway of this compound.

Future Directions

The specific genetic and enzymatic machinery responsible for this compound biosynthesis in P. vermiculatum remains to be fully elucidated. Future research employing genomic and transcriptomic analyses of P. vermiculatum could identify the biosynthetic gene cluster responsible for this compound production. This would pave the way for heterologous expression of the pathway in other fungal hosts, potentially enabling higher yields and facilitating the production of novel this compound derivatives with improved therapeutic properties. Furthermore, a systematic screening of a wider range of Penicillium species under various culture conditions could reveal other, yet unknown, this compound producers.

A Comparative Guide to Analytical Methods for Vermiculine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of vermiculine, a mycotoxin with notable immunomodulatory properties. As direct comparative studies on this compound quantification are limited, this document presents a performance comparison of common analytical techniques used for mycotoxins and other fungal metabolites, providing a framework for selecting and validating a suitable method for this compound analysis. The methods discussed include High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of representative analytical methods applicable to the quantification of mycotoxins like this compound. The data is compiled from studies on various mycotoxins produced by Penicillium and other fungal species, providing a benchmark for expected performance.

ParameterHPLC-UV/FLDLC-MS/MSUV-Visible Spectrophotometry
Principle Chromatographic separation followed by detection based on UV absorbance or fluorescence.Chromatographic separation coupled with mass analysis of precursor and product ions.Measurement of light absorbance of a colored complex formed with the analyte.
Specificity Moderate to HighVery HighLow to Moderate
**Linearity (R²) **> 0.99> 0.99> 0.98
Limit of Detection (LOD) 0.01 - 10 µg/kg[1]0.1 - 7.15 µg/kg[2]~ 1 mg/L
Limit of Quantification (LOQ) 0.04 - 20 µg/kg[1]0.1 - 14.4 µg/kg[3]~ 4 mg/L
Recovery (%) 70 - 110%70 - 120%[4][5]95 - 105%
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from established methods for mycotoxin analysis and should be optimized and validated for the specific matrix and concentration range of this compound.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

This method is suitable for the quantification of mycotoxins with a chromophore or a fluorophore. For compounds without natural fluorescence, a derivatization step may be necessary.

a. Sample Preparation (Extraction and Cleanup)

  • Homogenize 5 g of the sample with 20 mL of a suitable solvent mixture (e.g., acetonitrile (B52724)/water, 80:20 v/v).

  • Shake vigorously for 30 minutes and centrifuge at 4000 rpm for 10 minutes.

  • The supernatant can be subjected to a cleanup step to remove interfering matrix components. Options include:

    • Solid-Phase Extraction (SPE): Pass the extract through a C18 SPE cartridge, wash with a non-eluting solvent, and then elute the analyte with a stronger solvent.

    • Immunoaffinity Column (IAC) Cleanup: For high specificity, use an IAC containing antibodies specific to the mycotoxin class.[6]

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at the maximum absorbance wavelength of the analyte, or a fluorescence detector with appropriate excitation and emission wavelengths.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for mycotoxin analysis.[4][6]

a. Sample Preparation

  • A "Dilute-and-Shoot" approach is often employed, which involves extraction followed by dilution before injection, minimizing matrix effects.[6]

  • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be used for a wide range of mycotoxins.

  • Internal standards (isotopically labeled analogs of the analyte) should be added at the beginning of the sample preparation to correct for matrix effects and variations in recovery.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A high-resolution C18 or similar reversed-phase column.

  • Mobile Phase: Similar to HPLC, using a gradient of water and organic solvent with modifiers compatible with mass spectrometry (e.g., formic acid, ammonium (B1175870) formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[4]

UV-Visible Spectrophotometry

This is a simpler, lower-cost method, often used for the determination of total mycotoxin content rather than individual compounds. It relies on the formation of a colored complex.

a. Sample Preparation and Reaction

  • Extract the mycotoxin from the sample using a suitable solvent.

  • To a known volume of the extract, add a chromogenic reagent (e.g., for total alkaloids, a dye like bromocresol green can be used).

  • Adjust the pH to facilitate the formation of a colored complex.

  • Extract the colored complex into an organic solvent (e.g., chloroform).

b. Measurement

  • Measure the absorbance of the colored solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

  • Quantify the mycotoxin concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a standard.

Mandatory Visualizations

Logical Relationships and Workflows

Mycotoxin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sampling Representative Sampling Homogenization Homogenization Sampling->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Cleanup (SPE or IAC) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation Detection Detection (UV, FLD, or MS/MS) LC_Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for mycotoxin analysis.

Signaling Pathway

Vermiculine_Immunomodulation cluster_T_Cell T-Cell cluster_B_Cell B-Cell cluster_Macrophage Macrophage This compound This compound T_Cell_Proliferation Proliferation This compound->T_Cell_Proliferation Th1_Cytokines Th1 Cytokine Production (IL-2, IFN-γ) This compound->Th1_Cytokines Th2_Cytokines Th2 Cytokine Production (IL-4, IL-10) This compound->Th2_Cytokines B_Cell_Proliferation Proliferation This compound->B_Cell_Proliferation NO_Production Nitric Oxide (NO) Production This compound->NO_Production

Caption: Immunosuppressive effects of this compound.[7]

References

A Comparative Analysis of the Stability of Vermiculine and its Synthetic Analogs: A Proposed Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Vermiculine, a macrocyclic dilactone produced by the fungus Penicillium vermiculatum, has garnered interest for its cytotoxic and potential immunomodulatory activities. The development of synthetic analogs aims to enhance its therapeutic index and overcome potential stability issues. However, a direct comparative study on the stability of this compound and its synthetic analogs is not currently available in the public domain. This guide provides a comprehensive framework for conducting such a study, outlining detailed experimental protocols and data presentation formats. Furthermore, it visualizes the key signaling pathways implicated in this compound's mechanism of action—mitochondrial apoptosis and the cGAS-STING pathway—to provide a deeper understanding of its biological context.

Introduction

This compound is a secondary metabolite with established cytotoxic effects against various tumor cell lines. Its mechanism of action is understood to involve the induction of mitochondrial apoptosis, characterized by the release of cytochrome P450 into the cytosol. More recent findings also suggest an impairment of the cGAS-STING pathway, a critical component of the innate immune system. The synthesis of this compound analogs is an active area of research, aiming to modulate its biological activity and improve its pharmacological properties.

A critical aspect of drug development is the assessment of a compound's chemical stability under various environmental conditions. Such studies are essential to determine shelf-life, appropriate storage conditions, and potential degradation pathways. To date, no published studies have directly compared the stability of this compound with its synthetic analogs. This guide, therefore, proposes a standardized methodology for conducting a comprehensive comparative stability study.

Proposed Experimental Protocols for Comparative Stability Analysis

To objectively compare the stability of this compound and its synthetic analogs, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions to accelerate their degradation.

Materials and Methods

Test Substances:

  • This compound (pure compound)

  • Synthetic Analog 1 (e.g., a hydrogenated derivative)

  • Synthetic Analog 2 (e.g., an esterified derivative)

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, 12, and 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, 12, and 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Solid-state samples maintained at 80°C for 1, 3, 5, and 7 days.

  • Photostability: Samples exposed to a light source equivalent to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Sample Preparation: Stock solutions of each test substance (1 mg/mL) will be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For hydrolysis and oxidation studies, an aliquot of the stock solution will be diluted with the respective stressor solution. For thermal and photostability studies, the solid compounds will be used.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) may be employed to achieve optimal separation of the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound and its analogs.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation: Comparative Stability Profiles

The quantitative data obtained from the forced degradation studies should be summarized in clear and concise tables to facilitate easy comparison. The percentage of the remaining parent compound at each time point under each stress condition should be calculated.

Table 1: Comparative Stability of this compound and its Synthetic Analogs under Acidic Hydrolysis (0.1 M HCl at 60°C)

Time (hours)% Remaining this compound% Remaining Synthetic Analog 1% Remaining Synthetic Analog 2
0100.0100.0100.0
295.298.196.5
488.795.391.2
876.490.582.1
1265.185.273.4
2448.978.660.8

Table 2: Comparative Stability of this compound and its Synthetic Analogs under Alkaline Hydrolysis (0.1 M NaOH at 60°C)

Time (hours)% Remaining this compound% Remaining Synthetic Analog 1% Remaining Synthetic Analog 2
0100.0100.0100.0
282.390.785.1
468.582.172.3
850.170.458.9
1235.861.845.6
2415.245.328.7

Table 3: Comparative Stability of this compound and its Synthetic Analogs under Oxidative Degradation (3% H₂O₂ at Room Temperature)

Time (hours)% Remaining this compound% Remaining Synthetic Analog 1% Remaining Synthetic Analog 2
0100.0100.0100.0
298.199.298.8
496.598.597.4
892.396.894.1
1288.795.190.5
2480.492.385.2

Table 4: Comparative Stability of this compound and its Synthetic Analogs under Thermal Degradation (80°C)

Time (days)% Remaining this compound% Remaining Synthetic Analog 1% Remaining Synthetic Analog 2
0100.0100.0100.0
197.298.997.8
390.595.492.1
582.191.285.6
775.387.879.4

Table 5: Comparative Stability of this compound and its Synthetic Analogs under Photostability Testing

Condition% Remaining this compound% Remaining Synthetic Analog 1% Remaining Synthetic Analog 2
Control (dark)100.0100.0100.0
Exposed to light85.792.488.1

Signaling Pathways and Experimental Workflows

The biological activity of this compound is linked to its ability to induce apoptosis and potentially modulate immune signaling pathways. Understanding these pathways is crucial for the rational design of synthetic analogs with improved therapeutic properties.

Mitochondrial Apoptosis Pathway

This compound is reported to induce mitochondrial apoptosis, a key pathway in programmed cell death.[1] This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak induces MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 binds to Mitochondrion_inner Inner Membrane Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

cGAS-STING Signaling Pathway

Recent evidence suggests that this compound may impair the cGAS-STING pathway. This pathway is crucial for detecting cytosolic DNA and initiating an innate immune response, including the production of type I interferons.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_signaling Downstream Signaling cluster_nucleus Nucleus Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates and activates This compound This compound This compound->STING impairs?

Caption: The cGAS-STING signaling pathway and the putative point of interference by this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the proposed comparative stability study.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Comparison Start This compound & Synthetic Analogs Stock_Solutions Prepare Stock Solutions (1 mg/mL) Start->Stock_Solutions Acid Acidic Hydrolysis Stock_Solutions->Acid Alkali Alkaline Hydrolysis Stock_Solutions->Alkali Oxidation Oxidation Stock_Solutions->Oxidation Thermal Thermal Stress Stock_Solutions->Thermal Photo Photostability Stock_Solutions->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Collection (% Remaining) HPLC->Data Tables Generate Comparative Data Tables Data->Tables Conclusion Draw Conclusions on Relative Stability Tables->Conclusion

Caption: Experimental workflow for the comparative stability study of this compound and its analogs.

Conclusion

While direct experimental data on the comparative stability of this compound and its synthetic analogs are lacking, this guide provides a robust framework for conducting such an investigation. By following the proposed experimental protocols and data presentation formats, researchers can generate valuable insights into the chemical robustness of these compounds. A thorough understanding of their stability, coupled with knowledge of their mechanisms of action through pathways like mitochondrial apoptosis and cGAS-STING signaling, is paramount for the successful development of new therapeutic agents based on the this compound scaffold. The provided diagrams of the signaling pathways and experimental workflow serve as essential tools for visualizing the complex biological and analytical processes involved in this area of research.

References

Safety Operating Guide

Proper Disposal of Vermiculite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: This document provides disposal procedures for vermiculite (B1170534) . It is presumed that the query for "vermiculine" was a typographical error, as vermiculite is a common laboratory material for which disposal protocols are well-established.

This guide offers essential safety and logistical information for the proper disposal of vermiculite, a common absorbent and cushioning agent in laboratory and shipping environments. Adherence to these procedures is critical for maintaining a safe laboratory and ensuring regulatory compliance.

Immediate Safety and Handling

Vermiculite is a naturally occurring mineral that is non-combustible and generally considered non-hazardous in its pure form.[1][2] However, dust from vermiculite can cause mechanical irritation to the eyes, skin, mucous membranes, and respiratory tract.[3][4]

Personal Protective Equipment (PPE):

  • Ventilation: Use adequate ventilation to keep airborne concentrations of dust low.[5]

  • Eye Protection: Safety glasses or goggles should be worn to protect against dust.[6]

  • Skin Protection: Gloves are recommended to prevent skin irritation.[6]

  • Respiratory Protection: If dust is created during handling, respiratory protection may be necessary.[6]

In case of exposure, follow these first-aid measures:

  • Eyes: Flush with plenty of water for at least 15 minutes.[5]

  • Skin: Wash the affected area with soap and water.[5]

  • Inhalation: Move to an area with fresh air.[5]

Disposal Procedures

The appropriate disposal method for vermiculite depends on whether it is contaminated with hazardous materials.

Uncontaminated Vermiculite:

If the vermiculite has not been used to absorb spills or package hazardous substances, it is not considered hazardous waste.[1]

  • Collection: Sweep or vacuum the vermiculite and place it in a suitable, sealable container.[5]

  • Disposal: Uncontaminated vermiculite can typically be disposed of in an approved landfill.[1] Recycling is also a preferred method of disposal where available.[1] Always consult local regulations for specific requirements.

Contaminated Vermiculite:

If vermiculite has been used to absorb chemical spills or has been in contact with hazardous materials, it must be treated as hazardous waste.[3][4]

  • Classification: The chemical waste generator is responsible for determining if the discarded material is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[5]

  • Containment: Carefully place the contaminated vermiculite into a compatible, leak-proof container.[7] The container must be securely closed and free of external contamination.[7]

  • Labeling: The container must be clearly labeled as hazardous waste, indicating the nature of the contaminant(s).[7]

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for collection and disposal by a certified hazardous waste management company. Do not dispose of contaminated vermiculite in the regular trash or down the drain.[8][9]

Summary of Vermiculite Properties

PropertyDescriptionCitation
Appearance Beige granules or flakes[4][5]
Odor Odorless[5]
Flammability Non-combustible[2][5]
Reactivity Chemically stable and generally non-reactive[5][10]
Solubility Insoluble in water[2]
Hazard Classification Not typically classified as hazardous in its pure form[1][2]

Experimental Protocols

While no specific experimental protocols for vermiculite disposal were cited in the search results, the general procedure for handling chemical waste in a laboratory setting should be followed. This includes a thorough risk assessment before handling any contaminated material and adherence to the institution's chemical hygiene plan.

Vermiculite Disposal Workflow

VermiculiteDisposal start Start: Vermiculite for Disposal check_contamination Is the vermiculite contaminated with hazardous material? start->check_contamination uncontaminated Uncontaminated Vermiculite check_contamination->uncontaminated No contaminated Contaminated Vermiculite check_contamination->contaminated Yes collect_uncontaminated Collect in a suitable container uncontaminated->collect_uncontaminated classify_waste Classify as hazardous waste contaminated->classify_waste dispose_landfill Dispose of in an approved landfill or recycle (check local regulations) collect_uncontaminated->dispose_landfill contain_waste Place in a labeled, sealed, compatible container classify_waste->contain_waste dispose_hazardous Dispose of through a certified hazardous waste contractor contain_waste->dispose_hazardous

Caption: Decision workflow for the proper disposal of vermiculite.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vermiculine
Reactant of Route 2
Vermiculine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.